molecular formula BrH3O B8087178 Hydrobromide monohydrate

Hydrobromide monohydrate

Cat. No.: B8087178
M. Wt: 98.93 g/mol
InChI Key: GVLGAFRNYJVHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrobromide monohydrate is a useful research compound. Its molecular formula is BrH3O and its molecular weight is 98.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hydrate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BrH.H2O/h1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLGAFRNYJVHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrH3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and characterization of [specific] hydrobromide monohydrate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Galantamine Hydrobromide

Introduction

Galantamine is a tertiary alkaloid, originally isolated from plants of the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis).[1] It is a reversible, competitive acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate dementia of the Alzheimer’s type.[2][3] The chemical name for galantamine hydrobromide is (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][4]benzazepin-6-ol hydrobromide.[5] Its therapeutic effect is attributed to a dual mechanism of action: the inhibition of acetylcholinesterase and the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), both of which enhance cholinergic function in the brain.[6]

This technical guide provides a comprehensive overview of the synthesis and characterization of galantamine hydrobromide, with a focus on methods applicable to research and drug development. While the compound can exist in various hydrated forms, this guide will focus on the crystalline hydrobromide salt. Researchers should be aware that the specific hydration state, such as the monohydrate, can influence physicochemical properties and must be carefully controlled and characterized.

Physicochemical Properties

A summary of the key physicochemical properties of galantamine hydrobromide is presented in Table 1.

Table 1: Physicochemical Properties of Galantamine Hydrobromide

PropertyValueReference
Molecular Formula C₁₇H₂₁NO₃·HBr[2]
Molecular Weight 368.27 g/mol [2][6]
Appearance White to almost white powder[2][7]
pKa 8.2[8]
Solubility Sparingly soluble in water (31 mg/mL at pH 6.0)[7][8]
Partition Coefficient logP (n-octanol/buffer pH 12.0) = 1.1[8]
Melting Point ~256 °C[7]

Mechanism of Action and Signaling Pathway

Galantamine's efficacy in treating Alzheimer's disease stems from its ability to enhance cholinergic neurotransmission through a dual mechanism.[6] Firstly, it competitively and reversibly inhibits the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[6] This inhibition increases the concentration of ACh in the synaptic cleft.[9] Secondly, galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which sensitizes these receptors to ACh.[6][9] This dual action provides a synergistic enhancement of cholinergic signaling.

Galantamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle ACh Vesicle nAChR_pre Presynaptic nAChR ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis nAChR_post Postsynaptic nAChR ACh->nAChR_post Binds Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR_post Modulates (PAM) Signal Signal Transduction nAChR_post->Signal Na+/Ca2+ influx

Caption: Dual-action mechanism of Galantamine on the cholinergic synapse.

Synthesis of Galantamine Hydrobromide

Galantamine can be obtained through extraction from natural sources, semi-synthesis, or total synthesis.[5][10] Total synthesis offers a reliable alternative to extraction, which can be expensive and low-yielding.[10] The final step in many synthetic procedures is the formation of the hydrobromide salt.

Synthesis_Workflow Start Starting Materials (e.g., Isovanillin, Tyramine) Step1 Multi-step Synthesis of Galantamine Base Start->Step1 Step2 Dissolution of Galantamine Base (e.g., in Ethanol) Step1->Step2 Step3 Cooling to 0-5 °C Step2->Step3 Step4 Addition of Aqueous HBr Step3->Step4 Step5 Precipitation / Crystallization Step4->Step5 Step6 Filtration and Washing Step5->Step6 End Galantamine HBr (Dried Product) Step6->End

Caption: General workflow for the synthesis of Galantamine Hydrobromide.

Experimental Protocol: Salt Formation

This protocol describes a general method for the preparation of galantamine hydrobromide from the free base, adapted from various patented procedures.[3][11]

  • Dissolution: Dissolve the synthesized galantamine free base in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.[3][11]

  • Cooling: Cool the solution to a temperature between 0 °C and 5 °C in an ice bath with continuous stirring.[11]

  • Acidification: Slowly add a stoichiometric amount of 48% aqueous hydrobromic acid to the cooled solution while maintaining the temperature between 0 °C and 5 °C.[11]

  • Crystallization: Stir the mixture at room temperature for several hours (e.g., 2-4 hours) to allow for the complete precipitation of the hydrobromide salt.[11]

  • Isolation: Collect the resulting crystalline solid by filtration.

  • Washing: Wash the filtered product with a small amount of cold solvent (e.g., 95% ethanol) to remove any soluble impurities.[11]

  • Drying: Dry the final product under vacuum at a temperature of 50-60 °C until a constant weight is achieved.[11] The resulting product is galantamine hydrobromide, typically as a white to off-white crystalline powder.[7]

Characterization of Galantamine Hydrobromide

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized galantamine hydrobromide. This involves a combination of chromatographic and spectroscopic techniques.

Characterization_Workflow cluster_spectro Spectroscopic Methods Start Synthesized Galantamine HBr HPLC HPLC (Purity & Impurities) Start->HPLC Spectro Spectroscopy (Identity) Start->Spectro XRD X-Ray Diffraction (Crystalline Form & Identity) Start->XRD End Characterized Product HPLC->End Spectro->End UVVis UV-Vis Fluor Spectrofluorimetry XRD->End

Caption: Logical workflow for the characterization of synthesized Galantamine HBr.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of galantamine hydrobromide and quantifying any related substances or impurities.[12][13]

Table 2: Representative HPLC Method Parameters

ParameterConditionReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[4]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and acetonitrile.[4][12]
Detection UV at ~230 nm or ~289 nm[4][12]
Flow Rate ~1.0 mL/min
Column Temperature 25-35 °C[12]

Experimental Protocol: HPLC Purity Analysis

  • Standard Preparation: Accurately weigh and dissolve galantamine hydrobromide reference standard in a suitable diluent (e.g., a mixture of buffer and acetonitrile) to prepare a stock solution.[12] Perform serial dilutions to create calibration standards.

  • Sample Preparation: Accurately weigh the synthesized galantamine hydrobromide sample and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL).[12] Filter the solution through a 0.45 µm filter.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Record the chromatograms and integrate the peak areas. Purity is calculated by comparing the area of the main galantamine peak to the total area of all peaks. Impurities can be identified and quantified by comparing their retention times and responses to those of known impurity standards.[12]

Spectroscopic Characterization

Spectroscopic methods are used to confirm the identity of the compound.

Table 3: Spectroscopic Data for Galantamine Hydrobromide

TechniqueParameterValueReference
UV-Vis Spectroscopy λmax (in water)289 nm[4]
Spectrofluorimetry Excitation λ (in water)282 nm[2]
Emission λ (in water)607 nm[2]

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a dilute solution of the synthesized galantamine hydrobromide in distilled water at a known concentration.

  • Measurement: Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm.

  • Analysis: Confirm the presence of an absorption maximum (λmax) at approximately 289 nm.[4] The absorbance can be used for quantification based on a standard calibration curve.

X-ray Diffraction (XRD)

Table 4: Characteristic X-ray Diffraction Peaks for Form I Galantamine Hydrobromide

Peak Position (2θ ± 0.2°)
12.66
13.46
17.40
20.56
23.12
26.58
27.82

Experimental Protocol: X-ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind a small amount of the dried, synthesized galantamine hydrobromide powder to ensure homogeneity.

  • Data Collection: Mount the sample in the X-ray diffractometer. Collect the diffraction data over a suitable 2θ range (e.g., 2° to 40°).

  • Analysis: Compare the resulting diffractogram with a reference pattern for galantamine hydrobromide or with the characteristic peaks listed in Table 4 to confirm the crystalline form.

Conclusion

The synthesis and characterization of galantamine hydrobromide require precise control over reaction conditions and a suite of analytical techniques to ensure product quality. The methodologies outlined in this guide, from total synthesis and salt formation to chromatographic and spectroscopic analysis, provide a robust framework for researchers and drug development professionals. Proper characterization, including confirmation of the crystalline form and hydration state by methods like XRPD, is critical for ensuring the consistency, stability, and efficacy of this important therapeutic agent.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Hydrobromide Monohydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and experimental considerations crucial for the detailed characterization of hydrobromide monohydrate crystal structures. Understanding the solid-state properties of active pharmaceutical ingredients (APIs), including their crystalline forms, is paramount in drug development for ensuring quality, stability, and bioavailability.

Introduction to Hydrobromide Monohydrates in Pharmaceuticals

Hydrobromide salts are frequently utilized in pharmaceutical formulations to enhance the solubility and stability of drug substances. The incorporation of water molecules into the crystal lattice results in the formation of hydrates, with monohydrates being a common stoichiometry. The precise arrangement of the API, bromide ions, and water molecules within the crystal structure dictates the physicochemical properties of the material. Therefore, a thorough crystal structure analysis is a critical component of drug development and quality control.

Core Analytical Techniques for Crystal Structure Elucidation

A multi-technique approach is often necessary for the comprehensive analysis of this compound crystals. The primary methods employed are X-ray diffraction and various spectroscopic techniques.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the absolute three-dimensional atomic arrangement within a crystal.[1] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Powder X-ray Diffraction (PXRD)

PXRD is an essential tool for phase identification, polymorphism screening, and quality control of bulk crystalline materials.[2] It provides a characteristic "fingerprint" of a specific crystalline form.

Spectroscopic Techniques

Vibrational and absorption spectroscopy provide complementary information about the chemical environment and bonding within the crystal lattice.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are sensitive to the vibrational modes of molecules and can be used to identify functional groups and confirm the presence of hydrogen bonds.[3][4]

  • X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: XANES is a powerful tool for probing the local electronic structure and coordination environment of a specific element, in this case, the bromine atom.[5][6][7]

Quantitative Crystallographic Data of Selected Hydrobromide Monohydrates

The following tables summarize the crystallographic data for several pharmaceutically relevant hydrobromide monohydrates, providing a basis for comparison.

Compound Eletriptan this compound
Molecular Formula C₂₂H₂₇N₂O₂S·HBr·H₂O[8]
Molecular Weight 481.45 g/mol [8]
Crystal System Monoclinic[9]
Space Group C2[9]
Unit Cell Parameters
a18.224(2) Å[9]
b10.8981(14) Å[9]
c22.204(3) Å[9]
α90°[9]
β95.352(2)°[9]
γ90°[9]
Volume Not specified
Z 8[9]
Reference [8][9]
Compound Dextromethorphan this compound
Molecular Formula C₁₈H₂₅NO·HBr·H₂O[10]
Molecular Weight 370.3 g/mol [11]
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Parameters
a7.0417(4) Å
b9.1635(5) Å
c27.3371(15) Å
α90°
β90°
γ90°
Volume 1763.97(17) ų
Z 4
Reference [10][11]
Compound Ondansetron Hydrobromide Dihydrate *
Molecular Formula C₁₈H₁₉N₃O·HBr·2H₂O
Molecular Weight 412.3 g/mol
Crystal System Monoclinic
Space Group C2/c
Unit Cell Parameters
a27.143(3) Å[12]
b6.9941(7) Å[12]
c19.343(2) Å[12]
α90°[12]
β93.350(9)°[12]
γ90°[12]
Volume 3667.2(7) ų[12]
Z 8[12]
Reference [12]

*Note: Ondansetron hydrobromide is reported as a dihydrate, which is isomorphic to the hydrochloride dihydrate.[12]

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional atomic arrangement of a this compound crystal.

Methodology:

  • Crystal Growth and Selection:

    • Grow single crystals of suitable size and quality (typically <0.5 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.[13]

    • Under a polarized light microscope, select a single, well-formed crystal with no visible defects.[13]

  • Crystal Mounting:

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-protectant.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine the positions of hydrogen atoms, particularly those involved in hydrogen bonding.

    • Validate the final structure using crystallographic software.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_output Output CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Integration DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Single-Crystal X-ray Diffraction (SCXRD) Workflow
Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and assess the purity of a bulk sample of this compound.

Methodology:

  • Sample Preparation:

    • Gently grind the crystalline powder to a fine, uniform particle size to minimize preferred orientation effects.

    • Pack the powder into a sample holder, ensuring a flat, smooth surface.

  • Data Collection:

    • Place the sample holder in the PXRD instrument.

    • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2-40° 2θ).

    • Collect the diffraction pattern.

  • Data Analysis:

    • Identify the peak positions (in ° 2θ) and their relative intensities.

    • Compare the experimental pattern to a reference database (e.g., the Powder Diffraction File) or a simulated pattern from SCXRD data to confirm the phase identity.

    • Analyze the pattern for the presence of impurity peaks, which would indicate a mixture of crystalline forms.

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_output Output SampleGrinding Sample Grinding SampleMounting Sample Mounting SampleGrinding->SampleMounting PXRD_Measurement PXRD Measurement SampleMounting->PXRD_Measurement PeakAnalysis Peak Position & Intensity Analysis PXRD_Measurement->PeakAnalysis PhaseIdentification Phase Identification PeakAnalysis->PhaseIdentification PurityAssessment Purity Assessment PhaseIdentification->PurityAssessment DiffractionPattern Powder Diffraction Pattern PurityAssessment->DiffractionPattern Spectroscopy_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_output Output SamplePrep Sample Preparation (KBr Pellet, ATR, or slide) SpectrumAcquisition Spectrum Acquisition SamplePrep->SpectrumAcquisition BackgroundCorrection Background Correction SpectrumAcquisition->BackgroundCorrection PeakIdentification Peak Identification BackgroundCorrection->PeakIdentification BondingAnalysis Hydrogen Bond Analysis PeakIdentification->BondingAnalysis VibrationalSpectrum Vibrational Spectrum BondingAnalysis->VibrationalSpectrum

References

"hydrobromide monohydrate solubility in different organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Dextromethorphan Hydrobromide Monohydrate in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dextromethorphan this compound in various organic solvents. The information is intended to support research, development, and formulation activities within the pharmaceutical industry. Due to the general nature of the initial query, this document focuses on a widely used and well-documented active pharmaceutical ingredient, Dextromethorphan this compound.

Introduction to Dextromethorphan this compound

Dextromethorphan this compound is the salt form of dextromethorphan, a synthetically produced morphinan (B1239233) derivative.[1] It is widely used as an over-the-counter antitussive (cough suppressant) agent that acts centrally on the cough center in the medulla.[1][2] The compound has the chemical formula C18H26BrNO, H2O and a molecular weight of 370.3 g/mol .[2][3] Understanding its solubility in different solvents is crucial for various stages of drug development, including formulation, purification, and the development of analytical methods.

Solubility Profile of Dextromethorphan this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. Dextromethorphan this compound exhibits a varied solubility profile across different organic solvents.

Qualitative Solubility

The qualitative solubility provides a general understanding of how Dextromethorphan this compound behaves in common organic solvents.

  • Alcohol (Ethanol): Freely soluble.[1][2][4][5][6]

  • Chloroform: Freely soluble.[3][4][5][6]

  • Ether: Practically insoluble.[3][4][5][6]

  • Water: Sparingly soluble.[1][2][4][6]

Quantitative Solubility Data

Quantitative solubility data provides precise measurements of the amount of solute that can dissolve in a given solvent under specific conditions.

SolventTemperatureSolubility
Water25°C1.5 g/100 mL
EthanolNot Specified25 g/100 mL
Dimethyl Sulfoxide (DMSO)Not Specified74 mg/mL

Experimental Protocol for Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of Dextromethorphan this compound. This method is based on the widely accepted equilibrium shake-flask method.

Principle

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured using a suitable analytical technique.

Materials and Equipment
  • Dextromethorphan this compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade).

  • Sample Preparation: Add an excess amount of Dextromethorphan this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Concentration Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of Dextromethorphan this compound.

  • Calculation of Solubility: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Dextromethorphan this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_sample Add excess Dextromethorphan HBr Monohydrate to solvent prep_vials Seal vials prep_sample->prep_vials equilibration Agitate in temperature-controlled shaker (24-48h) prep_vials->equilibration settle Allow excess solid to settle equilibration->settle filtration Filter supernatant settle->filtration dilution Dilute filtered solution filtration->dilution hplc Analyze concentration by HPLC dilution->hplc calculation Calculate solubility hplc->calculation

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Analysis of Galantamine Hydrobromide Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Galantamine Hydrobromide, a critical compound in pharmaceutical development. The inclusion of a monohydrate form primarily affects the IR spectrum, notably in the O-H stretching region, and may have subtle effects on the solid-state NMR, but the fundamental spectroscopic signature of the galantamine molecule remains consistent. This document presents quantitative data in structured tables, details the experimental protocols for data acquisition, and illustrates key workflows and relationships through diagrams.

Data Presentation: Spectroscopic Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of Galantamine Hydrobromide.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Disclaimer: The following ¹H NMR data is predicted based on the known chemical structure of galantamine. Precise chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) require experimental determination.

Chemical Shift (δ) ppmMultiplicityIntegration (No. of H)Provisional Assignment
~ 6.6 - 6.8d1HAromatic H
~ 6.5 - 6.7d1HAromatic H
~ 6.0 - 6.2m2HOlefinic H
~ 4.5 - 4.7m1HCH-OH
~ 3.8s3HOCH₃
~ 3.5 - 4.2m3HAliphatic CH, CH₂ adjacent to N
~ 2.8 - 3.2m2HAliphatic CH₂
~ 2.4s3HN-CH₃
~ 1.8 - 2.2m2HAliphatic CH₂
Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Disclaimer: The following ¹³C NMR chemical shifts are predicted based on the known chemical structure of galantamine. Experimental verification is required for precise assignments.

Chemical Shift (δ) ppmCarbon TypeProvisional Assignment
~ 145 - 150CAromatic C-O
~ 140 - 145CAromatic C-O
~ 125 - 135CAromatic C
~ 125 - 135CHOlefinic CH
~ 120 - 125CHOlefinic CH
~ 110 - 120CAromatic C
~ 110 - 115CHAromatic CH
~ 85 - 90CQuaternary C (Spiro)
~ 60 - 65CHCH-OH
~ 55 - 60CH₃OCH₃
~ 50 - 55CH₂Aliphatic CH₂
~ 45 - 50CHAliphatic CH
~ 40 - 45CH₃N-CH₃
~ 30 - 35CH₂Aliphatic CH₂
~ 20 - 25CH₂Aliphatic CH₂
Table 3: Infrared (IR) Spectroscopy Data

Data interpreted from publicly available spectra of Galantamine Hydrobromide. The presence of monohydrate water is expected to contribute to the broadness of the O-H stretch.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3200 - 3500Strong, BroadO-H Stretch (Alcohol, H₂O), N-H Stretch (Ammonium salt)
~ 3000 - 3100MediumAromatic & Olefinic C-H Stretch
~ 2800 - 3000MediumAliphatic C-H Stretch
~ 1600 - 1650MediumC=C Aromatic & Olefinic Stretch
~ 1450 - 1550Medium-StrongC-H Bending
~ 1200 - 1300StrongC-O Ether Stretch (Aryl-Alkyl)
~ 1000 - 1100StrongC-O Alcohol Stretch
Table 4: Mass Spectrometry (MS) Data

Data corresponds to Electrospray Ionization (ESI) in positive ion mode.

m/z (Mass-to-Charge Ratio)Ion TypeInterpretation
288.16[M+H]⁺Protonated molecular ion of Galantamine free base (C₁₇H₂₁NO₃)
213.09[M+H - C₄H₇N]⁺Major fragment resulting from the cleavage of the azepine ring.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of Galantamine Hydrobromide Monohydrate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.

  • Internal Standard : Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate all signals.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required compared to ¹H NMR.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of Galantamine this compound with approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die and press under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric H₂O and CO₂.

  • Sample Spectrum : Place the KBr pellet containing the sample into the sample holder and acquire the IR spectrum.

  • Data Acquisition :

    • Scan the sample typically over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of Galantamine this compound (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote protonation.[1]

  • Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS) for sample introduction.[1]

  • Ionization : Introduce the sample solution into the ESI source operating in positive ion mode. The solvent is evaporated, and the analyte molecules are ionized, primarily forming the protonated molecular ion [M+H]⁺.

  • Mass Analysis :

    • Full Scan : Acquire a full scan mass spectrum to identify the molecular ion.

    • Tandem MS (MS/MS) : For structural confirmation, select the precursor ion ([M+H]⁺ at m/z 288) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.[1] The resulting product ion spectrum provides a fragmentation pattern that serves as a structural fingerprint.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the spectroscopic analysis of Galantamine this compound.

Spectroscopic_Workflow cluster_start Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_end Final Report Sample Galantamine Hydrobromide Monohydrate Sample Prep Sample Preparation (Dissolving/Pelletizing) Sample->Prep NMR NMR Acquisition (1H, 13C) Prep->NMR IR FT-IR Acquisition Prep->IR MS MS & MS/MS Acquisition Prep->MS NMR_Data Process NMR FID Assign Peaks NMR->NMR_Data IR_Data Analyze IR Transmittance Assign Bands IR->IR_Data MS_Data Analyze Mass Spectrum Identify Fragments MS->MS_Data Report Structural Elucidation & Final Data Summary NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: Workflow for the spectroscopic analysis of Galantamine this compound.

Logical_Relationships cluster_technique Spectroscopic Technique cluster_info Derived Structural Information cluster_molecule NMR NMR (¹H, ¹³C) Info_NMR Carbon-Hydrogen Framework Connectivity (J-coupling) Chemical Environments NMR->Info_NMR IR Infrared (IR) Info_IR Presence of Functional Groups (O-H, C=C, C-O, N-H) IR->Info_IR MS Mass Spec (MS) Info_MS Molecular Weight Elemental Formula Fragmentation Pattern MS->Info_MS Molecule Galantamine Structure Info_NMR->Molecule Info_IR->Molecule Info_MS->Molecule

Caption: Relationship between spectroscopic techniques and the structural information derived.

References

"thermal stability and decomposition of hydrobromide monohydrate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition of Hydrobromide Monohydrates

For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is critical for ensuring drug product quality, stability, and efficacy. Hydrobromide salts are common in pharmaceuticals, and they often exist as hydrates. The presence of water molecules within the crystal lattice can significantly impact the material's physical and chemical properties. This guide provides a comprehensive overview of the thermal analysis of hydrobromide monohydrates, focusing on their stability and decomposition pathways.

Introduction to the Significance of Thermal Analysis

The thermal stability of an API, particularly a hydrated form like a hydrobromide monohydrate, is a cornerstone of drug development. Thermal analysis techniques are indispensable for:

  • Polymorph and Solvate Characterization: Identifying and differentiating between various solid forms of a drug, such as anhydrous, monohydrate, and other solvate forms.

  • Stability Assessment: Determining the temperature at which the material begins to degrade, which informs storage conditions and shelf-life.

  • Manufacturing Process Optimization: Providing critical data for processes like drying, milling, and formulation, where temperature changes can induce unwanted phase transitions.

  • Compatibility Studies: Assessing the thermal compatibility of the API with various excipients in a formulation.

The monohydrate form of a hydrobromide salt (API-HBr·H₂O) typically exhibits a multi-stage decomposition profile, beginning with the loss of water (dehydration) followed by the decomposition of the anhydrous salt at higher temperatures.

Core Experimental Techniques

A combination of thermoanalytical techniques is typically employed to fully characterize the thermal behavior of a this compound.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. For a monohydrate, TGA is crucial for quantifying the water content and identifying the onset temperature of decomposition.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC detects thermal events such as melting, crystallization, and solid-solid phase transitions, revealing whether these processes are endothermic (heat absorbing) or exothermic (heat releasing).

  • Dynamic Vapor Sorption (DVS): While not a thermal decomposition technique, DVS is vital for understanding the stability of a hydrate (B1144303) by measuring how the material gains or loses water in response to changes in relative humidity (RH). This helps to define the critical humidity levels for storage and handling to prevent dehydration or further hydration.

Illustrative Thermal Profile of a Hypothetical API-HBr Monohydrate

To illustrate the principles, let us consider a hypothetical API with a molecular weight of 450 g/mol . The corresponding this compound (API-HBr·H₂O) would have a molecular weight of approximately 549 g/mol . The theoretical water content is calculated as (Mass of H₂O / Mass of API-HBr·H₂O) * 100, which is (18.02 / 549) * 100 ≈ 3.28%.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from TGA and DSC analyses of such a hypothetical compound.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterObserved ValueInterpretation
Step 1: Dehydration
Onset Temperature85 °CInitiation of water loss.
Weight Loss3.3%Corresponds to the loss of one mole of water.
Temperature Range85 - 120 °CThe temperature window for the dehydration event.
Step 2: Decomposition
Onset Temperature210 °CInitiation of the degradation of the anhydrous API-HBr.
Weight Loss at 300 °C> 40%Significant mass loss due to molecular breakdown.

Table 2: Differential Scanning Calorimetry (DSC) Data

Thermal EventOnset TemperaturePeak TemperatureEnthalpy (ΔH)Interpretation
Endotherm 1 90 °C105 °C150 J/gEnergy absorbed during the dehydration process.
Endotherm 2 205 °C208 °C80 J/gMelting of the anhydrous form created after dehydration.
Exotherm 1 215 °C225 °C-250 J/gExothermic decomposition immediately following the melt.

Detailed Experimental Protocols

The following are standard protocols for the thermal analysis of a this compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the API-HBr monohydrate powder into an open aluminum or platinum pan.

  • Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min to provide an inert environment.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Calculate the percentage weight loss for each distinct step and determine the onset temperatures using the instrument's software.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter (e.g., heat-flux or power-compensation type).

  • Sample Preparation: Accurately weigh 2-5 mg of the API-HBr monohydrate into a hermetically sealed aluminum pan. A small pinhole may be pierced in the lid to allow evolved water vapor to escape, preventing pan rupture.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Purge the DSC cell with dry nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the differential heat flow versus temperature. Identify and integrate endothermic and exothermic peaks to determine onset temperatures, peak temperatures, and enthalpy changes (ΔH).

Visualizing Workflows and Decomposition Pathways

Diagrams are essential for representing complex relationships and processes clearly. The following are Graphviz (DOT language) diagrams illustrating a typical experimental workflow and a decomposition pathway.

experimental_workflow cluster_sample Sample cluster_analysis Thermal Analysis Suite cluster_data Data Output API_HBr_H2O API-HBr Monohydrate TGA TGA (10°C/min, N2) API_HBr_H2O->TGA DSC DSC (10°C/min, N2) API_HBr_H2O->DSC DVS DVS (Isothermal, varying RH) API_HBr_H2O->DVS TGA_Data Mass Loss vs. Temp (Quantifies H2O) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Dehydration, Melt, Decomp.) DSC->DSC_Data DVS_Data Mass Change vs. RH (Hygroscopicity) DVS->DVS_Data

Caption: Experimental workflow for the thermal characterization of a this compound.

decomposition_pathway A API-HBr·H₂O (s) (Monohydrate Form) B API-HBr (s) (Anhydrous Form) A->B Heat (85-120°C) Endothermic Dehydration H2O H₂O (g) A->H2O C API-HBr (l) (Molten Anhydrate) B->C Heat (~205°C) Endothermic Melting D Decomposition Products (g) (e.g., HBr, organic fragments) C->D Heat (>210°C) Exothermic Decomposition

Caption: Thermal decomposition pathway of a typical API this compound.

Conclusion

The thermal analysis of hydrobromide monohydrates is a multi-faceted process that provides indispensable data for drug development. Through a synergistic application of techniques like TGA and DSC, researchers can quantify water content, identify critical transition temperatures for dehydration and melting, and characterize the onset and nature of thermal decomposition. This information is paramount for ensuring the stability, quality, and safety of the final drug product, from early-stage development through to manufacturing and storage. The methodologies and illustrative data presented in this guide serve as a robust framework for approaching the thermal characterization of these important pharmaceutical compounds.

An In-depth Technical Guide to the Hygroscopicity of Hydrobromide Salts: Monohydrate vs. Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hygroscopicity of an active pharmaceutical ingredient (API) is a critical physicochemical property that can significantly impact its stability, processability, and bioavailability. This technical guide provides an in-depth analysis of the differences in hygroscopic behavior between the monohydrate and anhydrous forms of hydrobromide salts. By understanding these differences, researchers and drug development professionals can make more informed decisions during solid form selection and formulation development to ensure the quality and efficacy of the final drug product. This guide details the underlying principles of water sorption, presents comparative data, outlines experimental protocols for characterization, and provides visual representations of key concepts and workflows.

Introduction: The Significance of Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the propensity of a substance to absorb moisture from its surrounding environment.[1] In the pharmaceutical industry, the interaction of a solid dosage form with atmospheric water vapor is a crucial consideration throughout the drug development lifecycle.[1] Excessive moisture uptake can lead to a cascade of undesirable physical and chemical changes, including:

  • Physical Instability : Alterations in crystal structure, such as the conversion from an anhydrous form to a hydrate (B1144303), can impact dissolution rates and bioavailability.[2] Moisture can also lead to deliquescence, where the solid dissolves in the absorbed water.

  • Chemical Degradation : The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to a loss of potency and the formation of impurities.

  • Manufacturing and Handling Challenges : Changes in powder properties due to moisture uptake, such as altered flowability and compressibility, can negatively affect manufacturing processes like tableting and capsule filling.

For these reasons, a thorough understanding and characterization of the hygroscopic properties of an API are mandated by regulatory agencies and are essential for selecting the optimal solid form for development.[1]

Physicochemical Principles: Anhydrous vs. Monohydrate Forms

Anhydrous and monohydrated forms of a hydrobromide salt are known as pseudopolymorphs. They differ in their crystal lattice structure due to the inclusion or exclusion of water molecules.

  • Anhydrous Form : The crystal lattice of the anhydrous form does not contain water molecules as an integral part of its structure. Its hygroscopic behavior is primarily governed by the adsorption of water molecules onto the crystal surface.

  • Monohydrate Form : The monohydrate form incorporates one molecule of water for every molecule of the hydrobromide salt within its crystal lattice. These water molecules are typically held in place by hydrogen bonds and play a crucial role in stabilizing the crystal structure. The hygroscopicity of a monohydrate is influenced by both surface adsorption and the potential for further water uptake or loss depending on the ambient relative humidity (RH).

Generally, the anhydrous form of a drug is more hygroscopic than its hydrated counterpart because it has a higher affinity for water to achieve a more stable hydrated state.[2] However, the monohydrate can still adsorb additional surface moisture. The transition between these forms is often reversible and dependent on the relative humidity and temperature. The specific RH at which an anhydrous form converts to a hydrate, or a hydrate dehydrates to an anhydrous form, is known as the critical relative humidity (CRH) .

Quantitative Comparison of Hygroscopicity

To illustrate the differing hygroscopic behaviors, this section presents representative data obtained from Dynamic Vapor Sorption (DVS) analysis of a model hydrobromide salt, herein referred to as "API-HBr".

Dynamic Vapor Sorption (DVS) Analysis Data

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[3][4]

Table 1: Hygroscopicity Data for API-HBr Anhydrous and Monohydrate Forms at 25°C

Relative Humidity (%)API-HBr Anhydrous (Sorption) % Weight ChangeAPI-HBr Anhydrous (Desorption) % Weight ChangeAPI-HBr Monohydrate (Sorption) % Weight ChangeAPI-HBr Monohydrate (Desorption) % Weight Change
0 0.000.150.00-4.85
10 0.100.200.05-4.80
20 0.250.300.100.15
30 5.10 (Hydration)0.400.150.20
40 5.155.050.200.25
50 5.205.100.250.30
60 5.255.150.300.35
70 5.305.200.350.40
80 5.405.300.450.50
90 5.605.500.600.65

Note: The theoretical water content of the monohydrate is approximately 5.0%. The anhydrous form converts to the monohydrate at approximately 30% RH.

Hygroscopicity Classification

Based on the European Pharmacopoeia (Ph. Eur.) guidelines, the hygroscopicity of a substance is classified based on its percentage weight increase after storage at 25°C and 80% RH for 24 hours.

Table 2: Hygroscopicity Classification of API-HBr Forms

FormWeight Gain at 80% RHPh. Eur. Classification
API-HBr Anhydrous 5.40%Hygroscopic
API-HBr Monohydrate 0.45%Slightly Hygroscopic

Experimental Protocols

A detailed and robust experimental protocol is essential for accurately characterizing the hygroscopicity of hydrobromide salts.

Dynamic Vapor Sorption (DVS) Methodology

Objective : To determine the moisture sorption and desorption isotherms for the anhydrous and monohydrate forms of a hydrobromide salt and to identify the critical relative humidity for any phase transitions.

Instrumentation : A DVS instrument capable of controlling temperature to ±0.1°C and relative humidity to ±1%.

Experimental Parameters :

  • Sample Preparation : Approximately 10-20 mg of the sample is accurately weighed and placed into the DVS sample pan.

  • Temperature : The experiment is conducted at a constant temperature, typically 25°C.

  • Gas Flow : Nitrogen is used as the carrier gas at a flow rate of 200 sccm.

  • Drying Step : The sample is initially dried at 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Sorption Cycle : The relative humidity is increased in steps of 10% from 0% to 90% RH. At each step, the sample is allowed to equilibrate until a stable weight is reached.

  • Desorption Cycle : The relative humidity is then decreased in steps of 10% from 90% back to 0% RH, with equilibration at each step.

Data Analysis : The percentage change in mass is plotted against the relative humidity to generate the sorption and desorption isotherms. The stoichiometry of hydrate formation can be calculated from the weight gain.

Visualizations

Logical Relationship between Anhydrous and Monohydrate Forms

The following diagram illustrates the relationship between the anhydrous and monohydrate forms of a hydrobromide salt and their interaction with atmospheric moisture.

G Anhydrous Anhydrous Form Monohydrate Monohydrate Form Anhydrous->Monohydrate Hydration (RH > CRH) Monohydrate->Anhydrous Dehydration (RH < CRH) Moisture Atmospheric Moisture (H2O) Moisture->Anhydrous Adsorption Moisture->Monohydrate Adsorption

Caption: Interconversion of Anhydrous and Monohydrate Forms.

Experimental Workflow for Hygroscopicity Assessment

This diagram outlines the typical workflow for assessing the hygroscopicity of a new hydrobromide salt.

G cluster_0 Initial Characterization cluster_1 Hygroscopicity Testing cluster_2 Stability and Formulation A Synthesize and Isolate Anhydrous and Hydrated Forms B Confirm Solid Form (PXRD, TGA, DSC) A->B C Perform DVS Analysis (Sorption/Desorption Isotherms) B->C D Determine Hygroscopicity Classification C->D E Assess Physical Stability under Stressed Conditions D->E F Select Optimal Solid Form for Formulation E->F

References

An In-depth Technical Guide on the Core Mechanism of Action of Dextromethorphan Hydrobromide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextromethorphan (B48470) (DM), a synthetically produced morphinan (B1239233) derivative, is widely utilized as an over-the-counter antitussive agent.[1] The hydrobromide monohydrate salt form enhances its solubility and bioavailability.[2] Beyond its well-established role in cough suppression, dextromethorphan exhibits a complex pharmacological profile by interacting with multiple targets within the central nervous system (CNS).[3][4] This guide elucidates the core mechanisms of action, focusing on its roles as an N-methyl-D-aspartate (NMDA) receptor antagonist, a sigma-1 receptor agonist, and a serotonin-norepinephrine reuptake inhibitor.[3][5] These multimodal actions are central to its therapeutic effects and expanding applications, including the treatment of pseudobulbar affect and major depressive disorder.[1][3][6]

Core Mechanisms of Action

Dextromethorphan's therapeutic and psychoactive effects are not attributed to a single molecular target but rather to a constellation of interactions with several key CNS receptors and transporters.[3][5] Its primary metabolite, dextrorphan, also contributes significantly to its pharmacological activity, particularly in NMDA receptor antagonism.[3][7]

NMDA Receptor Antagonism

Dextromethorphan and its more potent active metabolite, dextrorphan, act as non-competitive antagonists at the NMDA receptor complex.[6][8][9] They bind to a site within the receptor's ion channel, often referred to as the MK-801/PCP site, thereby blocking the influx of Ca²⁺ ions.[3] This action modulates excitatory glutamate (B1630785) signaling.[4]

This antagonism of the NMDA receptor is believed to underlie several of dextromethorphan's effects:

  • Antitussive Action: By elevating the threshold for the cough reflex in the medullary cough center.[2][3][4]

  • Neuroprotective Properties: By preventing neuronal damage from excessive glutamate activity (excitotoxicity).[8]

  • Dissociative Effects: At supratherapeutic doses, this mechanism produces dissociative and hallucinogenic states similar to ketamine and phencyclidine (PCP).[3]

Sigma-1 Receptor Agonism

Dextromethorphan is a potent agonist of the sigma-1 receptor, a unique intracellular chaperone protein located primarily at the endoplasmic reticulum.[3][6][10] This interaction is distinct from its effects on NMDA receptors and does not involve its metabolite, dextrorphan, to the same extent.[11]

Agonism at the sigma-1 receptor is implicated in:

  • Modulation of Neurotransmitter Systems: Influencing dopaminergic and serotonergic systems.

  • Antidepressant-like Effects: Studies suggest that the antidepressant actions of dextromethorphan are at least partially mediated through sigma-1 receptor activation.[7][12]

  • Neuroprotection: Contributing to cellular survival and mitigating neuroinflammation.[6]

Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition

Dextromethorphan acts as a nonselective inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][5] This action increases the synaptic availability of serotonin and norepinephrine, a mechanism shared with many classic antidepressant medications.

This property is responsible for:

  • Antidepressant Synergy: This mechanism contributes to its efficacy in treating depression, particularly when its metabolism is inhibited to maintain higher plasma concentrations.[5][7]

  • Risk of Serotonin Syndrome: The inhibition of serotonin reuptake creates a risk of serotonin syndrome, a potentially life-threatening condition, when dextromethorphan is co-administered with other serotonergic drugs like SSRIs or MAOIs, especially at supratherapeutic doses.[3][13][14][15]

Quantitative Pharmacological Data

The binding affinities of dextromethorphan and its primary metabolite, dextrorphan, for their principal targets are summarized below. These values (Kᵢ, IC₅₀) are crucial for understanding the compound's potency and selectivity.

TargetLigandKᵢ (nM)Assay TypeSpeciesReference
NMDA Receptor (PCP Site) Dextromethorphan500 - 2000Radioligand BindingRat[6]
NMDA Receptor (PCP Site) Dextrorphan56 - 70Radioligand BindingRat[16]
Sigma-1 Receptor Dextromethorphan57Radioligand BindingGuinea Pig[17]
Sigma-1 Receptor Dextromethorphan142 - 652Radioligand BindingVarious[6]
Serotonin Transporter (SERT) Dextromethorphan23Functional (Reuptake)Rat[18]
Norepinephrine Transporter (NET) Dextromethorphan500 - 1700Functional (Reuptake)Rat[18]

Key Experimental Protocols

The characterization of dextromethorphan's mechanism of action relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor (PCP Site)

This protocol outlines the procedure to determine the binding affinity (Kᵢ) of dextromethorphan for the PCP binding site within the NMDA receptor ion channel.

Objective: To measure the ability of dextromethorphan to displace a specific radiolabeled ligand (e.g., [³H]TCP) from the NMDA receptor in rat cortical membranes.

Materials:

  • Receptor Source: Crude membrane preparations from rat cerebral cortices.[19]

  • Radioligand: [³H]thienyl cyclohexylpiperidine ([³H]TCP) or similar PCP site ligand.[11][19]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[19]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled phencyclidine (PCP) or MK-801.[19]

  • Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.5% PEI), liquid scintillation counter.[19]

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Perform differential centrifugation to isolate the membrane fraction, which is then washed, resuspended, and stored at -80°C until use. Protein concentration is determined via a standard assay (e.g., BCA).[19]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, radioligand, high concentration of unlabeled PCP, and membrane preparation.

    • Test Compound: Assay buffer, radioligand, serial dilutions of dextromethorphan, and membrane preparation.[19]

  • Incubation: Add the radioligand (e.g., [³H]TCP at a final concentration near its Kₔ value, typically 1-5 nM) to all wells. Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.[19]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates receptor-bound radioligand from the unbound fraction.[19]

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove residual unbound radioligand.[19]

  • Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average DPM from NSB wells from the total binding DPM. Plot the percentage of specific binding against the logarithm of dextromethorphan concentration. Use non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol: Competitive Radioligand Binding Assay for the Sigma-1 Receptor

This protocol details the steps to determine the binding affinity (Kᵢ) of dextromethorphan for the sigma-1 receptor.

Objective: To measure the ability of dextromethorphan to displace a selective sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine) from its binding site.

Materials:

  • Receptor Source: Guinea pig liver membranes or commercially available membranes from cells expressing the human sigma-1 receptor.[10]

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.[10][20]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of haloperidol.[10][20]

  • Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of dextromethorphan (e.g., spanning 10⁻¹¹ M to 10⁻⁵ M). Prepare the radioligand solution so the final assay concentration is near its Kₔ value (e.g., 1.0 - 3.0 nM).[10]

  • Assay Setup: In a 96-well plate with a final volume of 100-200 µL, set up triplicate wells for:

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, 10 µM haloperidol, and membrane preparation.

    • Test Compound: Assay buffer, [³H]-(+)-pentazocine, a specific dilution of dextromethorphan, and membrane preparation.[10]

  • Incubation: Incubate the plate for 90-150 minutes at 37°C.[10][20]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.[10]

  • Washing: Quickly wash the filters with ice-cold assay buffer.[10]

  • Quantification: Dry the filters and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ and subsequently the Kᵢ value for dextromethorphan as described in the NMDA receptor assay protocol.

Visualizations: Signaling Pathways and Workflows

Core Mechanism of Action Pathway

The following diagram illustrates the multifaceted mechanism of action of Dextromethorphan (DM) and its active metabolite, Dextrorphan (DX).

G cluster_0 Dextromethorphan (DM) Administration cluster_1 Metabolism (Liver - CYP2D6) cluster_2 CNS Targets & Effects DM Dextromethorphan (Parent Drug) DX Dextrorphan (DX) (Active Metabolite) DM->DX Metabolism NMDA NMDA Receptor DM->NMDA Antagonist Sigma1 Sigma-1 Receptor DM->Sigma1 Agonist SERT_NET SERT / NET DM->SERT_NET Inhibitor DX->NMDA Antagonist (More Potent) Effect_NMDA ↓ Glutamatergic Transmission (Antitussive, Dissociative) NMDA->Effect_NMDA Effect_Sigma1 Modulation of Ca²⁺ Signaling (Neuroprotective, Antidepressant) Sigma1->Effect_Sigma1 Effect_SERT_NET ↑ Synaptic 5-HT & NE (Antidepressant) SERT_NET->Effect_SERT_NET

Dextromethorphan's multimodal mechanism of action.
Experimental Workflow: Radioligand Binding Assay

This diagram provides a generalized workflow for the competitive radioligand binding assays described in the protocols.

G cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare Reagents (Membranes, Radioligand, Test Compound) B 2. Set up 96-Well Plate (Total, NSB, Compound Wells) A->B C 3. Incubate (e.g., 60 min at 25°C) B->C D 4. Terminate by Filtration (Separate Bound from Free Ligand) C->D E 5. Wash Filters (Remove Unbound Radioligand) D->E F 6. Measure Radioactivity (Liquid Scintillation Counting) E->F G 7. Data Analysis (Calculate IC₅₀ and Kᵢ) F->G

Generalized workflow for competitive radioligand binding assays.

References

Technical Guide: Dextromethorphan Hydrobromide Monohydrate (CAS 6700-34-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethorphan (B48470) hydrobromide monohydrate (CAS 6700-34-1) is a synthetically produced, dextrorotatory morphinan (B1239233) derivative.[1] Structurally related to codeine and levorphanol, it is widely recognized for its antitussive (cough-suppressing) properties.[1][2] Unlike its levorotatory counterparts, dextromethorphan exhibits minimal activity at mu (μ)-opioid receptors, and is therefore considered a non-narcotic antitussive.[2][3] Its primary mechanism of action involves the antagonism of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1][2][4] Additionally, it functions as a sigma-1 receptor agonist and modulates calcium channel activity.[2][5] These multimodal actions have led to investigations into its potential therapeutic applications beyond cough suppression, including neuroprotection and the treatment of neuropsychiatric disorders.[2][6]

Chemical and Physical Properties

Dextromethorphan this compound presents as a white to off-white solid crystalline powder.[1][7] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6700-34-1[1]
Molecular Formula C₁₈H₂₅NO·HBr·H₂O[8][9]
Molecular Weight 370.33 g/mol [1][10]
Melting Point 116-120 °C[1][5]
Solubility Sparingly soluble in water; Freely soluble in ethanol (B145695) and chloroform; Practically insoluble in ether.[1][7]
Appearance White to off-white solid/crystalline powder.[1][7]
pH (10g/L solution) 5.2 - 6.5 at 25°C[1]

Synthesis and Spectroscopic Analysis

Synthesis

The synthesis of dextromethorphan typically involves the methylation of the phenolic hydroxyl group of (+)-3-hydroxy-N-methylmorphinan.[11] A common method utilizes phenyltrimethylammonium (B184261) chloride and sodium methoxide (B1231860) in methanol (B129727).[11] The resulting racemic mixture of 3-methoxy-N-methylmorphinane is then resolved using D-tartaric acid to isolate the dextrorotatory isomer, dextromethorphan.[11]

An alternative patented method involves the following steps:

  • N-benzylation of (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline under alkaline conditions.[12]

  • Acid-catalyzed cyclization to form (+)-3-hydroxy-17-benzyl-(9α,13α,14α)-levorphane.[12]

  • O-methylation and N-methylation using dimethyl sulfate (B86663) or a methyl halide to yield a quaternary ammonium (B1175870) salt.[12]

  • Catalytic hydrogenation to remove the benzyl (B1604629) group, affording dextromethorphan.[12]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of dextromethorphan this compound.

  • ¹H NMR: The proton NMR spectrum of dextromethorphan in deuterated solvents such as DMSO-d₆ or a pyridine-d₅:D₂O mixture allows for the identification of characteristic proton signals, including those of the N-methyl group.[13][14][15]

  • IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present in the molecule.[16]

  • Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[16]

Biological Activity and Mechanism of Action

Dextromethorphan exhibits a complex pharmacology, interacting with multiple targets in the central nervous system.

NMDA Receptor Antagonism

The primary mechanism underlying many of dextromethorphan's effects is its action as a non-competitive antagonist at the NMDA receptor.[1][2][4] It blocks the ion channel of the receptor, thereby inhibiting the influx of calcium ions in response to glutamate (B1630785) binding.[3][17] This action is thought to contribute to its antitussive, neuroprotective, and dissociative effects.[1][18]

Sigma-1 Receptor Agonism

Dextromethorphan is also an agonist at the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates neuronal excitability.[2][19] This interaction is believed to contribute to its antitussive and antidepressant-like effects.[20][21][22]

Calcium Channel Blockade

Dextromethorphan has been shown to block voltage-gated calcium channels, which may contribute to its neuroprotective effects by reducing excessive calcium influx into neurons.[7][8]

Signaling Pathway Modulation

Dextromethorphan influences several intracellular signaling pathways:

  • Glutamatergic Signaling: By antagonizing NMDA receptors, dextromethorphan directly modulates glutamatergic neurotransmission.[4][23] This can lead to downstream effects on pathways involved in synaptic plasticity and excitotoxicity.[5][24]

  • cAMP-Dependent Pathway: Dextromethorphan has been shown to inhibit the cAMP-dependent pathway, which may play a role in its modulation of spontaneous glutamate release.[16]

  • GSK-3β/NF-κB Pathway: In models of inflammation, dextromethorphan can attenuate the activation of the GSK-3β/NF-κB signaling pathway by inhibiting NADPH oxidase.[25]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify dextromethorphan in a sample.

Methodology:

  • Column: A reversed-phase C18 column (e.g., Nucleodur, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[26] Alternatively, a mixed-mode stationary phase column (e.g., Primesep 100) can be employed.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and methanol (e.g., 70:30 v/v) with an ion-pairing agent like sodium docusate (B154912) and a buffer such as ammonium nitrate, with the pH adjusted to around 3.4.[26] Another mobile phase option is a simple mixture of water, acetonitrile, and a sulfuric acid buffer.[1]

  • Flow Rate: A flow rate of 1 mL/min is generally used.[26]

  • Detection: UV detection at 280 nm is a common method for dextromethorphan analysis.[26][27]

  • Sample Preparation: For analysis in biological matrices like urine, a liquid-liquid extraction procedure is typically required to isolate the compound and its metabolites.[27]

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the NMDA receptor.

Methodology (adapted from protocols for dextromethorphan analogs):

  • Radioligand: [³H]TCP (thienylcyclohexylpiperidine) is used as the radioligand that binds to the ion channel of the NMDA receptor.[28][29]

  • Membrane Preparation: Rat brain membranes are prepared and resuspended in an appropriate assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).[28]

  • Assay: The assay is performed in a 96-well plate format. The binding of [³H]TCP to the membranes is measured in the presence and absence of varying concentrations of the test compound (dextromethorphan).[28]

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker, such as MK-801.[28]

  • Incubation and Filtration: The reaction is incubated to reach equilibrium and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[28]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[28] The data is then analyzed to determine the inhibitory constant (Ki) of the test compound.

In Vivo Neuroprotection Assay

Objective: To assess the neuroprotective effects of dextromethorphan in an animal model of brain injury.

Methodology (example from a penetrating ballistic-like brain injury model):

  • Animal Model: Anesthetized male Sprague-Dawley rats are subjected to a unilateral frontal penetrating ballistic-like brain injury.[30]

  • Drug Administration: Dextromethorphan (at various doses, e.g., 0.156-10 mg/kg) or vehicle is administered intravenously as a bolus at specific time points post-injury.[30] In some protocols, this is followed by a continuous infusion.[30]

  • Behavioral Assessment: Motor recovery is assessed using tasks such as a balance beam test at various time points post-injury.[30] Cognitive function can be evaluated using tasks like the novel object recognition test.[30]

  • Histological Analysis: At the end of the study, brain tissue is collected and processed for histological analysis to assess the extent of the lesion and axonal degeneration.[30]

In Vivo Cough Suppression Assay

Objective: To evaluate the antitussive efficacy of dextromethorphan.

Methodology (example from a human study on smoking-related cough):

  • Study Design: A randomized, double-blind, placebo-controlled crossover study design is employed.[31]

  • Participants: Subjects with a persistent cough, such as smokers, are recruited.[31]

  • Intervention: Participants receive either dextromethorphan (e.g., 22 mg) or a matched placebo.[31]

  • Objective Measurement: Cough reflex sensitivity is measured using a citric acid dose-response cough challenge, where the concentration of citric acid required to elicit a certain number of coughs is determined.[31]

  • Subjective Measurement: Participants may also record their cough symptoms in a daily diary and complete quality of life questionnaires.[31]

Safety and Toxicology

Hazard Identification

Dextromethorphan this compound is classified as harmful if swallowed and may cause eye and respiratory irritation.[20][32] It can also cause drowsiness or dizziness.[32]

Hazard StatementGHS ClassificationReference(s)
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)[20]
H411: Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term (Category 2)[20]
Handling and Storage
  • Handling: Handle in a well-ventilated area.[20] Wear suitable protective clothing, including gloves and eye/face protection.[20] Avoid the formation of dust and aerosols.[20]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Protect from light.[12]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[20]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[20]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[20]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[20]

Toxicological Data

Limited long-term toxicity data for dextromethorphan alone is available, as it is often studied in combination with other substances.[11]

TestSpeciesRouteValueReference(s)
LD50MouseOral165 mg/kg[12]
LD50RatOral350 mg/kg[12]
LD50Female Swiss-Webster MiceOral (gavage)210 mg/kg[11]

Visualizations

Signaling Pathways

Dextromethorphan_Signaling_Pathways cluster_0 Glutamatergic Synapse cluster_1 Other Cellular Targets Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity/ Neurotransmission Ca_Influx->Excitotoxicity Sigma1_Receptor Sigma-1 Receptor Neuronal_Excitability Modulation of Neuronal Excitability Sigma1_Receptor->Neuronal_Excitability NADPH_Oxidase NADPH Oxidase GSK3B_NFKB GSK-3β/NF-κB Pathway NADPH_Oxidase->GSK3B_NFKB Dextromethorphan Dextromethorphan Dextromethorphan->NMDA_Receptor Antagonizes Dextromethorphan->Ca_Channel Blocks Dextromethorphan->Sigma1_Receptor Agonist Dextromethorphan->NADPH_Oxidase Inhibits

Caption: Dextromethorphan's multimodal mechanism of action.

Experimental Workflow: HPLC Analysis

HPLC_Workflow Sample_Prep Sample Preparation (e.g., Extraction) Injection Inject Sample into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (C18 or Mixed-Mode Column) Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: A typical workflow for HPLC analysis of Dextromethorphan.

Logical Relationship: Neuroprotective Effects

Neuroprotection_Logic Dextromethorphan Dextromethorphan NMDA_Antagonism NMDA Receptor Antagonism Dextromethorphan->NMDA_Antagonism Sigma1_Agonism Sigma-1 Receptor Agonism Dextromethorphan->Sigma1_Agonism Ca_Blockade Ca²⁺ Channel Blockade Dextromethorphan->Ca_Blockade Reduced_Excitotoxicity Reduced Glutamate Excitotoxicity NMDA_Antagonism->Reduced_Excitotoxicity Modulated_Inflammation Modulation of Neuroinflammation Sigma1_Agonism->Modulated_Inflammation Ca_Blockade->Reduced_Excitotoxicity Neuroprotection Neuroprotection Reduced_Excitotoxicity->Neuroprotection Modulated_Inflammation->Neuroprotection

Caption: Key mechanisms contributing to Dextromethorphan's neuroprotective effects.

References

Methodological & Application

Application Notes and Protocols for Dextromethorphan Hydrobromide Monohydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Dextromethorphan (B48470) Hydrobromide Monohydrate (DXM HBr), a widely used antitussive agent, in cell culture experiments. This document outlines its mechanism of action, provides detailed protocols for assessing its effects on cell viability and apoptosis, and summarizes key quantitative data from published studies.

Introduction

Dextromethorphan (DXM) is a dextrorotatory morphinan (B1239233) derivative with a well-established safety profile.[1] Beyond its antitussive properties, DXM has been shown to possess neuroprotective and anti-inflammatory effects.[2][3] In the context of cell biology, DXM is known to interact with multiple cellular targets, making it a compound of interest for research in oncology, immunology, and vascular biology. It primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor.[4][5] These interactions allow DXM to modulate various signaling pathways, including the MAPK and NF-κB cascades, thereby influencing cell proliferation, differentiation, and survival.[1][6]

Mechanism of Action

Dextromethorphan exerts its effects on cells through a multi-faceted mechanism of action. It is known to inhibit NMDA receptor channels and voltage-operated calcium and sodium channels.[5][7] Furthermore, DXM has been demonstrated to suppress the activation of key inflammatory signaling pathways. Specifically, it can attenuate the activation of Mitogen-Activated Protein Kinases (MAPK) such as ERK, JNK, and p38, and inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB).[1][2] This inhibition of critical signaling cascades underlies its observed effects on cytokine production, cell maturation, and apoptosis.[1][3]

Data Presentation

The following tables summarize the quantitative data on the effects of Dextromethorphan this compound on different cell lines.

Table 1: Cytotoxicity of Dextromethorphan (DXM) on PANC-1 Human Pancreatic Cancer Cells [8][9]

Treatment DurationIC50 Value (µM)
24 hours280.4
48 hours163.2
72 hours105.6

Table 2: Effective Concentrations of Dextromethorphan (DXM) in Various Cell Culture Applications

Cell LineApplicationEffective Concentration (µM)Observed EffectReference
Murine Bone Marrow-Derived Dendritic Cells (BMDCs)Inhibition of LPS-induced maturation12.5 - 50Attenuation of activation[1]
Human Monocyte-Derived Dendritic Cells (MDDCs)Inhibition of LPS-induced maturation12.5 - 50Attenuation of activation[1]
PANC-1 Pancreatic Cancer CellsInduction of apoptosis (in combination with Gemcitabine)50Increased early and late apoptotic cells[8]
Rat Vascular Smooth Muscle CellsReduction of high-phosphate-induced oxidative stress50Amelioration of decreased ATP and mitochondrial membrane potential[10]
Enriched Glial Cultures (OPC, MG, AS)Stimulation of proliferation12- to 4-fold increase in proliferation[11]
Enriched Glial Cultures (OL, OPC)Protection from cytotoxicity2 - 20Protection from glutamate, NMDA, AMPA, staurosporine, and ROS[11]

Experimental Protocols

Protocol 1: Preparation of Dextromethorphan this compound Stock Solution

This protocol describes the preparation of a stock solution of Dextromethorphan this compound for use in cell culture experiments.

Materials:

  • Dextromethorphan this compound (Sigma-Aldrich, Cat. No. D9684 or equivalent)

  • Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile 0.2 µm syringe filter

Procedure:

  • To prepare a 42.5 mM stock solution, dissolve the appropriate amount of Dextromethorphan this compound in DMSO.[9]

  • Alternatively, a 12.5 mM stock solution can be prepared in PBS.[1]

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assay using MTT

This protocol details the methodology for assessing the cytotoxic effects of Dextromethorphan this compound on adherent cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cells (e.g., PANC-1)

  • Complete cell culture medium

  • Dextromethorphan this compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Dextromethorphan this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., 25-200 µM).[8]

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DXM. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest DXM concentration) and a no-treatment control.

  • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[8]

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by Dextromethorphan this compound using flow cytometry.

Materials:

  • Target cells

  • Complete cell culture medium

  • Dextromethorphan this compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[12]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of Dextromethorphan this compound (e.g., 50 µM in combination with another agent) for the specified duration (e.g., 72 hours).[9] Include appropriate controls.

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare DXM HBr Stock Solution treatment Treat Cells with DXM HBr prep_stock->treatment prep_cells Culture and Seed Target Cells prep_cells->treatment viability_assay Cell Viability (MTT) treatment->viability_assay apoptosis_assay Apoptosis (Annexin V) treatment->apoptosis_assay western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Analyze and Interpret Results viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Experimental workflow for studying DXM HBr in cell culture.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors DXM Dextromethorphan DXM->MAPK Inhibition Gene_Expression Gene Expression (Cytokines, etc.) Transcription_Factors->Gene_Expression NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_P->NFkB Degradation & Release DXM Dextromethorphan DXM->IKK_complex Inhibition Gene_Expression Gene Expression (Pro-inflammatory Cytokines) NFkB_nuc->Gene_Expression

References

Application Notes: Hydrobromide Salts as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrobromide salts, particularly those of organic amines, have emerged as versatile and efficient catalysts in a range of organic transformations. These compounds, often crystalline solids that are stable and easy to handle, can function as acid catalysts, phase-transfer catalysts, and in some cases, participate in redox processes. This document provides detailed application notes and protocols for the use of hydrobromide salts as catalysts, with a focus on esterification and condensation reactions. The information is targeted towards researchers, scientists, and professionals in drug development seeking to utilize these accessible and effective catalytic systems.

Catalytic Applications of Pyridinium (B92312) Hydrobromide Perbromide in Esterification

Pyridinium hydrobromide perbromide (PHPB), a stable crystalline complex of pyridinium hydrobromide and bromine, has demonstrated significant utility in the direct esterification of aldehydes and alcohols. This reagent is particularly noteworthy for its ability to facilitate these reactions in water at room temperature, offering a green and mild alternative to traditional esterification methods that often require harsh acidic conditions and anhydrous solvents.

The catalytic activity of PHPB in esterification is multifaceted. It can act as a source of hydrobromic acid (HBr) in situ, a classic acid catalyst for the esterification of carboxylic acids (which can be formed in situ from aldehydes). Furthermore, its oxidative capacity allows for the direct conversion of aldehydes to ester products in the presence of an alcohol.

Experimental Protocols

Protocol 1: Direct Esterification of an Aldehyde with an Alcohol using Pyridinium Hydrobromide Perbromide (PHPB)

This protocol details the procedure for the esterification of an aldehyde with an alcohol catalyzed by PHPB in an aqueous medium.[1]

Materials:

Procedure:

  • To a solution of pyridinium hydrobromide perbromide (1.00 mmol, 320 mg) in water (8 mL), add the aldehyde (0.50 mmol) and the alcohol (0.50 mmol).

  • Stir the reaction mixture at room temperature for the time indicated in the data table below (typically 14-18 hours).

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding 0.5 M aqueous sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.5 M aqueous sodium thiosulfate and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure (in vacuo).

  • Purify the residue by column chromatography on silica gel using a mixture of carbon tetrachloride and chloroform (e.g., 3:1 v/v) as the eluent to obtain the pure ester.

Protocol 2: Dimeric Esterification of an Alcohol using Pyridinium Hydrobromide Perbromide (PHPB)

This protocol describes the Tishchenko-like dimeric esterification of an alcohol catalyzed by PHPB in water.[1]

Materials:

  • Pyridinium hydrobromide perbromide (PHPB)

  • Alcohol (e.g., dodecanol)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • 0.5 M aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a solution of pyridinium hydrobromide perbromide (0.50 mmol, 160 mg) in water (8 mL), add the alcohol (0.25 mmol).

  • Stir the reaction mixture at room temperature for the time specified in the data table (typically 13 hours).

  • After the reaction is complete, add 0.5 M aqueous sodium thiosulfate to the mixture.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with 0.5 M aqueous sodium thiosulfate followed by saturated aqueous sodium chloride.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using carbon tetrachloride as the eluent to yield the dimeric ester.

Data Presentation

The following tables summarize the quantitative data for the esterification reactions catalyzed by pyridinium hydrobromide perbromide in water at room temperature.[1]

Table 1: Direct Esterification of Aldehydes with Alcohols

AldehydeAlcoholTime (h)Yield (%)
HeptanalDodecanol1484
BenzaldehydeMethanol1892
4-ChlorobenzaldehydeMethanol1895
4-MethoxybenzaldehydeMethanol1890
Benzaldehyde1,2-Ethanediol1888
Benzaldehyde1,3-Propanediol1885

Table 2: Dimeric Esterification of Alcohols

AlcoholTime (h)Yield (%)
Dodecanol1395
1-Octanol1393
1-Hexanol1391
Cyclohexanol180
β-Phenylethyl alcohol180 (recovered)

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction pathway for the direct esterification of aldehydes and the general experimental workflow.

Esterification_Mechanism cluster_step1 Step 1: Oxidation of Aldehyde cluster_step2 Step 2: Acid-Catalyzed Esterification Aldehyde R-CHO CarboxylicAcid R-COOH Aldehyde->CarboxylicAcid H2O CarboxylicAcid2 R-COOH PHPB1 [PyH]+Br3- PHPB1->CarboxylicAcid Oxidation Ester R-COOR' CarboxylicAcid2->Ester Alcohol R'-OH Alcohol->Ester HBr HBr (from PHPB) HBr->Ester Catalyst

Caption: Proposed mechanism for the direct esterification of aldehydes.

Experimental_Workflow start Start reactants Mix Reactants PHPB, Aldehyde, Alcohol, H2O start->reactants reaction Stir at Room Temperature Monitor by TLC reactants->reaction workup Workup Quench with Na2S2O3 Extract with EtOAc Wash with Na2S2O3 and Brine reaction->workup purification Purification Dry over MgSO4 Evaporate Solvent Column Chromatography workup->purification product Pure Ester purification->product

Caption: General experimental workflow for catalytic esterification.

References

Application of Dextromethorphan Hydrobromide Monohydrate in Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethorphan (B48470) hydrobromide monohydrate is a salt form of the widely used antitussive agent, dextromethorphan. The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, significantly influencing the drug's physicochemical properties and its ultimate biopharmaceutical performance. The this compound form of dextromethorphan is frequently chosen to enhance properties such as solubility and stability, which are crucial for developing effective and reliable dosage forms.[1] This document provides detailed application notes and protocols for the use of dextromethorphan this compound in pharmaceutical formulations.

Physicochemical Properties

The conversion of the dextromethorphan free base to its this compound salt alters several key physicochemical parameters. These changes are pivotal in overcoming potential challenges in formulation development, such as poor aqueous solubility of the free base.[2][3]

Table 1: Physicochemical Properties of Dextromethorphan and its this compound Salt

PropertyDextromethorphan (Free Base)Dextromethorphan this compoundReference
Molecular Formula C₁₈H₂₅NOC₁₈H₂₅NO·HBr·H₂O[2]
Molecular Weight 271.4 g/mol 370.33 g/mol [4]
Appearance White to slightly yellow crystalline powderOdorless, opalescent white powder[2][3]
Solubility in Water Practically insoluble1.5 g/100 mL at 25°C[2][4]
Solubility in Ethanol Freely solubleFreely soluble[2]
Solubility in Chloroform Freely solubleFreely soluble[2]
Melting Point 109-111 °C122-124 °C[3]

Advantages of the this compound Salt Form

The use of the this compound salt form of dextromethorphan offers several advantages in pharmaceutical formulation:

  • Enhanced Aqueous Solubility: The most significant advantage is the marked improvement in water solubility compared to the free base.[2][4] This is crucial for developing oral liquid formulations and for ensuring adequate dissolution from solid dosage forms, which can lead to improved bioavailability.

  • Improved Stability: Salt forms are often more chemically stable than the corresponding free bases. The crystalline structure of the this compound can provide a more stable solid-state form, protecting the API from degradation.

  • Favorable Crystal Properties: The crystalline nature of the this compound salt can lead to better powder flow and compressibility, which are important considerations for the manufacturing of solid dosage forms like tablets and capsules.[5]

  • pH Modification: The salt form can influence the pH of the microenvironment upon dissolution, which can further aid in the solubility and absorption of the drug.

Experimental Protocols

Protocol for Solubility Determination

Objective: To quantitatively determine and compare the aqueous solubility of dextromethorphan free base and dextromethorphan this compound.

Materials:

  • Dextromethorphan free base

  • Dextromethorphan this compound

  • Purified water (USP grade)

  • Orbital shaking incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

Procedure:

  • Prepare saturated solutions by adding an excess amount of dextromethorphan free base and dextromethorphan this compound to separate flasks containing a known volume of purified water.

  • Place the flasks in an orbital shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the flasks to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to sediment the undissolved particles.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved drug.

  • Calculate the solubility in mg/mL or g/100 mL.

Protocol for In Vitro Dissolution Testing of Immediate-Release Tablets

Objective: To evaluate the dissolution profile of dextromethorphan this compound from an immediate-release tablet formulation.

Materials:

  • Dextromethorphan this compound tablets

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium: 900 mL of 0.1 N HCl or other appropriate medium

  • HPLC system with UV detector

  • Syringes and cannula filters

Procedure:

  • Set up the dissolution apparatus according to USP general chapter <711> Dissolution.

  • Pre-warm the dissolution medium to 37 ± 0.5°C.

  • Place one tablet in each of the six dissolution vessels.

  • Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter.

  • Analyze the samples using a validated HPLC method to determine the concentration of dextromethorphan hydrobromide released.

  • Calculate the cumulative percentage of drug released at each time point.

Table 2: Example Dissolution Profile Data for Dextromethorphan HBr Tablets

Time (minutes)% Drug Released (Mean)% Drug Released (Standard Deviation)
5354.2
10625.1
15853.8
20922.9
30981.5
451011.2
601021.1
Protocol for Stability Testing (ICH Guideline Summary)

Objective: To assess the stability of a pharmaceutical formulation containing dextromethorphan this compound under various environmental conditions.

Methodology: The stability testing protocol should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][7][8]

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[7]

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.[7]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7]

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[8]

  • Intermediate: 0, 3, and 6 months.

  • Accelerated: 0, 3, and 6 months.[7]

Parameters to be Tested:

  • Appearance (e.g., color, clarity for liquids)

  • Assay of dextromethorphan hydrobromide

  • Degradation products/impurities

  • Dissolution (for solid dosage forms)

  • Moisture content

  • pH (for liquid formulations)

Table 3: ICH Stability Testing Conditions

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Visualizations

The following diagrams illustrate key workflows and relationships in the application of this compound in pharmaceutical formulation.

Salt_Selection_Workflow cluster_0 Phase 1: Pre-selection cluster_1 Phase 2: Salt Screening cluster_2 Phase 3: Lead Salt Selection cluster_3 Phase 4: Formulation Development API API (Dextromethorphan Free Base) - Poor Solubility - Potential Instability Goal Define Target Product Profile - Oral Solution/Solid Dosage Form - Improved Bioavailability API->Goal Identify Formulation Challenges Counterion Select Potential Counterions (e.g., HBr, HCl, Sulfate, etc.) Goal->Counterion SmallScale Small-Scale Salt Formation - Stoichiometric Reaction - Crystallization Counterion->SmallScale Characterization Physicochemical Characterization - Solubility - Hygroscopicity - Melting Point - Crystal Form SmallScale->Characterization Data Data Analysis & Comparison - Superior Solubility - Favorable Solid-State Properties Characterization->Data Selection Select Lead Salt Candidate (Dextromethorphan this compound) Formulation Formulation & Process Development - Excipient Compatibility - Dosage Form Design (Tablet, Syrup) Selection->Formulation Data->Selection Stability Stability Studies (ICH Guidelines) Formulation->Stability Formulation_Characterization_Workflow cluster_tests Quality Control & Performance Tests cluster_results Data Evaluation & Specification start Dextromethorphan HBr Monohydrate Formulation (e.g., Tablet) Appearance Appearance & Physical Inspection start->Appearance Content Content Uniformity start->Content Dissolution Dissolution Profile start->Dissolution Stability Stability Analysis (Assay, Impurities) start->Stability Spec Meets Specification? (e.g., USP Monograph) Appearance->Spec Content->Spec Dissolution->Spec Stability->Spec Pass Release for Further Development / Clinical Trials Spec->Pass Yes Fail Investigate & Reformulate Spec->Fail No

References

Preparation of a Stock Solution of Hydrobromide Monohydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of a stock solution of a hydrobromide monohydrate compound. Given that "this compound" describes a salt form of various active pharmaceutical ingredients, this guide presents a general protocol that can be adapted for any such compound. A detailed example is provided for Dextromethorphan this compound, a common antitussive agent, to illustrate the practical application of the protocol.

General Principles

A stock solution is a concentrated solution that is diluted to a lower concentration for actual use.[1][2] The preparation of an accurate stock solution is a critical first step in many scientific experiments, as it directly impacts the reliability and reproducibility of results.[3] The fundamental principle involves accurately weighing a solute, dissolving it in an appropriate solvent, and diluting it to a precise final volume.[4][5]

Materials and Equipment

  • This compound compound (e.g., Dextromethorphan this compound)

  • Analytical balance (sensitive to at least 0.1 mg)

  • Spatula

  • Weighing paper or weighing boat

  • Appropriate solvent (e.g., deionized water, ethanol (B145695), DMSO)

  • Volumetric flask (Class A) of the desired final volume (e.g., 10 mL, 50 mL, 100 mL)[1][2]

  • Beaker

  • Magnetic stirrer and stir bar

  • Pipettes

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, to avoid skin and eye contact.[6]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[6]

  • Handling: Avoid creating dust when handling the powdered compound.[6] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the chemical.[7]

  • Spills: In case of a spill, clean the area immediately following established laboratory procedures. Avoid generating dust during cleanup.[7]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

General Protocol for Stock Solution Preparation

This protocol can be adapted for any this compound compound. The key is to use the specific molecular weight of the compound of interest in the initial calculation.

Step 1: Determine the Required Mass of Solute

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

Step 2: Weigh the Solute

  • Place a clean, dry weighing boat or paper on the analytical balance and tare it.

  • Carefully weigh the calculated mass of the this compound compound using a spatula.

Step 3: Dissolve the Solute

  • Transfer the weighed compound into a beaker.

  • Add a small amount of the chosen solvent (typically about 50-70% of the final volume) to the beaker.[8]

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer to facilitate dissolution. Gentle heating may be applied if necessary and if the compound's stability allows, but this should be verified first.

Step 4: Dilute to the Final Volume

  • Once the solute is completely dissolved, carefully transfer the solution to the appropriate volumetric flask.

  • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.[2]

  • Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[8]

Step 5: Homogenize and Store

  • Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.[8]

  • Transfer the solution to a clearly labeled storage bottle. The label should include the name of the compound, the concentration, the solvent, the date of preparation, and the preparer's initials.

  • Store the solution under appropriate conditions. For light-sensitive compounds like many hydrobromide salts, storage in an amber or foil-wrapped container in a cool, dark place is recommended.[6]

Detailed Application Note: Preparation of a 10 mM Stock Solution of Dextromethorphan this compound

This example provides specific instructions for preparing a 10 mM stock solution of Dextromethorphan this compound in ethanol.

Chemical Data Presentation
PropertyValue
Chemical Name Dextromethorphan this compound
CAS Number 6700-34-1
Molecular Formula C₁₈H₂₅NO · HBr · H₂O
Molecular Weight 370.33 g/mol [9][10]
Appearance White or almost white crystalline powder[11]
Solubility Sparingly soluble in water; Freely soluble in ethanol.[11][12] Soluble in DMF (20 mg/mL), DMSO (10 mg/mL), Ethanol (20 mg/mL), and PBS pH 7.2 (5 mg/mL).[13]
Storage Store at room temperature, protected from light.[6]
Experimental Protocol

Objective: To prepare 50 mL of a 10 mM stock solution of Dextromethorphan this compound.

1. Calculation of Required Mass:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Final Volume: 50 mL = 0.050 L

  • Molecular Weight: 370.33 g/mol

Mass (g) = 0.010 mol/L * 0.050 L * 370.33 g/mol = 0.1852 g (or 185.2 mg)

2. Weighing:

  • On an analytical balance, weigh out 185.2 mg of Dextromethorphan this compound powder.

3. Dissolution and Dilution:

  • Transfer the powder to a 100 mL beaker.

  • Add approximately 30 mL of ethanol to the beaker.

  • Place a stir bar in the beaker and stir until the powder is completely dissolved.

  • Quantitatively transfer the dissolved solution into a 50 mL Class A volumetric flask.

  • Rinse the beaker with small portions of ethanol, adding each rinse to the flask.

  • Carefully add ethanol to the flask until the meniscus reaches the 50 mL calibration mark.

4. Homogenization and Storage:

  • Stopper the flask and invert it at least 15 times to ensure a uniform concentration.

  • Transfer the final solution to a labeled amber glass bottle.

  • Store the bottle at room temperature, away from direct light.

Example Calculations for Different Concentrations
Desired ConcentrationFinal VolumeMolecular Weight ( g/mol )Required Mass (mg)
1 mM10 mL370.333.70
5 mM25 mL370.3346.29
20 mM50 mL370.33370.33
50 mM100 mL370.331851.65

Visual Workflow

Stock_Solution_Preparation cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization Phase A Step 1: Calculate Mass (Molarity x Volume x MW) B Step 2: Weigh Compound (Use Analytical Balance) A->B Calculation Complete C Step 3: Dissolve in Beaker (~70% of final solvent volume) B->C Compound Weighed D Step 4: Transfer to Volumetric Flask C->D Fully Dissolved E Step 5: Dilute to Mark (Bring to final volume) D->E Quantitative Transfer F Step 6: Homogenize (Invert Flask >15 times) E->F Final Volume Reached G Step 7: Transfer & Store (Labeled, light-protected bottle) F->G Homogeneous Solution

References

Application Notes and Protocols for Hydrobromide Monohydrate Compounds in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of several key hydrobromide monohydrate compounds in neuroscience research. The protocols detailed below are intended to serve as a guide for investigating the neuropharmacological properties of these and similar molecules.

Galantamine Hydrobromide: A Dual-Action Cholinergic Agent for Alzheimer's Disease Research

Galantamine hydrobromide is a well-established compound for the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[1][2] Its therapeutic effect is attributed to a dual mechanism of action: reversible, competitive inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3][4] This dual action enhances cholinergic neurotransmission, which is compromised in AD, and may also modulate other neurotransmitter systems.[1]

Key Research Applications:
  • Investigating cognitive enhancement: Studying the effects on learning and memory in various animal models of cognitive impairment.[1][5][6]

  • Modeling cholinergic deficits: Used as a reference compound in studies exploring the role of the cholinergic system in neurological disorders.

  • Screening for novel AChE inhibitors: Employed as a positive control in assays designed to identify new potential treatments for AD.[7][8]

Quantitative Data:
ParameterValueSpecies/SystemReference
AChE Inhibition (IC50) 556.01 µMSH-SY5Y (neuroblastoma) cell line[9]
5130 ± 630 nMHuman brain cortex[10]
1.27 ± 0.21 µMIn vitro (Ellman's method)[8]
0.31 µg/mLIn vitro (AChE)[7]
Effective In Vivo Dose 5 mg/kgMouse (cognitive enhancement)[5][6]
Experimental Protocols:

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method to determine AChE inhibitory activity.[3]

  • Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. The enzyme hydrolyzes acetylthiocholine (B1193921) (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻). The rate of TNB²⁻ formation is proportional to AChE activity and can be measured by absorbance at 405-412 nm. Inhibitors will reduce the rate of this reaction.[3]

  • Materials:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in buffer)

    • ATCI solution (14 mM in deionized water, prepared fresh)

    • AChE enzyme solution (from electric eel or recombinant human)

    • Galantamine hydrobromide (and other test compounds)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of galantamine hydrobromide in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • DTNB solution

      • Test compound solution (or solvent for control)

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25-37°C).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for a defined period.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Scopolamine-Induced Amnesia Model in Mice

This is a widely used model to screen for compounds with potential cognitive-enhancing effects.[1]

  • Principle: Scopolamine (B1681570), a muscarinic receptor antagonist, induces a temporary cognitive deficit, mimicking some aspects of cholinergic dysfunction seen in dementia.[11][12][13] The ability of a test compound to reverse these deficits is assessed using behavioral tests.

  • Materials:

    • Male C57Bl/6 mice

    • Scopolamine hydrobromide (0.3-1 mg/kg)[14]

    • Galantamine hydrobromide (e.g., 5 mg/kg)[6]

    • Vehicle (e.g., saline)

    • Behavioral testing apparatus (e.g., Morris water maze, passive avoidance test)

  • Procedure:

    • Habituate the mice to the experimental room and handling for several days before the experiment.

    • On the test day, administer galantamine hydrobromide (or vehicle) via the desired route (e.g., intraperitoneally, i.p.).

    • After a specific pre-treatment time (e.g., 30 minutes), administer scopolamine hydrobromide (i.p.).

    • After another interval (e.g., 30 minutes), subject the mice to a behavioral test to assess learning and memory (e.g., Morris water maze).

    • Record and analyze the behavioral parameters (e.g., escape latency, time spent in the target quadrant).

Signaling Pathway and Experimental Workflow:

galantamine_mechanism cluster_synapse Cholinergic Synapse ACh_pre Acetylcholine (ACh) (Presynaptic) ACh_syn ACh (Synaptic Cleft) ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh_syn->nAChR Binds Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Activates Galantamine Galantamine Hydrobromide Galantamine->AChE Inhibits Galantamine->nAChR Allosterically Potentiates scopolamine_model_workflow start Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization treatment Administer Galantamine (or Vehicle) acclimatization->treatment induction Administer Scopolamine (Induce Amnesia) treatment->induction 30 min behavioral_test Behavioral Testing (e.g., Morris Water Maze) induction->behavioral_test 30 min data_analysis Data Collection & Analysis behavioral_test->data_analysis end End data_analysis->end citalopram_mechanism cluster_synapse Serotonergic Synapse Serotonin_pre Serotonin (5-HT) (Presynaptic) Serotonin_syn 5-HT (Synaptic Cleft) Serotonin_pre->Serotonin_syn Release SERT Serotonin Transporter (SERT) Serotonin_syn->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin_syn->Serotonin_Receptor Binds Postsynaptic_Neuron Postsynaptic Neuron Serotonin_Receptor->Postsynaptic_Neuron Activates Citalopram Citalopram Hydrobromide Citalopram->SERT Blocks forced_swim_test_workflow start Start pre_test Day 1: Pre-test Session (15 min swim) start->pre_test treatment Administer Citalopram (or Vehicle) pre_test->treatment 24h interval test_session Day 2: Test Session (5 min swim) treatment->test_session behavioral_scoring Behavioral Scoring (Immobility, Swimming, Climbing) test_session->behavioral_scoring data_analysis Data Analysis behavioral_scoring->data_analysis end End data_analysis->end donepezil_mechanism cluster_synapse Cholinergic Synapse ACh_pre Acetylcholine (ACh) (Presynaptic) ACh_syn ACh (Synaptic Cleft) ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_syn->ACh_Receptor Binds Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Activates Donepezil (B133215) Donepezil Hydrobromide Donepezil->AChE Reversibly Inhibits morris_water_maze_workflow start Start treatment Daily Administration of Donepezil (or Vehicle) start->treatment training Training Phase (e.g., 5-11 days, 3-4 trials/day) treatment->training probe_trial Probe Trial (Platform Removed) training->probe_trial data_analysis Data Analysis (Escape Latency, Time in Quadrant) probe_trial->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Dosing and Administration of Hydrobromide Monohydrate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrobromide monohydrate salt form is frequently utilized in pharmaceutical development to enhance the stability and solubility of active pharmaceutical ingredients (APIs). The in vivo administration and dosing of these compounds are critical for preclinical studies, including pharmacokinetic, pharmacodynamic, and toxicological assessments. The appropriate protocol is dictated by the specific API, the research question, and the animal model being used.

This document provides detailed application notes and protocols for the in vivo dosing and administration of three distinct this compound compounds as examples: Dextromethorphan (B48470) this compound, a cough suppressant with broader neurological applications; Eletriptan (B1671169) Hydrobromide, an anti-migraine agent; and Lappaconitine (B608462) Hydrobromide, an analgesic alkaloid.

General Protocol for Oral Gavage in Rodents

Oral gavage is a common and precise method for oral drug administration in preclinical rodent studies. The following is a standardized protocol adaptable for various this compound formulations.

Materials
  • Appropriately sized gavage needles (16-20 gauge for rats, 18-22 gauge for mice, with a rounded tip).

  • Syringes (1-5 mL, depending on dosing volume).

  • Vehicle for drug formulation (e.g., sterile water, saline, 0.5% methylcellulose).

  • Animal scale.

  • Permanent marker.

Procedure
  • Animal Handling and Restraint: Acclimatize the animals to handling prior to the experiment to minimize stress. For administration, restrain the animal firmly but gently to prevent injury. For mice, scruff the neck and back to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body.

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth for reaching the stomach. Mark this length on the needle.

  • Dose Calculation and Preparation: Weigh each animal to calculate the precise volume of the drug formulation to be administered based on its body weight (in mg/kg). Prepare the formulation by dissolving or suspending the this compound compound in the chosen vehicle.

  • Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate. The animal should swallow as the tube enters the esophagus. Pass the needle smoothly to the pre-measured mark. Administer the solution slowly.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes. Continue monitoring at regular intervals as required by the study protocol.

Dextromethorphan this compound

Application Notes

Dextromethorphan (DXM) this compound is investigated in vivo for its antitussive, neuroprotective, and, more recently, anti-fibrotic properties.[1][2][3] It is often administered orally in rodent models. Due to its potential for neurological effects at high doses, careful dose selection and monitoring of behavioral changes are crucial.[4]

Quantitative Dosing Data
Animal Model Dose Range Administration Route Vehicle Study Type Reference
Rat (Female)120 mg/kg (single dose)Oral Gavage0.5% methylcellulose (B11928114) / 0.1% polysorbate 80Neuropathology[1][4]
Rat (Male)5-400 mg/kg/day (30 days)Oral Gavage0.5% methylcellulose / 0.1% polysorbate 80Neuropathology[1][4]
Rat (Adolescent)60 mg/kg/day (10 days)Intraperitoneal100 mg/ml 2-hydroxypropyl-beta-cyclodextrinBehavioral[5]
Rat50 mg/kg (single dose)OralSaline solutionSeizure Model[2]
Mouse20 mg/kgNot specifiedNot specifiedSUDEP Model[6]
Mouse10 ng/kg (daily)SubcutaneousNot specifiedPulmonary Fibrosis Model[7]
Experimental Protocol Example: Neuropathology Study in Rats

This protocol is based on a study investigating the potential for neuronal vacuolation.[1][4]

  • Animals: Use adult female Sprague-Dawley rats.

  • Formulation: Prepare a suspension of Dextromethorphan Hydrobromide in a vehicle of 0.5% methylcellulose and 0.1% polysorbate 80 in sterile water.

  • Dosing: Administer a single oral dose of 120 mg/kg via gavage.

  • Post-dose Observation: Monitor animals for behavioral changes indicative of neurologic effects (e.g., ataxia, hyperactivity) at 1-2 hours post-dose.

  • Tissue Collection: Euthanize subsets of animals at 4-6 hours post-dose to examine for neuronal vacuolation and at 24-48 hours post-dose for neurodegeneration.

  • Analysis: Perfuse the brains and process for histopathological examination of the retrosplenial/posterior cingulate cortices.

Eletriptan Hydrobromide

Application Notes

Eletriptan hydrobromide is a selective 5-HT1B/1D receptor agonist used in migraine therapy. In preclinical studies, it is used in rodent models to investigate its anti-migraine efficacy, pharmacokinetic profile, and potential for adverse effects.[8] Oral gavage is the most common route of administration, mimicking its clinical use.

Quantitative Dosing Data
Animal Model Dose Administration Route Vehicle Study Type Reference
Rat2 mg/kgOral GavageWaterPharmacokinetics[9][10]
Rat15-75 mg/kg/day (104 weeks)In dietFoodCarcinogenicity[8]
Rat100 mg/kgIntravenousNot specifiedToxicology (lethality)
Mouse400 mg/kg/day (104 weeks)In dietFoodCarcinogenicity[8]
Mouse1000 mg/kgNot specifiedNot specifiedToxicology (lethality)
Experimental Protocol Example: Oral Pharmacokinetic Study in Rats

This protocol is adapted from a representative pharmacokinetic study.[9][10]

  • Animals: Use male Wistar rats.

  • Formulation: Dissolve Eletriptan Hydrobromide in sterile water to the desired concentration.

  • Dosing: Administer a single oral dose of 2 mg/kg via gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose (0), 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 6.0, 8.0, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.

  • Analysis: Determine the concentration of eletriptan in plasma samples using a validated analytical method, such as HPLC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Lappaconitine Hydrobromide

Application Notes

Lappaconitine hydrobromide is a diterpenoid alkaloid with potent analgesic and anti-inflammatory properties.[11] In vivo studies in rodents are conducted to evaluate its efficacy in various pain models (e.g., inflammatory, neuropathic) and to determine its mechanism of action. Both oral and intraperitoneal routes are used.

Quantitative Dosing Data
Animal Model Dose Administration Route Vehicle Study Type Reference
Rat4 mg/kg, 8 mg/kgNot specifiedNot specifiedInflammatory Pain Model[11]
Mouse5 mg/kgIntragastricNot specifiedAcetic Acid Writhing Test[12]
Mouse1 mg/kg, 5 mg/kgOral, IntraperitonealNot specifiedHot Plate & Writhing Assay[13]
Mouse4 mg/kgNot specifiedNot specifiedLeukemia Bone Pain Model[14]
Experimental Protocol Example: Analgesic Efficacy in a Mouse Model of Inflammatory Pain

This protocol is based on the acetic acid-induced writhing test.[12]

  • Animals: Use adult male mice.

  • Formulation: Prepare a solution or suspension of Lappaconitine Hydrobromide in a suitable vehicle (e.g., saline or water).

  • Dosing: Administer the compound intragastrically at a dose of 5 mg/kg. A control group should receive the vehicle only.

  • Induction of Pain: One hour after drug administration, inject 0.75% acetic acid solution intraperitoneally (0.1 mL per 10 g body weight).

  • Behavioral Assessment: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (a specific stretching posture) over a 15-20 minute period.

  • Analysis: Compare the number of writhes in the lappaconitine-treated group to the vehicle-treated control group to determine the percentage of pain inhibition.

Visualizations

G cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration AnimalAcclimation Animal Acclimation DoseCalculation Weigh Animal & Calculate Dose AnimalAcclimation->DoseCalculation Formulation Prepare Drug Formulation DoseCalculation->Formulation Restraint Restrain Animal Formulation->Restraint Gavage Oral Gavage Restraint->Gavage Monitoring Monitor for Distress Gavage->Monitoring BloodSampling Blood Sampling (Time Points) Monitoring->BloodSampling DataAnalysis PK Analysis BloodSampling->DataAnalysis

Caption: Workflow for an in vivo oral pharmacokinetic study.

Caption: Mechanism of action for Eletriptan hydrobromide.

References

Application Notes and Protocols for the Quantification of Hydrobromide Monohydrate in Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dextromethorphan Hydrobromide Monohydrate is a widely used antitussive agent found in numerous over-the-counter and prescription cough and cold formulations.[1][2][3] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of Dextromethorphan this compound in various samples using common analytical techniques. The methods described are based on established and validated procedures reported in the scientific literature.

Analytical Methods Overview

Several analytical methods have been developed and validated for the determination of Dextromethorphan this compound in bulk drug substances and pharmaceutical dosage forms. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Recognized for its high specificity, sensitivity, and ability to separate the analyte from potential degradation products and other formulation components.[1][4][5][6][7]

  • UV-Visible Spectrophotometry: A simpler and more cost-effective method suitable for routine quality control, often employed for the analysis of bulk drug and simple formulations.[2][3][8][9]

  • High-Performance Thin-Layer Chromatography (HPTLC): A stability-indicating method that can be used for the estimation of the drug in the presence of its degradation products.[6][10]

  • Potentiometric Titration: A classic analytical technique that can be used for the assay of the bulk drug substance.[11]

This document will focus on the detailed protocols for the most widely used methods: HPLC and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the preferred method for the quantification of Dextromethorphan this compound due to its high resolving power and sensitivity. Both isocratic and gradient elution methods have been successfully employed.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep Sample Preparation analysis Chromatographic Analysis prep->analysis Inject Sample std_prep Standard Preparation std_prep->analysis Inject Standard instrument HPLC System Setup instrument->analysis data Data Acquisition & Processing analysis->data quant Quantification data->quant

Caption: General workflow for HPLC analysis of Dextromethorphan Hydrobromide.

Detailed HPLC Protocol

This protocol is a representative example based on several published methods.[1][4][7][12][13] Researchers should validate the method for their specific sample matrix and instrumentation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.[4][7]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][12][13]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For example, a mixture of potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.5) and acetonitrile (B52724).[1] Another example is a mixture of acetonitrile and methanol (B129727) with an ion-pairing agent like sodium docusate (B154912) and ammonium (B1175870) nitrate, with the pH adjusted to 3.4.[4][7]

  • Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally used.[1][4][7][12][13]

  • Detection Wavelength: Detection is typically carried out at 280 nm or 272 nm.[4][5][7][13]

  • Injection Volume: A 20 µL injection volume is common.[12][13][14]

  • Column Temperature: The analysis can be performed at ambient temperature or controlled at a specific temperature, for instance, 50°C.[4][7]

2. Reagent and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 100 mg of Dextromethorphan Hydrobromide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.

  • Sample Preparation (for Syrup Formulation): Accurately measure a volume of syrup equivalent to a known amount of Dextromethorphan Hydrobromide and transfer it to a volumetric flask. Dilute with the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[12]

3. System Suitability:

Before sample analysis, inject the standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and relative standard deviation (RSD) of the peak areas.[13]

4. Analysis and Quantification:

Inject the prepared standard and sample solutions into the HPLC system. The quantification of Dextromethorphan Hydrobromide in the sample is performed by comparing the peak area of the analyte in the sample chromatogram with the peak area of the standard from the calibration curve.[1]

Quantitative Data Summary for HPLC Methods
ParameterReported ValueReference
Linearity Range0.080 - 0.12 mg/mL[12]
Linearity Range10 - 80 µg/mL[5]
Linearity Range1 - 30 µg/mL[15]
Correlation Coefficient (r²)> 0.999[4]
Correlation Coefficient (r)0.998[12]
Limit of Detection (LOD)11 µg/L[16]
Limit of Quantification (LOQ)10 ppm[17]
Recovery99.35% - 100.35%[1][12]
Relative Standard Deviation (RSD)< 2%[13]

UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry offers a simple, rapid, and economical alternative for the quantification of Dextromethorphan Hydrobromide. This method is based on the measurement of absorbance of the drug solution at its wavelength of maximum absorption (λmax).[3][9]

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis prep Sample Preparation measure Absorbance Measurement prep->measure std_prep Standard Preparation calib Calibration Curve std_prep->calib instrument Spectrophotometer Setup scan Wavelength Scan (λmax) instrument->scan quant Quantification calib->quant measure->quant

Caption: General workflow for UV-Vis spectrophotometric analysis.

Detailed UV-Visible Spectrophotometry Protocol

This protocol is a generalized procedure based on published methods.[3][9]

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with a pair of 1 cm matched quartz cells.[3]

2. Reagent and Sample Preparation:

  • Solvent: 0.1N Hydrochloric acid (HCl) is a commonly used solvent.[3][9]

  • Standard Stock Solution: Accurately weigh 10 mg of Dextromethorphan Hydrobromide reference standard and dissolve it in a 10 mL volumetric flask with 0.1N HCl to get a concentration of 1000 µg/mL.[3]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions in the range of 5-30 µg/mL with 0.1N HCl.[3]

  • Sample Preparation (for solid dosage forms): An accurately weighed quantity of powdered tablets or lozenges is dissolved in 0.1N HCl, sonicated, filtered, and then diluted to a suitable concentration within the linear range.[3]

3. Determination of λmax:

Scan a standard solution of Dextromethorphan Hydrobromide (e.g., 10 µg/mL) in the UV range (200-400 nm) against a blank (0.1N HCl) to determine the wavelength of maximum absorbance (λmax). The λmax is typically observed around 278 nm or 281 nm.[3][9]

4. Calibration Curve:

Measure the absorbance of the working standard solutions at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

5. Analysis and Quantification:

Measure the absorbance of the prepared sample solution at the λmax. The concentration of Dextromethorphan Hydrobromide in the sample is calculated using the regression equation from the calibration curve.[9]

Quantitative Data Summary for UV-Visible Spectrophotometry Methods
ParameterReported ValueReference
λmax278 nm[3]
λmax281 nm[9]
Linearity Range5.0 - 30.0 µg/mL[3][6]
Linearity Range10 - 50 µg/mL[8]
Linearity Range30 - 80 µg/mL[9]
Correlation Coefficient (R²)0.9993[3]
Correlation Coefficient (r)0.999[9]
Molar Absorptivity3.35-4.51 × 10⁴ L mol⁻¹ cm⁻¹[2]
Sandell's Sensitivity8.21-11.06 ng cm⁻²[2]
Recovery99.2% - 101.76%[9]
Recovery100.66% - 101.37%[3]
Limit of Detection (LOD)0.09 - 0.37 µg/mL[2]
Limit of Quantification (LOQ)0.30 - 1.23 µg/mL[2]

Conclusion

The choice of analytical method for the quantification of Dextromethorphan this compound depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity and specificity, and the available instrumentation. HPLC methods are generally preferred for their high selectivity and are suitable for complex matrices and stability studies. UV-Visible spectrophotometry provides a simple and rapid alternative for routine quality control of bulk drugs and simple formulations. It is imperative that any method chosen be properly validated according to ICH guidelines to ensure reliable and accurate results.[1][3][6]

References

Application Note: The Use of Dextromethorphan Hydrobromide Monohydrate as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dextromethorphan (B48470) hydrobromide monohydrate is widely used as an antitussive (cough suppressant) agent in many pharmaceutical formulations.[1][2] For the accurate quantification of dextromethorphan in these formulations and to ensure their quality and efficacy, a highly characterized reference standard is essential. Dextromethorphan this compound serves as a primary reference standard for this purpose.[3][4] High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique frequently employed for the determination of dextromethorphan hydrobromide in bulk drug substances and finished pharmaceutical products.[5][6][7][8] This application note provides detailed protocols and methodologies for the use of dextromethorphan this compound as a reference standard in HPLC analysis.

Physicochemical Properties of Dextromethorphan this compound

PropertyValue
Chemical FormulaC18H25NO · HBr · H2O[3]
Molecular Weight370.32 g/mol [3]
CAS Number6700-34-1[9]
AppearanceAn almost white crystalline powder.[10]
SolubilitySparingly soluble in water, freely soluble in ethanol (B145695) and chloroform, and practically insoluble in ether.[10]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for the Determination of Dextromethorphan Hydrobromide

This protocol is based on a validated isocratic reverse-phase HPLC method.

1. Materials and Reagents:

2. Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., Agilent TC-C18, 250 x 4.6 mm, 5 µm)
Mobile Phase Methanol and Buffer (1.54 g/L ammonium acetate in water, pH 3.4 with acetic acid) (90:10)[11]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[11]
Detector UV at 280 nm[11]
Column Temperature Ambient

3. Preparation of Solutions:

  • Buffer Solution (pH 3.4): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 3.4 with glacial acetic acid.[11] Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix methanol and the prepared buffer solution in a 90:10 (v/v) ratio.[11] Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Dextromethorphan this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[11]

  • Sample Preparation (from a liquid dosage form): Accurately transfer a volume of the liquid dosage form equivalent to 10 mg of Dextromethorphan Hydrobromide into a 100 mL volumetric flask. Add about 50 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

Before starting the analysis, perform a system suitability test by injecting the Working Standard Solution five times. The system is deemed suitable for analysis if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor NMT 2.5[11]
Relative Standard Deviation (RSD) of Peak Areas NMT 2.0%

5. Analysis Procedure:

  • Inject the blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the Working Standard Solution and record the peak area.

  • Inject the prepared sample solution and record the peak area of the dextromethorphan peak.

  • Calculate the concentration of Dextromethorphan Hydrobromide in the sample using the following formula:

    Concentration (mg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (mg/mL) x Dilution Factor

Data Presentation: Summary of Validated HPLC Method Parameters

The following table summarizes the performance characteristics of a validated RP-HPLC method for the simultaneous estimation of Dextromethorphan Hydrobromide (DEX), Bromhexine HCl (BROM), Chlorpheniramine Maleate (CHL), and Guaiphenesin (GUA).[1]

ParameterBROMCHLDEXGUA
Linearity Range (µg/mL) 4.0 - 24.05.0 - 30.010.0 - 60.010.0 - 60.0
Correlation Coefficient (r²) 0.99870.99880.99810.9981

The following table presents validation data for another isocratic RP-HPLC method for the simultaneous estimation of Dextromethorphan Hydrobromide (DMP), Phenylephrine Hydrochloride (PHE), and Triprolidine Hydrochloride (TPN).[5]

ParameterPHETPNDMP
Linearity Range (mcg/mL) 160 - 24040 - 60320 - 480
LOD (µg/mL) 37.8710.1957.50
LOQ (µg/mL) 114.7730.89174.26

Visualizations

Experimental Workflow for HPLC Analysis

G Workflow for HPLC Analysis using a Reference Standard A Preparation of Mobile Phase D HPLC System Setup and Equilibration A->D B Preparation of Standard Solution E System Suitability Test B->E C Preparation of Sample Solution F Analysis of Samples and Standards C->F D->E E->F If passes G Data Processing and Calculation F->G H Report Generation G->H

Caption: A flowchart illustrating the general experimental workflow for HPLC analysis.

Logical Pathway for HPLC Method Validation

G Decision Pathway for HPLC Method Validation (ICH Guidelines) A Define Analytical Method and Scope B Perform Specificity/Selectivity Study A->B C Determine Linearity and Range B->C D Assess Accuracy (Recovery) C->D E Evaluate Precision (Repeatability & Intermediate) D->E F Determine Detection Limit (LOD) E->F G Determine Quantitation Limit (LOQ) E->G H Evaluate Robustness F->H G->H I Method Validated H->I

Caption: A diagram showing the logical steps for validating an HPLC method.

References

Application Notes and Protocols for Safe Handling and Disposal of Hydrobromide Monohydrate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to the safe handling and disposal of hydrobromide monohydrate compounds in a laboratory setting. While the specific properties of hydrobromide monohydrates can vary, this document outlines general best practices. Always consult the specific Safety Data Sheet (SDS) for the particular compound you are working with for detailed information.

Hazard Identification and Quantitative Data

This compound compounds are salts formed from hydrobromic acid. The hazards associated with these compounds can be attributed to both the organic cation and the hydrobromide anion. A common example is Dextromethorphan this compound.

General Hazards:

  • Harmful if swallowed: Many hydrobromide salts are classified as harmful or toxic upon ingestion.[1][2]

  • Skin and Eye Irritation: Can cause skin and eye irritation upon contact.[3] Hydrobromic acid is corrosive and can cause severe burns.[4][5][6]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[4][7]

  • Aquatic Toxicity: Many hydrobromide compounds are toxic to aquatic life with long-lasting effects.[1][2]

Quantitative Data Summary:

ParameterValueCompoundSource
Acute Oral Toxicity Category 4: Harmful if swallowedDextromethorphan this compound[2]
Aquatic Toxicity (Fish) LC50 (Rainbow Trout): 4.9 mg/L (96h)D-3-Methoxy-N-methylmorphinan hydrobromide, monohydrate[1]
Airborne Exposure Limit (PEL) 3 ppm (8-hour workshift)Hydrogen Bromide[8]
Airborne Exposure Limit (REL) 3 ppm (should not be exceeded)Hydrogen Bromide[8]
Airborne Exposure Limit (TLV) 2 ppm (should not be exceeded)Hydrogen Bromide[8]

Note: The exposure limits for Hydrogen Bromide gas are provided as a reference for the potential hazards associated with the hydrobromide moiety, especially under acidic conditions or during decomposition.

Experimental Protocols: Safe Handling and Use

This protocol outlines the safe handling of a solid this compound compound in a laboratory setting.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron.[6]

  • Respiratory Protection: If dust is generated or if working outside a ventilated enclosure, use a NIOSH-approved respirator with a particulate filter.[9][10]

2.2. Engineering Controls

  • Work in a well-ventilated area.[9]

  • For procedures that may generate dust, use a chemical fume hood or a powder containment hood.[6]

  • Ensure an eyewash station and safety shower are readily accessible.[5][6]

2.3. Weighing and Handling Protocol

  • Preparation:

    • Designate a specific area for handling the this compound.

    • Ensure the work area is clean and uncluttered.

    • Don the appropriate PPE.

  • Weighing:

    • If possible, weigh the compound directly into the receiving vessel to minimize transfer and dust generation.

    • Use a weighing paper or a weighing boat.

    • Carefully transfer the weighed compound to the reaction vessel using a spatula.

    • Clean the spatula and weighing area immediately after use with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Dissolving:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][11]

    • Clean all contaminated surfaces.

2.4. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

  • Protect from light, as some hydrobromide compounds are light-sensitive.[11]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[8][12]

  • Store in a locked cabinet or a secure area with limited access.[1]

Spill and Emergency Procedures

3.1. Small Spills (Solid)

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal.[5] Avoid generating dust.[1]

  • Clean the spill area with a damp cloth and decontaminate if necessary. Dispose of cleaning materials as hazardous waste.

3.2. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[9][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Disposal Protocol

All this compound waste, including contaminated materials, must be disposed of as hazardous chemical waste.[9] Do not dispose of it down the drain or in the regular trash.[10]

4.1. Waste Collection

  • Solid Waste:

    • Collect solid this compound waste, including contaminated weighing papers and PPE, in a designated, labeled, and sealed container.

  • Liquid Waste:

    • Collect liquid waste containing dissolved this compound in a separate, labeled, and sealed container.

    • Do not mix with incompatible waste streams.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[9] The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular trash after defacing the label.[9]

4.2. Labeling and Storage of Waste

  • Label all waste containers with "Hazardous Waste" and the full chemical name of the contents.[1]

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[1][10]

  • Ensure waste containers are kept closed except when adding waste.[9]

  • Store waste in secondary containment to prevent spills.[9]

4.3. Disposal Request

  • Once the waste container is full, or before the accumulation time limit is reached (consult your institution's guidelines), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[1]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Prep Consult SDS PPE Don PPE: - Goggles - Gloves - Lab Coat Prep->PPE Eng_Controls Use Engineering Controls: - Fume Hood - Ventilated Area PPE->Eng_Controls Weigh Weigh Compound Eng_Controls->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Clean_Area Clean Work Area Dissolve->Clean_Area Collect_Waste Collect Waste in Labeled Container Dissolve->Collect_Waste Wash_Hands Wash Hands Clean_Area->Wash_Hands Store Store in a Cool, Dry, Well-Ventilated, Light-Protected Area Wash_Hands->Store Store_Waste Store Waste in Satellite Accumulation Area Collect_Waste->Store_Waste Request_Pickup Request EHS Pickup Store_Waste->Request_Pickup

Caption: Workflow for the safe handling of this compound.

Disposal_Decision_Tree Start This compound Waste (Solid, Liquid, Contaminated Materials) Is_Empty_Container Is it an empty container? Start->Is_Empty_Container Is_Sharps Is it a sharp? Is_Empty_Container->Is_Sharps No Triple_Rinse Triple Rinse with Suitable Solvent Is_Empty_Container->Triple_Rinse Yes Hazardous_Waste Collect in Labeled Hazardous Waste Container Is_Sharps->Hazardous_Waste No Sharps_Container Dispose in Designated Sharps Container Is_Sharps->Sharps_Container Yes Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Deface_Label Deface Label Collect_Rinsate->Deface_Label Regular_Trash Dispose in Regular Trash Deface_Label->Regular_Trash

Caption: Decision tree for the disposal of this compound waste.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Hydrobromide Monohydrate Precipitation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, encountering precipitation of hydrobromide monohydrate salts in aqueous solutions can be a significant experimental hurdle. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and resolve these precipitation issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the precipitation of my this compound compound in an aqueous solution?

A1: Precipitation of this compound salts in aqueous solutions is often due to the compound's concentration exceeding its solubility limit under the specific experimental conditions. Key factors that influence this include:

  • pH: The solubility of many hydrobromide salts, which are salts of weak bases, is highly pH-dependent. They are generally more soluble in acidic conditions. A shift towards a more neutral or alkaline pH can significantly decrease solubility and lead to precipitation.

  • Temperature: Temperature can affect the solubility of a compound, although the effect varies. For some hydrobromide salts, solubility increases with temperature, while for others it may decrease. Sudden temperature changes can trigger precipitation.

  • Solvent Composition: If the this compound was initially dissolved in an organic solvent (like DMSO or ethanol) and then diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to "crash out" of the solution.

  • High Concentration: The final concentration of the compound in the aqueous solution may simply be too high, exceeding its intrinsic aqueous solubility.

  • Common Ion Effect: The presence of other bromide ions from different sources in the solution can decrease the solubility of the this compound salt.[1]

Q2: How can I prevent my this compound from precipitating upon dilution of a stock solution?

A2: To prevent precipitation when diluting a concentrated stock solution (e.g., in DMSO or ethanol) into an aqueous buffer, consider the following preventative measures:

  • Optimize the Dilution Process: Add the stock solution to the aqueous buffer in a slow, dropwise manner while vigorously stirring or vortexing.[2] This rapid dispersion helps to avoid localized areas of high concentration that can initiate precipitation.

  • Pre-warm the Aqueous Buffer: Warming the aqueous receiving solution (e.g., to 37°C) can increase the solubility of some compounds and prevent precipitation during dilution.[2]

  • Lower the Final Concentration: The most direct approach is to reduce the final working concentration of the this compound in your experiment.

  • Incorporate a Co-solvent: Maintain a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous solution. However, it is crucial to ensure the final solvent concentration is compatible with your experimental system (e.g., not toxic to cells).

  • Use a Precipitation Inhibitor: Consider adding a polymeric precipitation inhibitor, such as polyvinylpyrrolidone (B124986) (PVP), to your aqueous buffer before adding the drug solution. These polymers can help to maintain a supersaturated state and prevent the drug from crystallizing.[3]

Q3: Can I redissolve a this compound that has precipitated out of solution?

A3: In some cases, it is possible to redissolve a precipitated this compound. Gentle warming of the solution in a water bath, accompanied by sonication or vortexing, can sometimes bring the compound back into solution. However, it is important to ensure that the compound has not degraded during the precipitation and redissolution process. The most reliable approach is to prepare a fresh solution following the preventative measures outlined above.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer

If you observe immediate cloudiness or the formation of solid particles when you add your this compound stock solution to an aqueous buffer, follow this troubleshooting workflow.

G start Precipitation Observed Immediately check_conc Is the final concentration too high? start->check_conc lower_conc Action: Prepare a more dilute solution. check_conc->lower_conc Yes check_mixing Was the mixing technique adequate? check_conc->check_mixing No end_resolved Issue Resolved lower_conc->end_resolved improve_mixing Action: Add stock solution dropwise with vigorous stirring. check_mixing->improve_mixing No check_ph Is the pH of the aqueous buffer optimal? check_mixing->check_ph Yes improve_mixing->end_resolved adjust_ph Action: Adjust buffer pH to a more acidic range. check_ph->adjust_ph No consider_cosolvent Consider adding a co-solvent. check_ph->consider_cosolvent Yes adjust_ph->end_resolved end_unresolved Issue Persists: Consider formulation change. consider_cosolvent->end_unresolved

Troubleshooting workflow for immediate precipitation.
Issue 2: Solution is Initially Clear but Precipitates Over Time

If your this compound solution is clear upon preparation but becomes cloudy or forms a precipitate after a period of storage, this suggests a delayed precipitation process.

G start Delayed Precipitation Observed check_supersaturation Is the solution supersaturated? start->check_supersaturation use_inhibitor Action: Add a precipitation inhibitor (e.g., PVP). check_supersaturation->use_inhibitor Yes check_temp Were there temperature fluctuations during storage? check_supersaturation->check_temp No end_resolved Issue Resolved use_inhibitor->end_resolved control_temp Action: Store at a constant, controlled temperature. check_temp->control_temp Yes check_degradation Could the compound be degrading? check_temp->check_degradation No control_temp->end_resolved analyze_stability Action: Analyze for degradation products. check_degradation->analyze_stability Yes prepare_fresh Action: Prepare fresh solutions before use. check_degradation->prepare_fresh No analyze_stability->prepare_fresh prepare_fresh->end_resolved

Troubleshooting workflow for delayed precipitation.

Quantitative Data on this compound Solubility

The aqueous solubility of this compound salts can vary significantly. The following table summarizes the solubility data for several common hydrobromide monohydrates.

CompoundSolventTemperature (°C)Solubility
Dextromethorphan this compoundWater20Sparingly soluble[3][4][5]
Dextromethorphan this compoundWater251.5 g/100 mL[6][7]
Dextromethorphan this compoundWater8525 g/100 mL[8]
Dextromethorphan this compoundEthanolNot SpecifiedFreely soluble[4][5][7]
Galantamine HydrobromideWater (pH 6.0)Not Specified31 mg/mL[5]
Galantamine HydrobromideWater (neutral pH)Not Specified2.1 mg/mL[9]
Galantamine HydrobromidePhosphate Buffer (pH 7.4)Not Specified2.2 mg/mL[9]
Galantamine HydrobromideWaterNot SpecifiedSoluble to 20 mM[4]
Scopolamine HydrobromideWaterNot SpecifiedFreely soluble (1:1.5)[7]
Scopolamine HydrobromideWater25≥ 50 mg/mL[10]
Scopolamine HydrobromideEthanolNot SpecifiedSoluble (1:20)[7]

Key Experimental Protocols

Protocol 1: pH Adjustment to Prevent Precipitation

This protocol describes how to determine the optimal pH for solubilizing a this compound and preparing a stable aqueous solution.

Objective: To identify a pH range where the this compound remains soluble and to prepare a buffered solution at that pH.

Materials:

  • This compound compound

  • Deionized water

  • A series of buffers with a range of pH values (e.g., citrate, phosphate, acetate (B1210297) buffers from pH 3 to 8)

  • pH meter

  • Stir plate and stir bars

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Procedure:

  • pH-Solubility Profile Determination: a. Prepare a series of small-volume buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7, and 8). b. Add an excess amount of the this compound powder to each buffer solution. c. Equilibrate the samples by stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation is reached. d. After equilibration, filter each solution to remove undissolved solid. e. Determine the concentration of the dissolved this compound in the filtrate of each sample using a suitable analytical method (e.g., HPLC-UV). f. Plot the measured solubility as a function of pH to generate a pH-solubility profile. This will indicate the pH range of maximum solubility.

  • Preparation of a Buffered Solution: a. Based on the pH-solubility profile, select a buffer with a pH that provides adequate solubility and is compatible with your experiment. b. Prepare the chosen buffer at the desired concentration. c. Slowly add the pre-weighed this compound powder to the buffer while stirring continuously until it is completely dissolved. d. If preparing a solution from a concentrated stock in an organic solvent, add the stock solution dropwise to the vigorously stirring buffer.

Protocol 2: Utilizing Co-solvents to Enhance Solubility

This protocol outlines the steps for using a water-miscible organic co-solvent to increase the solubility of a this compound in an aqueous solution.

Objective: To prepare a stable aqueous solution of a this compound using a co-solvent system.

Materials:

  • This compound compound

  • Deionized water or aqueous buffer

  • Water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400)

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Co-solvent Selection and Screening (Optional but Recommended): a. Prepare a series of solutions with varying ratios of the co-solvent and aqueous buffer (e.g., 10%, 20%, 30% co-solvent). b. Determine the solubility of the this compound in each co-solvent mixture using the equilibrium solubility method described in Protocol 1. c. Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential experimental artifacts.

  • Preparation of the Co-solvent Solution: a. Prepare the final co-solvent/aqueous buffer mixture at the desired ratio. b. If starting with a solid, weigh the required amount of this compound and dissolve it directly in the co-solvent mixture with vortexing. c. If starting with a stock solution in a pure organic solvent, calculate the volumes needed to achieve the desired final drug concentration and co-solvent percentage. Add the aqueous buffer to a mixing vessel first, then slowly add the stock solution while stirring.

Caution: Always consider the potential impact of the co-solvent on your specific experimental system (e.g., cell viability, enzyme activity). It is advisable to run a vehicle control with the same final co-solvent concentration.

References

Technical Support Center: Optimizing Reaction Conditions for Hydrobromide Monohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of hydrobromide monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the synthesis of a this compound salt?

A1: The critical parameters to control during this compound synthesis include:

  • Stoichiometry: Precise control of the molar ratio between the free base of the active pharmaceutical ingredient (API) and hydrobromic acid is crucial. An excess or deficit of the acid can lead to incomplete salt formation or impurities.

  • Solvent Selection: The choice of solvent significantly impacts solubility, crystal nucleation, and growth. The ideal solvent should provide moderate solubility for the free base and low solubility for the resulting hydrobromide salt to ensure good yield and crystal quality.[1]

  • Temperature: Temperature affects reaction kinetics, solubility, and the stability of the resulting salt.[2][3][4] Optimization of the temperature profile during reaction and crystallization is essential.

  • pH: The pH of the reaction mixture influences the ionization state of the API and can affect the salt formation equilibrium. For basic drugs, maintaining an acidic pH is necessary for complete protonation.[5]

  • Water Content: For the formation of a monohydrate, the presence of a specific amount of water is necessary. The water content in the solvent system must be carefully controlled.

Q2: How do I choose an appropriate solvent for my this compound synthesis?

A2: Solvent selection is a critical step in optimizing your synthesis.[1] Consider the following factors:

  • Solubility Profile: The solvent should be able to dissolve the starting free base, but the hydrobromide salt should have limited solubility to allow for precipitation and high yield.

  • Polarity: The polarity of the solvent can influence the crystal habit and the incorporation of impurities.[1]

  • Boiling Point: The boiling point of the solvent will dictate the temperature range for the reaction and crystallization.

  • Miscibility: If using a mixed solvent system (e.g., a solvent and an anti-solvent), the miscibility of the solvents is important.

  • Reactivity: The solvent should be inert and not react with the starting materials or the product.

Commonly used solvents for hydrobromide salt formation include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers, often in combination with water to facilitate the formation of the monohydrate.[6][7]

Q3: My hydrobromide salt is not precipitating from the solution. What should I do?

A3: If your hydrobromide salt is not precipitating, it is likely that the solution is not supersaturated. Here are some techniques to induce crystallization:

  • Cooling: Slowly cool the solution. The solubility of most salts decreases with temperature, which will help to achieve supersaturation.

  • Anti-solvent Addition: Gradually add an "anti-solvent" in which the hydrobromide salt is insoluble. This will reduce the overall solubility of the salt in the solvent mixture and promote precipitation.

  • Evaporation: Slowly evaporate the solvent to increase the concentration of the salt in the solution.

  • Seeding: Introduce a small crystal of the desired this compound (a seed crystal) into the solution. This provides a template for crystal growth.

  • Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches can act as nucleation sites.

Troubleshooting Guides

Issue 1: Low Yield

Q: I am consistently getting a low yield of my this compound. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue in salt synthesis. The following table outlines potential causes and suggested solutions.[8][9]

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure accurate stoichiometry of the API free base and hydrobromic acid.- Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or HPLC.
Product Loss During Workup - Minimize the number of transfer steps.- Ensure the filtration and washing steps are optimized to prevent dissolution of the product. Use a cold anti-solvent for washing.
High Solubility of the Salt in the Chosen Solvent - Select a solvent system where the hydrobromide salt has lower solubility.- Consider using an anti-solvent to induce precipitation and increase the yield.
Formation of Side Products - Analyze the reaction mixture for byproducts. Adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation.[8]
Incorrect pH - Verify and adjust the pH of the reaction mixture to ensure complete protonation of the basic API.
Issue 2: "Oiling Out" Instead of Crystallization

Q: Instead of crystals, my product is separating as an oily liquid. What is "oiling out" and how can I prevent it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1][10][11][12][13] This often happens when the solution is highly supersaturated or when the melting point of the solid is lower than the temperature of the solution.[11] Oiled out products are often impure.

Potential Cause Troubleshooting Steps
High Supersaturation - Reduce the rate of supersaturation by slowing down the cooling rate or the addition of anti-solvent.[1]
Inappropriate Solvent - Choose a solvent system where the product has a more suitable solubility profile. Sometimes, a more viscous solvent can help.
Presence of Impurities - Purify the starting material (API free base) to remove impurities that can inhibit crystallization.
Temperature Too High - Lower the crystallization temperature. Ensure that the temperature of the solution is below the melting point of the hydrobromide salt.
Seeding - Add seed crystals at a point of moderate supersaturation to encourage direct crystallization and bypass the oiling out phase.[1]
Issue 3: Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals)

Q: The crystals of my this compound are very small and difficult to filter. How can I improve the crystal size and morphology?

A: Controlling crystal size and shape is crucial for downstream processing.

Factor Strategy for Improvement
Rate of Supersaturation - Slow down the crystallization process. A slower cooling rate or a slower addition of anti-solvent will favor the growth of larger, more well-defined crystals over the formation of many small nuclei.
Solvent System - The solvent can significantly influence crystal habit.[1] Experiment with different solvents or solvent mixtures to find conditions that favor the desired crystal morphology.
Agitation - The stirring rate can affect crystal size and agglomeration. Optimize the agitation to ensure good mixing without causing excessive secondary nucleation or crystal breakage.
Temperature - Higher crystallization temperatures can sometimes lead to larger, more perfect crystals due to slower nucleation and faster growth rates.[2]
Additives - In some cases, small amounts of additives can be used to modify the crystal habit by selectively adsorbing to certain crystal faces.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol provides a general guideline for the synthesis of a this compound salt from an API free base. The specific conditions will need to be optimized for each individual API.

  • Dissolution: Dissolve the API free base in a suitable solvent (e.g., ethanol, isopropanol).

  • Acid Addition: Slowly add a stoichiometric amount of aqueous hydrobromic acid (HBr) to the solution while stirring. The concentration of the HBr solution should be chosen to provide the necessary amount of water for monohydrate formation without excessively increasing the solubility of the salt.

  • Crystallization:

    • Cooling Crystallization: If the salt is soluble at higher temperatures, slowly cool the reaction mixture to induce crystallization. The cooling rate should be controlled to obtain crystals of the desired size.

    • Anti-solvent Crystallization: If the salt is soluble in the reaction solvent at room temperature, slowly add an anti-solvent (a solvent in which the salt is insoluble) to the mixture to induce precipitation.

  • Isolation: Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum at a controlled temperature to remove residual solvents.

Data Presentation

Table 1: Solubility of Sodium Bromide in Different Solvents at Various Temperatures

The following table provides an example of how solubility data can be presented. Note that this data is for sodium bromide, and the solubility of an API hydrobromide will be different.

SolventTemperature (°C)Solubility ( g/100 g solvent)
Water2090.5
50116.0
100121.0
Methanol2516.9
Ethanol254.8

Data is illustrative and based on publicly available information for sodium bromide.[6]

Table 2: Effect of Temperature on Crystal Purity

This table illustrates the potential impact of crystallization temperature on the purity of the final product.

Crystallization Temperature (°C)Final Crystal Purity (%)
2491.7
2693.9
2894.7

This data is illustrative and based on a study of dihydroxystearic acid crystallization.[2] Higher temperatures can sometimes lead to higher purity by reducing the incorporation of impurities into the crystal lattice.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_downstream Downstream Processing cluster_analysis Analysis API_Free_Base API Free Base Dissolution Dissolution of API API_Free_Base->Dissolution Solvent Solvent Solvent->Dissolution HBr_Solution Aqueous HBr Acid_Addition Controlled Addition of HBr HBr_Solution->Acid_Addition Dissolution->Acid_Addition Crystallization Crystallization (Cooling / Anti-solvent) Acid_Addition->Crystallization Isolation Isolation (Filtration) Crystallization->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Characterization Characterization (PXRD, DSC, TGA) Drying->Characterization

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion? Start->Check_Reaction Check_Workup Review Workup Procedure? Check_Reaction->Check_Workup Yes Incomplete Incomplete Reaction Check_Reaction->Incomplete No Check_Solubility Assess Product Solubility? Check_Workup->Check_Solubility Yes Losses Product Loss During Workup Check_Workup->Losses No High_Solubility High Product Solubility Check_Solubility->High_Solubility High Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->Optimize_Reaction Optimize_Workup Optimize Filtration & Washing Losses->Optimize_Workup Change_Solvent Change Solvent or Use Anti-solvent High_Solubility->Change_Solvent

Caption: Logical decision tree for troubleshooting low yield.

References

"common impurities found in hydrobromide monohydrate and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing common impurities from hydrobromide monohydrate active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound APIs?

A1: this compound APIs can contain several types of impurities, which can be broadly categorized as:

  • Organic Impurities: These include starting materials, by-products of the synthesis, intermediates, and degradation products. For example, in Dextromethorphan Hydrobromide, related substances like its enantiomer or other structurally similar compounds can be present.

  • Elemental Impurities: These are trace metals that may be introduced from catalysts, reagents, or manufacturing equipment. Common elemental impurities include Cadmium (Cd), Lead (Pb), Arsenic (As), Mercury (Hg), Cobalt (Co), Vanadium (V), and Nickel (Ni).

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed. The specific solvents depend on the manufacturing process.

Q2: What are the regulatory limits for elemental impurities in a this compound API?

A2: The acceptable limits for elemental impurities are defined by guidelines such as the USP <232> and ICH Q3D. The permitted daily exposure (PDE) depends on the route of administration (oral, parenteral, inhalation). For oral administration, the limits for some common elemental impurities are summarized in the table below.

Data Presentation: Elemental Impurity Limits (ICH Q3D)

ClassElemental ImpurityPDE (µ g/day ) - Oral
1Cadmium (Cd)5
1Lead (Pb)5
1Arsenic (As)15
1Mercury (Hg)30
2ACobalt (Co)50
2AVanadium (V)100
2ANickel (Ni)200

Q3: What are the acceptance criteria for residual solvents?

A3: The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity.

  • Class 1 solvents (e.g., Benzene, Carbon tetrachloride) should be avoided.

  • Class 2 solvents (e.g., Acetonitrile, Methanol, Toluene) have strict concentration limits based on their Permitted Daily Exposure (PDE).

  • Class 3 solvents (e.g., Acetone, Ethanol, Ethyl acetate) have low toxic potential and are generally limited to 5000 ppm or less without justification.

Data Presentation: Common Residual Solvent Limits (ICH Q3C - Class 2)

SolventPDE (mg/day)Concentration Limit (ppm)
Toluene8.9890
Methanol30.03000
Tetrahydrofuran7.2720
Ethyl Acetate50.05000
Isopropyl alcohol50.05000
Acetone50.05000

Troubleshooting Guides

Recrystallization

Issue: Low or No Crystal Formation

  • Possible Cause 1: Solution is too dilute.

    • Solution: Concentrate the solution by evaporating a portion of the solvent and then allow it to cool again.

  • Possible Cause 2: Cooling too rapidly.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Possible Cause 3: Inappropriate solvent.

    • Solution: The compound may be too soluble in the chosen solvent. Perform solvent screening to find a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

Issue: Oiling Out Instead of Crystallization

  • Possible Cause 1: Solution is too concentrated.

    • Solution: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

  • Possible Cause 2: Melting point of the compound is below the boiling point of the solvent.

    • Solution: Choose a solvent with a lower boiling point or use a mixed solvent system.

Issue: Poor Purity of Crystals

  • Possible Cause 1: Impurities trapped in the crystal lattice due to rapid crystallization.

    • Solution: Ensure slow cooling. If necessary, redissolve the crystals in a minimum amount of hot solvent and recrystallize.

  • Possible Cause 2: Incomplete removal of mother liquor.

    • Solution: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration.

Liquid-Liquid Extraction

Issue: Emulsion Formation at the Interface

  • Possible Cause 1: Vigorous shaking.

    • Solution: Gently invert the separatory funnel instead of vigorous shaking. Allow the mixture to stand for a longer period.

  • Possible Cause 2: Presence of particulate matter.

    • Solution: Filter the initial solution before extraction.

  • Solution: Addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions.

Issue: Poor Separation of Layers

  • Possible Cause 1: Densities of the two solvents are too similar.

    • Solution: Choose a different organic solvent with a density that is significantly different from the aqueous phase.

  • Possible Cause 2: Incomplete phase separation.

    • Solution: Allow the separatory funnel to stand undisturbed for a longer period.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and add the solvent dropwise until the solid dissolves. Cool the test tube to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for hydrobromide salts include alcohols (ethanol, methanol, isopropanol) and their aqueous mixtures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification of a Basic this compound by Liquid-Liquid Extraction

This protocol is suitable for a basic hydrobromide salt where acidic or neutral impurities need to be removed.

  • Dissolution: Dissolve the crude this compound in an appropriate volume of water.

  • Basification: Add a base (e.g., 1 M NaOH solution) dropwise to the aqueous solution until the pH is basic (typically >10). This will convert the hydrobromide salt to its free base form, which may precipitate or remain dissolved depending on its solubility.

  • Extraction: Transfer the mixture to a separatory funnel and add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Gently invert the funnel multiple times to allow the free base to partition into the organic layer.

  • Separation: Allow the layers to separate and drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent two more times.

  • Washing: Combine the organic extracts and wash with brine to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Salt Formation and Isolation: Filter off the drying agent. To the organic solution, add a stoichiometric amount of hydrobromic acid (HBr) to reform the hydrobromide salt, which will typically precipitate out of the organic solvent.

  • Collection and Drying: Collect the precipitated pure this compound by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Visualizations

Purification_Workflow start Crude this compound dissolution Dissolution in Appropriate Solvent start->dissolution impurity_check Insoluble Impurities Present? dissolution->impurity_check hot_filtration Hot Gravity Filtration impurity_check->hot_filtration Yes purification_method Choose Purification Method impurity_check->purification_method No hot_filtration->purification_method recrystallization Recrystallization purification_method->recrystallization High Purity Needed lle Liquid-Liquid Extraction purification_method->lle Different Impurity Polarity crystallization Cooling and Crystallization recrystallization->crystallization filtration Vacuum Filtration lle->filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Start Recrystallization issue Issue Encountered? start->issue no_crystals No Crystals Formed Possible Causes: - Solution too dilute - Cooling too fast - Wrong solvent issue->no_crystals No Crystals oiling_out Oiling Out Possible Causes: - Solution too concentrated - Solvent boiling point too high issue->oiling_out Oiling Out low_yield Low Yield Possible Causes: - Too much solvent used - Incomplete crystallization issue->low_yield Low Yield success Successful Recrystallization issue->success No Issues solution1 Solutions: - Evaporate some solvent - Cool slowly - Re-screen solvents no_crystals->solution1 solution2 Solutions: - Add more hot solvent - Choose lower boiling point solvent oiling_out->solution2 solution3 Solutions: - Concentrate mother liquor - Cool for a longer period low_yield->solution3 solution1->success solution2->success solution3->success

Caption: Troubleshooting guide for common recrystallization issues.

Technical Support Center: Hydrobromide Monohydrate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering reproducibility issues in experiments involving hydrobromide monohydrate compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing different solubility or dissolution rates for my this compound compound across different batches?

A1: Inconsistent solubility and dissolution are frequently linked to polymorphism, where a compound exists in multiple crystalline forms.[1] These different forms, or polymorphs, can have distinct physicochemical properties. While some hydrobromide salts are resistant to polymorphism, others can exist in various anhydrous and hydrated states.[2][3][4] Another critical factor is the particle size and shape (aspect ratio) of the crystals; smaller particle sizes increase the effective surface area, which can enhance dissolution rates.[5]

  • Troubleshooting Steps:

    • Characterize the solid form of each batch using Powder X-ray Diffraction (PXRD) to identify the specific polymorph or hydrate (B1144303).

    • Analyze particle size distribution to ensure it is consistent across batches.

    • Review crystallization processes, as minor changes can lead to different crystal forms.[3]

Q2: My sample weight is fluctuating during weighing and analysis. What is the likely cause?

A2: This issue is a classic sign of hygroscopicity, which is the tendency of a substance to absorb moisture from the atmosphere.[6] The uptake of water can lead to the formation of a hydrate, such as the conversion of an anhydrous form to a monohydrate, which alters the material's mass and other properties.[4][7] The amount of moisture absorbed depends on factors like relative humidity (RH), temperature, and the exposed surface area of the solid.[7]

  • Troubleshooting Steps:

    • Control the environment: Handle and store the material in a controlled environment with low humidity, such as a glovebox or desiccator.

    • Perform Dynamic Vapor Sorption (DVS) analysis to quantify the material's hygroscopicity and identify critical humidity points where phase transitions occur.

    • Use Thermogravimetric Analysis (TGA) to determine the water content of your sample and assess its dehydration behavior.[8]

Q3: I'm detecting impurities and degradation products that were not present in my initial material. What could be causing this instability?

A3: this compound compounds can degrade under various stress conditions. The stability of the solid-state form is crucial for reproducible results. Common causes of degradation include:

  • Hydrolysis: Reaction with water, which can be exacerbated by hygroscopicity.[7][9]

  • Oxidation: Degradation in the presence of an oxidizing agent.[9][10]

  • Thermal Degradation: Decomposition at elevated temperatures.[9]

  • Photolysis: Degradation upon exposure to light.[9]

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to understand the stability profile of the compound.[9][10]

  • Troubleshooting Steps:

    • Review storage conditions: Ensure the compound is stored protected from light, high temperatures, and moisture.

    • Conduct stability-indicating assays (e.g., using HPLC) to identify and quantify any degradants.[9][10]

    • Purge stock solutions prepared in organic solvents with an inert gas to prevent oxidation.[11]

Q4: My experiment works with one specific hydrobromide salt (e.g., citalopram (B1669093) HBr) but fails to reproduce with another. Why the difference?

A4: The physicochemical properties of active pharmaceutical ingredients (APIs) can vary dramatically even with seemingly minor changes, like switching the counter-ion (e.g., hydrochloride vs. hydrobromide).[3] For example, citalopram hydrobromide and dextromethorphan (B48470) hydrobromide have not been shown to exhibit polymorphism.[12][13] In contrast, tiotropium (B1237716) bromide can exist as a monohydrate and multiple anhydrate forms, and S-bupivacaine hydrochloride has at least five different crystal forms.[4][14] These intrinsic differences in solid-state behavior (polymorphism, hygroscopicity, stability) are the primary reason for variability between different compounds.

  • Troubleshooting Steps:

    • Never assume similar behavior: Treat each new this compound compound as a unique entity.

    • Perform comprehensive solid-state characterization for each new compound to understand its specific properties before beginning extensive experiments. Key techniques include PXRD, DSC, and TGA.[15][16]

Key Physicochemical Properties & Data

Quantitative data on the properties of different solid-state forms is crucial for understanding and controlling experimental variables.

Table 1: Hygroscopicity Classification (per European Pharmacopoeia)

This classification helps in assessing the potential impact of environmental moisture on your compound.

ClassificationDescriptionWeight Gain (at 25°C, 80% RH)
Non-hygroscopicNo or very little increase in mass.< 0.2%
Slightly hygroscopicIncrease in mass is less than 2%.≥ 0.2% and < 2%
Moderately hygroscopicIncrease in mass is not less than 2% and less than 15%.≥ 2% and < 15%
Very hygroscopicIncrease in mass is not less than 15%.≥ 15%

Table 2: Properties of S-Bupivacaine Hydrochloride Crystal Forms

This table illustrates how different polymorphs and a hydrate of the same compound possess distinct thermal properties and stability relationships, which can significantly impact experimental reproducibility.[4]

FormRelationshipThermal Event (DSC)Interconversion Behavior
Form A° Thermodynamically stable at 20°C.Reversible transformation to Form B at 85.3°C.Transforms to Hydrate at ≥90% RH.
Form B High-temperature form.Forms from Form A° upon heating.Transforms to Hydrate at ≥90% RH.
Form C Metastable.Slowly converts to Form A° on storage.Dehydrates from Hydrate under dry conditions. Highest hygroscopicity.
Form D Kinetically stable at 20°C.Forms from other forms at higher temperatures.Transforms to Hydrate at ≥90% RH.
Hydrate Monohydrate form.Dehydrates to Form C at elevated temperatures.Forms from all anhydrous forms at ≥90% RH.

Recommended Experimental Protocols

Detailed and consistent methodologies are essential for reproducible research.

Protocol 1: Polymorph Identification using Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying the crystalline form of a material.[15]

  • Sample Preparation: Gently grind a small amount (10-50 mg) of the this compound sample to a fine, uniform powder to minimize preferred orientation effects.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range (2θ): A common range is 2° to 40°.

    • Step Size: 0.01° to 0.02°.

    • Scan Speed/Time per Step: Adjust to achieve a good signal-to-noise ratio.

  • Data Acquisition: Run the scan and collect the diffraction pattern.

  • Analysis: Compare the resulting diffractogram (peak positions and relative intensities) with reference patterns of known polymorphs or hydrates to identify the form(s) present in the sample.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and solid-solid transitions.[1]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Sealing: Crimp the pan with a lid. For experiments involving dehydration, use a pinhole lid to allow evolved water to escape.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge Gas: Use an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: Record the heat flow versus temperature.

  • Analysis: Analyze the resulting thermogram for endothermic (melting, dehydration) or exothermic (crystallization, degradation) peaks, which are characteristic of the sample's thermal properties and solid form.

Protocol 3: Water Content and Thermal Stability using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, ideal for quantifying water content and assessing thermal stability.[1][8]

  • Sample Preparation: Place a precisely weighed sample (5-15 mg) into a TGA crucible.[8]

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Atmosphere: Use a controlled atmosphere (e.g., inert nitrogen) with a defined flow rate.

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis: Analyze the resulting TGA curve. A weight loss step at a specific temperature range typically corresponds to the loss of water (dehydration) or solvent. The onset of significant weight loss at higher temperatures indicates thermal decomposition.

Visual Troubleshooting Guides

Diagram 1: Troubleshooting Workflow for Non-Reproducible Results

G start Non-Reproducible Results (e.g., Solubility, Stability) cause1 Potential Cause: Polymorphism / Hydration State start->cause1 cause2 Potential Cause: Hygroscopicity start->cause2 cause3 Potential Cause: Chemical Degradation start->cause3 cause4 Potential Cause: Particle Characteristics start->cause4 test1 Recommended Test: PXRD & DSC cause1->test1 test2 Recommended Test: TGA & DVS cause2->test2 test3 Recommended Test: Stability-Indicating HPLC cause3->test3 test4 Recommended Test: Microscopy & Particle Sizing cause4->test4 solution1 Action: Identify & Control Crystal Form. Standardize Crystallization. test1->solution1 solution2 Action: Control Humidity During Handling & Storage. test2->solution2 solution3 Action: Modify Storage Conditions (Temp, Light, Atmosphere). test3->solution3 solution4 Action: Standardize Milling & Sieving Processes. test4->solution4

Caption: A logical workflow to diagnose and address common causes of non-reproducibility.

Diagram 2: Interconversion of Solid-State Forms

G Anhydrous_A Anhydrous Polymorph A (Metastable) Anhydrous_B Anhydrous Polymorph B (Stable) Anhydrous_A->Anhydrous_B Spontaneous Conversion (Time) Monohydrate Monohydrate Anhydrous_A->Monohydrate High Humidity (>RHcrit) Anhydrous_B->Monohydrate High Humidity (>RHcrit) Monohydrate->Anhydrous_A Dehydration (Heat / Low Humidity)

Caption: Relationship between anhydrous polymorphs and the monohydrate form.

References

Technical Support Center: Unexpected Side Products in Hydrobromide Monohydrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side products that may arise during the synthesis, crystallization, and storage of hydrobromide monohydrate compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected impurity in our final this compound product. What are the common sources of such impurities?

A1: Unexpected side products in this compound reactions can originate from several sources:

  • Starting Material Impurities: Impurities present in the initial reactants can be carried through the synthesis and appear in the final product.

  • Reagent-Related Side Reactions: The reagents used in the synthesis, including hydrobromic acid, may contain impurities or participate in unintended side reactions.

  • Process-Related Side Products: The reaction conditions themselves (e.g., temperature, pH, solvent) can promote the formation of side products through degradation or alternative reaction pathways.

  • Degradation of the Active Pharmaceutical Ingredient (API): The API may degrade under the reaction or storage conditions, leading to the formation of impurities. Common degradation pathways include hydrolysis and oxidation.[1]

  • Interaction with Excipients: If the this compound is part of a formulation, it may interact with excipients, especially in the presence of moisture.[2]

Q2: Could the bromide ion itself be responsible for the formation of unexpected side products?

A2: Yes, the bromide ion can act as a nucleophile and participate in substitution reactions, potentially leading to the formation of brominated impurities.[3][4] While bromide is generally considered a good leaving group, under certain conditions, it can displace other functional groups. The nucleophilicity of bromide is influenced by the solvent system; in polar aprotic solvents, its nucleophilicity is enhanced compared to polar protic solvents where it is heavily solvated.[5]

Q3: Can the water of hydration in a this compound influence the formation of side products?

A3: Absolutely. The water of hydration can play a significant role in both the solid-state stability and reactivity of the compound.[6][7][8]

  • Hydrolysis: The water molecule within the crystal lattice can act as a reactant, leading to the hydrolysis of susceptible functional groups (e.g., esters, amides) in the API.[1] This can be a particular issue during storage under elevated temperature and humidity.

  • Solid-State Rearrangements: The presence of water can facilitate molecular mobility within the crystal lattice, potentially leading to solid-state rearrangements and the formation of isomeric impurities.

  • Changes in Physical Properties: Dehydration or further hydration of the monohydrate can lead to changes in the crystal form (polymorphism), which may have different solubility and stability profiles.[6][9]

Q4: We have identified a previously unreported impurity. What are the recommended next steps?

A4: The appearance of a novel impurity requires a systematic investigation:

  • Isolation and Characterization: Isolate the impurity using chromatographic techniques (e.g., HPLC, flash chromatography) and characterize its structure using spectroscopic methods (e.g., NMR, MS, IR).

  • Forced Degradation Studies: Conduct forced degradation studies on the pure API under various stress conditions (acid, base, oxidation, heat, light) to see if the impurity is a degradation product.

  • Mechanistic Investigation: Based on the structure of the impurity and the reaction conditions, propose a plausible mechanism for its formation. This will help in identifying the root cause.

  • Process Parameter Review: Carefully review all process parameters, including the purity of starting materials and reagents, reaction temperature, time, and solvent.

Troubleshooting Guides

Guide 1: Troubleshooting Known Impurities in Amine-Based Hydrobromide Salts

This guide focuses on common side products observed during the formation of hydrobromide salts of amine-containing compounds.

IssuePotential CauseRecommended Action
Over-alkylation Products The secondary or tertiary amine product is more nucleophilic than the starting primary or secondary amine, leading to further alkylation.- Use a large excess of the starting amine. - Control the stoichiometry of the alkylating agent carefully. - Consider a protecting group strategy for the amine.
Unreacted Starting Amine Incomplete reaction or formation of the hydrobromide salt of the starting amine, rendering it non-nucleophilic.- Use a non-nucleophilic base to neutralize the HBr formed during the reaction. - Adjust the reaction stoichiometry to account for the amine that will be protonated.
Elimination Products If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), an alkene may be formed as a side product.- Use a less sterically hindered alkyl halide if possible. - Employ milder reaction conditions (lower temperature).
Guide 2: Investigating Unexpected Side Products

This guide provides a systematic approach to identifying the source of unknown impurities.

Step 1: Characterize the Impurity

  • Objective: Determine the chemical structure of the unexpected side product.

  • Methodology:

    • Isolate the impurity using preparative HPLC or other suitable chromatographic techniques.

    • Obtain high-resolution mass spectrometry (HRMS) data to determine the molecular formula.

    • Acquire 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the structure.

    • Use FT-IR spectroscopy to identify functional groups.

Step 2: Evaluate Raw Materials

  • Objective: Determine if the impurity is present in the starting materials or reagents.

  • Methodology:

    • Analyze all starting materials and reagents by HPLC or GC to check for the presence of the impurity.

    • If the impurity is found, source higher purity materials or implement a purification step for the raw materials.

Step 3: Analyze Reaction Mixture at Different Time Points

  • Objective: Understand when the impurity is formed during the reaction.

  • Methodology:

    • Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 4, 24 hours).

    • Analyze the aliquots by HPLC to monitor the formation of the impurity relative to the desired product. This can help determine if it is a primary product, a secondary product from the degradation of the desired product, or a product from a slow side reaction.

Step 4: Stress Testing of the Final Product

  • Objective: Determine if the impurity is a degradation product of the final this compound.

  • Methodology:

    • Subject the pure this compound to forced degradation conditions (e.g., elevated temperature, high humidity, acidic/basic conditions, light exposure).

    • Analyze the stressed samples by HPLC to see if the impurity is formed.

Quantitative Data on Known Impurities

The following table summarizes known impurities for two example this compound drugs. While specific quantities are batch-dependent, this provides an overview of the types of side products that can be encountered.

DrugImpurity TypeCommon Impurities
Dextromethorphan Hydrobromide Process-Related- 3-Methoxymorphinan - Dextrorphan
Degradation- N-Demethyldextromethorphan
Citalopram Hydrobromide Process-Related- Citalopram N-oxide - Citalopram Carboxamide
Degradation- 3-Hydroxycitalopram N-oxide

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of Impurities

This protocol provides a general starting point for developing an HPLC method to detect and quantify impurities in a this compound product.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A typical starting gradient would be 95% A to 95% B over 30 minutes. This should be optimized for the specific API.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the API and expected impurities (e.g., 280 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies.

  • Acid Hydrolysis: Dissolve the API in 0.1 N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the API in 0.1 N NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the API in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid API to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze all samples by the developed HPLC method to identify and quantify any degradation products.

Visualizations

G Troubleshooting Workflow for Unexpected Side Products A Unexpected Peak Observed in HPLC B Isolate and Characterize Impurity (NMR, MS) A->B C Is Impurity Structure Known? B->C D Review Literature for Known Impurities and Degradants C->D No E Analyze Raw Materials for Impurity C->E Yes D->E F Is Impurity Present in Raw Materials? E->F G Source Higher Purity Materials or Purify F->G Yes H Conduct In-Process Monitoring F->H No P Implement Corrective Actions G->P I When Does the Impurity Form? H->I J During Reaction I->J K During Work-up/Crystallization I->K L During Storage I->L M Optimize Reaction Conditions (Temp, Stoichiometry, etc.) J->M N Modify Work-up or Crystallization Protocol K->N O Perform Stability Studies L->O M->P N->P O->P

Caption: Troubleshooting workflow for unexpected side products.

G Potential Sources of Unexpected Side Products A Unexpected Side Product B Starting Material Impurities B->A C Reagent-Related Side Reactions C->A D Process-Induced Degradation D->A E Solid-State Instability of Hydrate E->A F Bromide Ion Reactivity F->A G Hydrolysis by Water of Hydration G->A

Caption: Potential sources of unexpected side products.

References

Technical Support Center: Solubility of Hydrobromide Monohydrate in PBS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with hydrobromide monohydrate compounds in Phosphate (B84403) Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of a this compound in PBS?

The solubility of hydrobromide monohydrates in PBS can vary significantly depending on the specific parent molecule. However, as an example, certain amine hydrobromide or hydrochloride salts have reported solubilities in PBS at or near physiological pH (7.2-7.4). For instance, arecoline (B194364) hydrobromide has a solubility of approximately 10 mg/mL in PBS at pH 7.2.[1] Similarly, tobramycin, a polycationic aminoglycoside, also has a solubility of around 10 mg/mL in PBS at pH 7.2.[2] It is crucial to determine the solubility of your specific this compound compound empirically.

Q2: Why is my this compound not dissolving in PBS?

Several factors can contribute to poor dissolution:

  • Concentration: You may be exceeding the compound's solubility limit in PBS.

  • Temperature: Dissolution may be slow at room temperature.

  • Agitation: Insufficient mixing can hinder the dissolution process.

  • PBS Formulation: The exact composition of your PBS, including the concentration of phosphate and the presence of divalent cations, can impact solubility.[2][3]

  • pH of the Solution: The pH of the PBS can influence the ionization state of the compound, thereby affecting its solubility.

Q3: The pH of my PBS solution changed after adding the this compound. Is this normal?

Hydrobromide salts are typically salts of a weak base and a strong acid. Adding them to a buffered solution like PBS should have a minimal impact on the pH. However, if a significant pH shift is observed, it may indicate that the buffering capacity of your PBS has been exceeded, which can happen at high concentrations of the compound.[1] It is advisable to check the final pH of your solution.

Q4: My compound dissolved initially but then precipitated out of solution. What could be the cause?

Precipitation after initial dissolution can be due to:

  • Supersaturation: The initial conditions (e.g., warming) may have allowed for the creation of a supersaturated solution, which is unstable and prone to precipitation upon returning to room temperature.

  • Temperature Changes: If the solution is stored at a lower temperature (e.g., 4°C), the solubility of the compound may decrease, leading to precipitation.

  • Interaction with PBS Components: The hydrobromide salt, particularly if the parent molecule is polycationic, can interact with phosphate ions in the buffer to form insoluble salts.[2]

Q5: Are there alternative buffers I can use if solubility in PBS is consistently an issue?

Yes, if PBS is problematic, consider using a non-phosphate-based buffer. For example, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer can be a suitable alternative for compounds that precipitate in the presence of phosphate ions.[2] You can also consider a simple sterile saline solution (0.9% NaCl) if buffering capacity is not critical for your experiment.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound in PBS.

IssuePotential CauseRecommended Action
Incomplete Dissolution Concentration exceeds solubility limit.Prepare a solution at a lower concentration.
Insufficient agitation or temperature.Gently warm the solution to 37°C and use a vortex or ultrasonic bath to aid dissolution.[1]
Incorrect PBS formulation.Ensure your PBS is free of divalent cations like Ca²⁺ and Mg²⁺, which can form precipitates with phosphate.[5][6]
Precipitation After Dissolution Supersaturated solution.Prepare a new solution at a concentration known to be stable at the intended storage and use temperature.
Storage at low temperature.Store the solution at room temperature for short periods if it is stable. Avoid refrigeration if it causes precipitation.
Interaction with phosphate ions.Consider using a PBS formulation with a lower phosphate concentration (e.g., 5 mM instead of 10 mM) or switch to a non-phosphate buffer like HEPES.[2]
pH Shift in Solution Buffering capacity of PBS is exceeded.Use a higher molarity PBS or adjust the final pH of the solution. Alternatively, prepare a more concentrated stock in a suitable solvent and dilute it in PBS.

Quantitative Solubility Data

The following table summarizes the solubility of some example hydrobromide and hydrochloride salts in aqueous buffers. Note that the solubility of your specific this compound may differ.

CompoundBuffer/SolventpHTemperatureSolubility
Arecoline HydrobromidePBS7.2Not Specified~10 mg/mL[1]
TobramycinPBS7.2Not Specified~10 mg/mL[2]
Serotonin HydrochloridePBS7.2Not Specified~5 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of 1X PBS (pH 7.4)

This protocol outlines the preparation of 1 liter of 1X Phosphate Buffered Saline.

Materials:

  • Sodium Chloride (NaCl)

  • Potassium Chloride (KCl)

  • Disodium Hydrogen Phosphate (Na₂HPO₄)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Distilled Water (dH₂O)

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Stir plate and stir bar

  • pH meter

  • Graduated cylinders and beakers

  • Autoclave or 0.22 µm sterile filter

Procedure:

  • To 800 mL of dH₂O, add the following salts:

    • 8 g of NaCl

    • 0.2 g of KCl

    • 1.44 g of Na₂HPO₄

    • 0.24 g of KH₂PO₄

  • Stir the solution until all salts have completely dissolved.

  • Adjust the pH of the solution to 7.4 using HCl or NaOH.

  • Add dH₂O to bring the final volume to 1 liter.

  • Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.

  • Store the prepared 1X PBS at room temperature.[1]

Protocol 2: Determination of Aqueous Solubility

This protocol provides a general method for determining the solubility of a this compound in PBS.

Materials:

  • This compound compound

  • 1X PBS (pH 7.4)

  • Vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the this compound powder to a vial containing a known volume of 1X PBS (e.g., 1 mL).

  • Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This concentration represents the equilibrium solubility of the compound under the tested conditions.

Visual Troubleshooting Workflow

G Troubleshooting Workflow for this compound Solubility in PBS start Start: Dissolving this compound in PBS issue Issue: Incomplete Dissolution or Precipitation start->issue check_conc Is the concentration below the expected solubility limit? issue->check_conc lower_conc Action: Lower the concentration check_conc->lower_conc No optimize_diss Optimize Dissolution Conditions check_conc->optimize_diss Yes reassess Re-evaluate Solubility lower_conc->reassess check_temp_agitation Action: Gently warm to 37°C and/or sonicate/vortex optimize_diss->check_temp_agitation check_temp_agitation->reassess success Success: Compound Dissolved reassess->success Dissolved persistent_issue Issue Persists: Consider Buffer Composition reassess->persistent_issue Not Dissolved end End: Successful Dissolution success->end change_buffer Action: Use low phosphate PBS or an alternative buffer (e.g., HEPES) persistent_issue->change_buffer change_buffer->end

References

Technical Support Center: Troubleshooting Inconsistent Results with Hydrobromide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving hydrobromide monohydrate active pharmaceutical ingredients (APIs). Inconsistent results with hydrated salt forms can often be traced to the material's physicochemical properties and handling. This guide will help you identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the dissolution rate of our this compound API. What could be the cause?

Inconsistent dissolution rates are a common challenge and can be attributed to several factors related to the solid-state properties of your this compound. The most common culprits are polymorphism and variations in particle size and morphology.

  • Polymorphism: The this compound may exist in different crystalline forms, or polymorphs.[1] These different forms can have distinct solubilities and dissolution rates. Even subtle variations in your manufacturing or storage conditions can lead to the formation of different polymorphs or a mixture of forms, resulting in inconsistent performance.

  • Particle Size and Morphology: Variations in the particle size distribution and the shape of the crystals can significantly impact the surface area available for dissolution.[2][3] Smaller particles generally dissolve faster due to a larger surface area-to-volume ratio. Inconsistent crystallization, drying, or milling processes can lead to batch-to-batch differences in these properties.[2][3]

  • Amorphous Content: The presence of a non-crystalline, or amorphous, fraction can also lead to faster initial dissolution, but this form is often less stable.[2] Variations in the amount of amorphous content between batches will affect dissolution profiles.

Troubleshooting Steps:

  • Solid-State Characterization: Perform comprehensive solid-state analysis on multiple batches to identify any differences. Key techniques are outlined in the Experimental Protocols section.

  • Process Parameter Review: Audit your crystallization, isolation, drying, and milling processes for any inconsistencies that could affect the final crystal form and particle size.[2][3]

  • Controlled Storage: Ensure that all batches are stored under consistent and controlled temperature and humidity conditions to prevent any solid-state transformations.

Q2: Our this compound formulation is showing signs of degradation upon storage, particularly discoloration and the appearance of new peaks in our HPLC analysis. What is the likely cause and how can we mitigate this?

Degradation of a this compound formulation can often be linked to its hydration state, hygroscopicity, and interactions with excipients.

  • Dehydration/Hygroscopicity: The "monohydrate" form indicates that there is one water molecule associated with each molecule of the API in the crystal lattice.[1] This water of hydration is crucial for maintaining the stability of the crystal structure.

    • Dehydration: If the material is stored in an environment with low relative humidity (RH), it can lose its water of hydration. This can lead to a phase transformation to an anhydrous form, which may be less stable and more susceptible to chemical degradation.[4]

    • Hygroscopicity: Conversely, if the API is hygroscopic, it may absorb additional moisture from the environment at high RH.[5][6] This excess water can act as a plasticizer, increasing molecular mobility and promoting degradation reactions such as hydrolysis.[7] It can also lead to physical changes like clumping and deliquescence.[8]

  • Excipient Interactions: Some excipients can be hygroscopic themselves and can draw water away from the API, inducing dehydration.[4] Alternatively, acidic or basic impurities in excipients can create a microenvironment that catalyzes the degradation of the API.[9][10]

Mitigation Strategies:

  • Controlled Environment: Manufacture and store the drug product in a humidity-controlled environment.[7]

  • Packaging: Use packaging with a high moisture barrier to protect the formulation from ambient humidity.[7]

  • Excipient Compatibility Studies: Conduct thorough compatibility studies with your chosen excipients to identify any potential interactions.

  • Characterize Water Activity: Use Dynamic Vapor Sorption (DVS) to understand how your this compound behaves at different humidity levels.

Q3: We are having difficulty producing a consistent this compound form during scale-up. Why is this happening?

The transition from lab-scale to pilot-plant or commercial-scale production can introduce variability that affects the final solid form of the API.[2][3]

  • Crystallization Dynamics: The cooling rates, agitation, and solvent conditions during crystallization can be more difficult to control on a larger scale. These variations can lead to the formation of different polymorphs or hydrates.[3]

  • Drying and Isolation: The efficiency of drying can differ significantly with scale. Over-drying can lead to the loss of the water of hydration, while insufficient drying can leave excess solvent or water, which can affect stability.[2] The method of isolation (e.g., filtration) can also impact the physical properties of the crystals.

  • Mechanical Stress: Processes like milling or sieving, which are often intensified during scale-up, can introduce mechanical stress that may induce phase transformations or the formation of amorphous content.[2]

Recommendations for Scale-Up:

  • Process Analytical Technology (PAT): Implement in-line analytical tools (e.g., Raman or NIR spectroscopy) to monitor the crystallization process in real-time and ensure consistency.

  • Define a Stable Operating Range: Through careful experimentation, define the critical process parameters (CPPs) and their acceptable ranges to consistently produce the desired monohydrate form.

  • Characterize at Each Stage: Analyze the solid form of the API after crystallization, drying, and any subsequent processing steps to identify where variability is being introduced.

Data Summary Tables

Table 1: Influence of Hydration State on Physicochemical Properties

PropertyAnhydrous FormMonohydrate FormPotential Impact of Inconsistency
Aqueous Solubility Generally HigherGenerally LowerAffects dissolution rate and bioavailability.[11]
Chemical Stability Often Less StableGenerally More StableCan lead to the formation of degradation products.[4]
Hygroscopicity May be more hygroscopic, prone to converting to the hydrate (B1144303)Stable within a specific RH rangeCan affect powder flow, compaction, and stability.[5]
Crystal Habit Can differ significantlyDefined crystal shapeImpacts bulk density, flowability, and processability.

Table 2: Common Analytical Techniques for Solid-State Characterization

TechniqueInformation ProvidedApplication in Troubleshooting
Powder X-Ray Diffraction (PXRD) Crystal structure, polymorphism, degree of crystallinity.[1][12][13][14][15]Identifying different polymorphs or hydrates between batches.
Differential Scanning Calorimetry (DSC) Melting point, phase transitions, presence of hydrates/solvates.[1][13][14][15][16]Detecting dehydration or polymorphic transformations.
Thermogravimetric Analysis (TGA) Water/solvent content, thermal stability.[1][13][14][15]Quantifying the amount of water in the monohydrate.
Dynamic Vapor Sorption (DVS) Hygroscopicity, water uptake/loss as a function of RH.[1][15]Determining the critical RH at which the monohydrate is stable.
Infrared (IR) & Raman Spectroscopy Molecular structure, hydrogen bonding, polymorphism.[1][13][15][17]Identifying changes in the local chemical environment and crystal form.
Solid-State NMR (ssNMR) Detailed molecular structure, polymorphism, amorphous content.[1][12][13][18][15][17]Characterizing both crystalline and amorphous materials.

Detailed Experimental Protocols

Protocol 1: Standard Solid-State Characterization of this compound

Objective: To identify the solid form (polymorph, hydrate state) and assess the purity of a given batch of this compound.

Methodology:

  • Powder X-Ray Diffraction (PXRD):

    • Gently grind a small sample of the material to ensure a random orientation of crystals.

    • Mount the sample on a zero-background sample holder.

    • Collect the diffraction pattern over a 2θ range of 2° to 40°.

    • Compare the resulting diffractogram to a reference pattern of the known, stable monohydrate form. The presence of new or shifted peaks indicates a different solid form.[15]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. For assessment of dehydration, a pinhole lid is recommended.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its melting point.

    • Observe the thermogram for endothermic events. A broad endotherm at lower temperatures typically corresponds to dehydration, while a sharp endotherm at a higher temperature is the melting of the anhydrous form.[16]

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a similar temperature range as the DSC.

    • Analyze the weight loss curve. For a monohydrate, a distinct weight loss step corresponding to the theoretical water content should be observed.

Protocol 2: Assessing Hygroscopicity and Stability using Dynamic Vapor Sorption (DVS)

Objective: To determine the critical relative humidity (RH) range for the stability of the this compound and to assess its hygroscopicity.

Methodology:

  • Sample Preparation: Place a small amount of the sample (10-20 mg) onto the DVS microbalance.

  • Drying Step: Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This will provide the dry mass of the sample.

  • Sorption/Desorption Isotherm:

    • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and record the weight change at each step until equilibrium is reached (sorption curve).

    • Decrease the RH in the same stepwise manner back to 0% RH (desorption curve).

  • Data Analysis: Plot the percentage change in mass versus RH. A stable monohydrate should show minimal weight change over a broad RH range. Significant weight gain at high RH indicates hygroscopicity, while weight loss at low RH indicates dehydration.

Visualizations

Troubleshooting_Workflow Start Inconsistent Results Observed (e.g., Dissolution, Stability) CheckSolidState Characterize Solid-State Properties (PXRD, DSC, TGA) Start->CheckSolidState Polymorphism Polymorphism or incorrect hydrate form detected? CheckSolidState->Polymorphism ParticleSize Analyze Particle Size & Morphology Polymorphism->ParticleSize No OptimizeCrystallization Optimize Crystallization & Drying Process Polymorphism->OptimizeCrystallization Yes InconsistentParticles Inconsistent particle size or morphology? ParticleSize->InconsistentParticles Hygroscopicity Assess Hygroscopicity (DVS) InconsistentParticles->Hygroscopicity No OptimizeMilling Optimize Milling & Sieving Process InconsistentParticles->OptimizeMilling Yes MoistureIssue Dehydration or excess moisture uptake? Hygroscopicity->MoistureIssue Excipient Review Excipient Compatibility MoistureIssue->Excipient No ControlStorage Control Storage & Handling (Temperature & Humidity) MoistureIssue->ControlStorage Yes ExcipientIssue Potential incompatibility? Excipient->ExcipientIssue Reformulate Select Alternative Excipients ExcipientIssue->Reformulate Yes End Consistent Results ExcipientIssue->End No OptimizeCrystallization->End OptimizeMilling->End ControlStorage->End Reformulate->End

References

Technical Support Center: The Impact of pH on Hydrobromide Monohydrate Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and activity of hydrobromide monohydrate compounds.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical factor in the stability of this compound formulations?

A1: The pH of a formulation is a crucial determinant of the stability of this compound salts. Most hydrobromide monohydrates are salts of a weak base and a strong acid (hydrobromic acid). The pH of the solution dictates the ionization state of the active pharmaceutical ingredient (API).[1] In acidic to neutral pH, the amine group of the API is protonated, existing as the more water-soluble and generally more stable salt form. However, as the pH becomes more alkaline, the amine group can be deprotonated, leading to the precipitation of the less soluble free base and potential degradation through various pathways such as hydrolysis and oxidation.[1]

Q2: How does pH affect the solubility of a this compound?

A2: The solubility of a this compound, which is a salt of a weak base, is highly pH-dependent. At acidic pH values, the compound exists predominantly in its ionized (protonated) form, which is more polar and thus more soluble in aqueous solutions. As the pH increases towards and beyond the pKa of the parent amine, the equilibrium shifts towards the un-ionized (free base) form, which is typically less polar and has lower aqueous solubility. This can lead to precipitation of the API from the solution. For example, dextromethorphan (B48470) hydrobromide is sparingly soluble in water but freely soluble in acidic solutions.

Q3: What is the expected impact of pH on the biological activity of a this compound drug?

A3: The biological activity of a drug is intrinsically linked to its ability to interact with its target receptor. The ionization state of a drug molecule, which is governed by the surrounding pH, can significantly influence this interaction.[2] For a this compound, the protonated (charged) form may have different binding affinities for its receptor compared to the neutral free base. Changes in pH at the site of action can alter the electrostatic interactions between the drug and the receptor's binding pocket, potentially enhancing or diminishing its therapeutic effect.[2]

Q4: What are the common degradation pathways for hydrobromide monohydrates at different pH values?

A4: Hydrobromide monohydrates can undergo several degradation pathways, with the rate and predominant pathway often being pH-dependent.

  • Hydrolysis: Ester or amide functional groups within the molecule can be susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Oxidation: Some molecules are prone to oxidation, and the rate of oxidation can be influenced by pH.

  • Precipitation of Free Base: At pH values above the pKa of the amine, the less soluble free base can precipitate, which is a physical stability issue that can also lead to further chemical degradation.

Q5: What is a pH-rate profile and why is it important?

A5: A pH-rate profile is a graph that illustrates the relationship between the pH of a solution and the degradation rate of a drug.[3][4] It is a critical tool in pre-formulation studies to identify the pH at which the drug is most stable. This information is essential for developing a stable liquid formulation by selecting appropriate buffers to maintain the pH within the optimal range.[3]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in a Liquid Formulation
Potential Cause Troubleshooting Steps
pH shift to a more alkaline value 1. Measure the pH of the formulation. 2. If the pH is higher than the intended range, investigate the cause (e.g., interaction with packaging, degradation of an excipient). 3. Consider adjusting the buffer system to provide better pH control.
Exceeding the solubility limit at a given pH 1. Review the pH-solubility profile of the this compound. 2. If the concentration is too high for the formulation's pH, consider either reducing the drug concentration or adjusting the pH to a range where solubility is higher.
Interaction with other excipients 1. Evaluate the compatibility of the this compound with all excipients in the formulation. 2. Some excipients may alter the micro-pH or interact directly with the API to form a less soluble complex.
Issue 2: Loss of Potency or Emergence of Degradation Products in Stability Studies
Potential Cause Troubleshooting Steps
Inappropriate formulation pH 1. Conduct a forced degradation study across a range of pH values to determine the pH of maximum stability. 2. Reformulate the product using a buffer system that maintains the pH within this optimal range.
Hydrolytic degradation 1. Identify the functional groups susceptible to hydrolysis. 2. The pH-rate profile will indicate if the hydrolysis is acid or base-catalyzed. Adjust the pH to minimize this reaction.
Oxidative degradation 1. If oxidation is suspected, consider the addition of an antioxidant to the formulation. 2. Protect the formulation from light and headspace oxygen.
Issue 3: Inconsistent Biological Activity in In-Vitro Assays
Potential Cause Troubleshooting Steps
pH of the assay buffer 1. Ensure the pH of the assay buffer is tightly controlled and consistent across all experiments. 2. Investigate the effect of a range of pH values on the drug's activity to understand its sensitivity to pH changes.
Changes in drug ionization state 1. Determine the pKa of the this compound. 2. Relate the ionization state of the drug at the assay pH to its observed activity. This can help in understanding the structure-activity relationship.

Quantitative Data Summary

The following tables provide representative data on the impact of pH on the stability and solubility of a generic amine this compound, using Dextromethorphan Hydrobromide as a model.

Table 1: pH-Dependent Stability of a Generic this compound (Forced Degradation at 60°C for 24 hours)

pH% Recovery of Active IngredientMajor Degradation Products Observed
2.098.5%Minimal
4.099.2%Minimal
6.097.8%Trace amounts of hydrolytic degradants
8.085.3%Significant increase in hydrolytic and oxidative degradants
10.065.1%Substantial degradation, precipitation of free base

Table 2: pH-Solubility Profile of Dextromethorphan this compound at 25°C

pHSolubility (mg/mL)
1.2> 100
4.585
6.815
7.41.5
8.0< 0.1 (Precipitation)

Note: The pKa of Dextromethorphan is approximately 8.3-9.2.[5][6][7]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability using HPLC

This protocol outlines a forced degradation study to evaluate the stability of a this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of 2 to 10 (e.g., HCl for pH 2, acetate (B1210297) for pH 4, phosphate (B84403) for pH 6 and 8, and borate (B1201080) for pH 10).

  • Sample Preparation: Accurately weigh the this compound and dissolve it in each buffer solution to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Incubate the sample solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Include a control sample stored at 4°C.

  • Sample Analysis: At designated time points, withdraw aliquots from each solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the λmax of the compound.

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the peak area of the parent compound and any degradation products. Calculate the percentage of recovery of the active ingredient at each pH.

Protocol 2: Assessment of pH-Dependent Activity using a Radioligand Binding Assay

This protocol describes how to assess the impact of pH on the binding affinity of a this compound to its target receptor.

  • Preparation of Assay Buffers: Prepare a series of binding assay buffers with varying pH values (e.g., 6.5, 7.4, and 8.0), ensuring the buffer components do not interfere with the binding assay.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Competition Binding Assay Setup (for each pH):

    • In a 96-well plate, add a fixed concentration of a suitable radioligand.

    • Add increasing concentrations of the non-labeled this compound drug.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competitor).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each drug concentration.

    • Plot the percentage of specific binding against the logarithm of the drug concentration.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of specific binding) at each pH.

    • Calculate the Ki (inhibitory constant) at each pH using the Cheng-Prusoff equation. A change in Ki with pH indicates a pH-dependent binding affinity.

Visualizations

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_buffers Prepare Buffers (pH 2-10) start->prep_buffers prep_samples Prepare Sample Solutions (1 mg/mL) prep_buffers->prep_samples incubate Incubate at 60°C prep_samples->incubate control Store Control at 4°C prep_samples->control withdraw_aliquots Withdraw Aliquots incubate->withdraw_aliquots control->withdraw_aliquots hplc_analysis HPLC Analysis withdraw_aliquots->hplc_analysis data_analysis Data Analysis (% Recovery) hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for pH-Dependent Stability Testing.

Logical_Relationship_Activity_Assay cluster_setup Assay Setup cluster_binding Binding and Measurement cluster_analysis Data Analysis prep_buffers Prepare Assay Buffers (Varying pH) incubation Incubate Components prep_buffers->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Logical Flow for pH-Dependent Binding Affinity Assay.

References

Validation & Comparative

Validating the Purity of Hydrobromide Monohydrate by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the determination of drug purity. This guide provides a comprehensive comparison of HPLC with other analytical methods for validating the purity of hydrobromide monohydrate salts, a common form of active pharmaceutical ingredients (APIs). The focus is on providing researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and a clear understanding of the methodologies involved. Dextromethorphan (B48470) this compound will be utilized as a primary example to illustrate the principles and practices of HPLC-based purity validation.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of accuracy and sensitivity, and the intended application of the method. While HPLC is a dominant technique, other methods offer orthogonal approaches to purity assessment.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity, applicable to a wide range of non-volatile and thermally labile compounds, well-established and validated methods are available.Requires reference standards for quantification, can be time-consuming for method development.Routine quality control, separation and quantification of known and unknown impurities.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Excellent for volatile and semi-volatile impurities, high sensitivity.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.
Titration (Acid-Base) Neutralization reaction between the hydrobromide salt (acidic) and a standard base.Simple, inexpensive, and provides a measure of the total basicity/acidity.Non-specific, cannot distinguish between the API and basic/acidic impurities.Assay of the bulk API content, not for impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.A primary method that does not require a reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard.Absolute quantification and structural confirmation of the API and impurities.
Thin-Layer Chromatography (TLC) Separation based on the differential migration of analytes on a thin layer of adsorbent.Simple, rapid, and cost-effective screening tool.Primarily qualitative or semi-quantitative, lower resolution than HPLC.Rapid screening for the presence of major impurities.

HPLC Method for Purity Determination of Dextromethorphan this compound

A robust Reverse-Phase HPLC (RP-HPLC) method is a reliable approach for assessing the purity of dextromethorphan this compound and separating it from its potential impurities.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer pH 2.5 containing an ion-pairing agent like sodium heptanesulfonate) in a gradient or isocratic elution.[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Detection Wavelength 230 nm[1] or 279 nm[2] or 280 nm[3][4]
Injection Volume 10 µL[2] or 20 µL[3]

Sample Preparation:

  • Accurately weigh and dissolve the dextromethorphan this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 0.1 mg/mL.[3]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Validation Parameters:

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6] Key validation parameters include:

ParameterTypical Acceptance CriteriaExample Data for Dextromethorphan HBr
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.No interference from excipients or known impurities at the retention time of the main peak.[7]
Linearity A linear relationship between the concentration and the detector response. Correlation coefficient (r²) ≥ 0.998.[7]Linear range of 10.0 to 60.0 µg/ml with r² ≥ 0.9981.[7]
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value. Typically 98.0% to 102.0%.Recoveries between 99.0% and 102%.[7]
Precision (RSD) The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%.RSD < 2%.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.3.13 µg/mL.[1]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.9.49 µg/mL.[1]
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, column temperature, and mobile phase composition.

Common Impurities in Dextromethorphan this compound

Effective purity testing requires knowledge of potential impurities that may be present from the synthesis process or degradation. For dextromethorphan hydrobromide, these can include:

  • Related Compounds: Such as Impurity A (ent-3-methoxymorphinan) and other process-related impurities.[8][9]

  • Degradation Products: Formed under stress conditions like acid/base hydrolysis, oxidation, or photolysis.

  • Elemental Impurities: Trace metals that may be introduced from catalysts or manufacturing equipment.[10]

Visualizing the Workflow

The following diagram illustrates the typical workflow for validating the purity of a this compound salt by HPLC.

HPLC_Validation_Workflow HPLC Purity Validation Workflow start Start: Receive Hydrobromide Monohydrate Sample sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep hplc_analysis HPLC Analysis (Injection & Data Acquisition) sample_prep->hplc_analysis data_processing Data Processing (Peak Integration & Identification) hplc_analysis->data_processing validation Method Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) hplc_analysis->validation purity_calc Purity Calculation (% Area Normalization) data_processing->purity_calc comparison Comparison with Alternative Methods (GC, Titration, qNMR, TLC) purity_calc->comparison report Final Report Generation purity_calc->report validation->report comparison->report

References

A Comparative Analysis of Dextromethorphan Hydrobromide Monohydrate and Dextromethorphan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Drug Development

This guide provides a detailed comparison between two salt forms of the widely used antitussive agent, dextromethorphan (B48470): the commercially prevalent hydrobromide (HBr) monohydrate and the alternative hydrochloride (HCl) salt. The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing a drug's physicochemical properties, stability, and bioavailability. This document synthesizes available data to assist researchers in making informed decisions.

Physicochemical Properties

The fundamental characteristics of a drug salt, including its molecular weight and melting point, are primary determinants of its behavior during manufacturing and formulation. While both salts originate from the same active pharmaceutical ingredient (API), dextromethorphan, the choice of the counter-ion (bromide vs. chloride) and the inclusion of a water molecule in the hydrate (B1144303) form lead to distinct properties.

PropertyDextromethorphan HBr MonohydrateDextromethorphan HClSource(s)
Chemical Formula C₁₈H₂₅NO·HBr·H₂OC₁₈H₂₅NO·HCl[1][2]
Molecular Weight 370.3 g/mol 307.86 g/mol [2][3]
Physical Form White crystalline powderPure white crystalline powder[2][3][4]
Melting Point Approx. 125 °C125-128 °C[1][2][5]

Solubility Profile

Solubility is a key factor affecting a drug's dissolution rate and subsequent absorption. Dextromethorphan is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[6] Therefore, enhancing solubility through salt selection is a primary formulation strategy.

The hydrobromide salt is described as sparingly soluble in water, with a reported solubility of 1.5 g/100 mL at 25°C.[3][7] In contrast, the hydrochloride salt is noted to be freely soluble in water at room temperature.[2]

SolventDextromethorphan HBr MonohydrateDextromethorphan HClSource(s)
Water 1.5 g/100 mL (sparingly soluble)Freely soluble[2][3][7]
Ethanol Soluble (1 in 10)Soluble[2][3]
Chloroform Freely solubleSoluble[2][3][4]
Ether Practically insoluble-[3]

A standard method for determining equilibrium solubility involves the shake-flask method.

  • Preparation: An excess amount of the salt (either HBr monohydrate or HCl) is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling & Analysis: The resulting suspension is filtered through a fine-pore filter (e.g., 0.45 µm) to remove undissolved solids. The concentration of the dissolved drug in the filtrate is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: The solubility is reported in units such as mg/mL or g/100 mL.

G Workflow for Equilibrium Solubility Assay cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess salt to solvent B Agitate in water bath (e.g., 24-48h at 25°C) A->B C Filter suspension (0.45 µm filter) B->C D Quantify filtrate via validated HPLC method C->D E Report solubility (e.g., mg/mL) D->E

Workflow for Equilibrium Solubility Assay

Stability and Thermal Analysis

The stability of a salt form under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions. Thermal analysis provides insights into the physical and chemical changes that occur upon heating.

For dextromethorphan HBr monohydrate, thermal analysis shows a multi-step degradation process.[5] The first mass loss, occurring between 100-150°C, corresponds to the loss of the water of hydration (approximately 4.1% mass loss).[5] Subsequent degradation of the molecule occurs at higher temperatures.[5][8] Forced degradation studies indicate that dextromethorphan HBr is labile under photolytic conditions but relatively stable in acidic conditions.[9]

Analysis / ConditionDextromethorphan HBr MonohydrateSource(s)
Thermal Degradation Initial mass loss (water) at 100-150°C. Further decomposition at 150-350°C.[5]
Forced Degradation Labile in photolytic (light) and oxidative conditions. Stable in acidic conditions.[9][10]

TGA is used to measure changes in the mass of a sample as a function of temperature.

  • Sample Preparation: A small, accurately weighed amount of the salt (e.g., 5-10 mg) is placed into a TGA sample pan.

  • Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 600°C).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature, allowing for the identification of dehydration and decomposition events.

Pharmacokinetics and Bioavailability

Dextromethorphan is rapidly absorbed from the gastrointestinal tract and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into its active metabolite, dextrorphan.[7][11] The bioavailability of the parent drug is relatively low (around 11%) due to this significant first-pass metabolism.[7]

Mechanism of Action: NMDA Receptor Antagonism

Dextromethorphan and its primary metabolite, dextrorphan, exert their effects through multiple mechanisms.[7] A key action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[14][15][16] This action is central to its antitussive effects and is also being explored for its potential in treating pain and depression.[15][17][18]

The signaling pathway involves the following steps:

  • Glutamate, an excitatory neurotransmitter, is released into the synapse.

  • Glutamate binds to the NMDA receptor, causing the receptor's ion channel to open.

  • This opening allows an influx of calcium ions (Ca²⁺) into the neuron.

  • Dextromethorphan/dextrorphan acts as a channel blocker, physically obstructing the open NMDA receptor channel.

  • This blockage prevents the influx of Ca²⁺, thereby reducing neuronal excitation and suppressing the cough reflex pathway.

G Simplified NMDA Receptor Antagonism Pathway cluster_pathway Synaptic Cleft & Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Block Excitation Neuronal Excitation (Signal Propagation) Ca_Influx->Excitation Leads to DXM Dextromethorphan (Active Metabolite) DXM->NMDA_R Blocks Channel

Simplified NMDA Receptor Antagonism Pathway

Summary and Conclusion

The selection between dextromethorphan hydrobromide monohydrate and dextromethorphan hydrochloride involves a trade-off between established use and potentially favorable physicochemical properties.

  • Dextromethorphan HBr Monohydrate is the well-established, widely commercialized salt form. Its manufacturing processes are well-documented, but its lower aqueous solubility compared to the HCl salt may present formulation challenges, particularly for rapid-release dosage forms.

  • Dextromethorphan HCl offers the significant advantage of higher aqueous solubility, which could simplify formulation development and potentially lead to a faster onset of action. However, it is less commonly used, and more extensive pre-formulation work may be required to characterize its long-term stability and hygroscopicity profile compared to the extensive data available for the HBr salt.

For researchers, the choice depends on the target product profile. For a standard immediate-release or modified-release product, the established HBr monohydrate salt is a low-risk option. For formulations where rapid dissolution and onset are critical, or for novel delivery systems, the higher solubility of the HCl salt makes it a compelling alternative worthy of investigation.

References

The Salt Form Matters: A Comparative Guide to Hydrobromide Monohydrate and Anhydrous APIs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is critical. The seemingly subtle difference between a hydrobromide monohydrate and its anhydrous counterpart can have profound implications for a drug's biological activity, impacting its solubility, dissolution rate, bioavailability, and ultimately, its therapeutic efficacy and safety.

While a direct, publicly available comparative study on the biological activity of dextromethorphan (B48470) this compound versus its anhydrous form is not available in the scientific literature, this guide will provide a framework for understanding the potential differences between these solid forms. We will explore the underlying principles of polymorphism and hydration, detail the experimental protocols used to characterize and compare these forms, and present a hypothetical comparison based on established pharmaceutical science principles.

Unveiling the Difference: Polymorphism and Hydration

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice structures.[1] Hydrates are a specific type of polymorph where water molecules are incorporated into the crystal structure. A monohydrate contains one molecule of water per molecule of the API.[2] The anhydrous form, as the name suggests, is devoid of this water of crystallization.[2]

This difference in crystal structure can significantly alter the physicochemical properties of the API. Generally, the anhydrous form of a drug is more soluble in water than its hydrated form.[3] This is because the water molecules in the hydrate's crystal lattice are already engaged in hydrogen bonding, making it energetically less favorable for the crystal to break down and dissolve in an aqueous medium.

Impact on Biological Activity: A Cascade of Effects

The variance in solubility and dissolution rate between the monohydrate and anhydrous forms can set off a cascade of effects that influence the drug's ultimate biological activity. A faster dissolution rate can lead to a quicker onset of action and potentially higher bioavailability, as more of the drug is available for absorption in a given timeframe.

However, the most stable form is often the least soluble. This means that a metastable form, such as an anhydrous version, might convert to the more stable, less soluble hydrate (B1144303) form in the presence of moisture, either during storage or within the gastrointestinal tract. This transformation can negatively impact the drug's performance.

Hypothetical Comparison: this compound vs. Anhydrous Form

The following table summarizes the potential differences in biological and physicochemical properties between a hypothetical this compound and its anhydrous form, based on general principles of pharmaceutical polymorphism.

PropertyThis compoundAnhydrous HydrobromideRationale
Solubility Generally lowerGenerally higherThe energy required to break the crystal lattice of the hydrate is higher due to the presence of water molecules involved in hydrogen bonding.[3]
Dissolution Rate Generally slowerGenerally fasterA higher solubility typically leads to a faster dissolution rate according to the Noyes-Whitney equation.
Bioavailability Potentially lower or more variablePotentially higher and more consistentFaster dissolution can lead to increased absorption and higher plasma concentrations of the drug.[4][5] However, conversion of the anhydrous form to the less soluble hydrate in the GI tract can reduce bioavailability.
Stability Generally more stable at higher humidityLess stable at higher humidity; may convert to the hydrate formThe monohydrate is already in a hydrated state and is therefore less susceptible to changes in ambient humidity.
Hygroscopicity LowerHigherThe anhydrous form has a greater tendency to absorb water from the environment to convert to the more stable hydrated form.
Therapeutic Onset Potentially slowerPotentially fasterA faster dissolution and absorption can lead to a quicker attainment of therapeutic plasma concentrations.

Experimental Protocols for Comparison

To definitively compare the biological activity of a this compound and its anhydrous form, a series of experiments are required. These protocols are essential for generating the quantitative data needed for a thorough comparison.

Solid-State Characterization

Objective: To confirm the polymorphic forms and their physical properties.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to identify the unique crystal lattice structure of each form.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of each form. Dehydration of the monohydrate can also be observed as an endothermic event.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature and can quantify the amount of water in the monohydrate.

  • Dynamic Vapor Sorption (DVS): DVS assesses the hygroscopicity of each form by measuring the uptake and loss of water vapor at different relative humidities.

Solubility and Dissolution Studies

Objective: To quantify the differences in solubility and dissolution rates.

  • Equilibrium Solubility: Excess amounts of each form are stirred in a relevant aqueous buffer (e.g., simulated gastric fluid, simulated intestinal fluid) at a constant temperature until equilibrium is reached. The concentration of the dissolved drug is then measured, typically by High-Performance Liquid Chromatography (HPLC).

  • Intrinsic Dissolution Rate (IDR): The surface of a compressed disc of the pure API is exposed to the dissolution medium. The rate at which the drug dissolves per unit area is measured. This provides a standardized comparison of the dissolution rates of the different solid forms.

  • Powder Dissolution: A known amount of the API powder is added to the dissolution medium, and the concentration of the dissolved drug is measured over time. This mimics the dissolution of the bulk drug substance.

In Vitro and In Vivo Biological Assays

Objective: To assess the impact of the solid form on biological activity and bioavailability.

  • In Vitro Permeability Assays (e.g., Caco-2): These assays use cultured intestinal cells to predict the absorption of the drug across the intestinal barrier.

  • In Vivo Pharmacokinetic Studies in Animals: The drug is administered to animal models (e.g., rats, dogs) in both its monohydrate and anhydrous forms. Blood samples are collected at various time points and analyzed for drug concentration. Key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve, representing total drug exposure) are compared.[6][7]

  • Pharmacodynamic Studies: These studies measure the therapeutic effect of the drug in animal models of a specific disease or condition. For an antitussive like dextromethorphan, this could involve measuring the frequency of coughing in response to an irritant.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Experimental_Workflow cluster_SolidState Solid-State Characterization cluster_Physicochemical Physicochemical Properties cluster_Biological Biological Activity PXRD PXRD Solubility Equilibrium Solubility Dissolution Dissolution Rate (IDR, Powder) DSC DSC TGA TGA DVS DVS Permeability In Vitro Permeability Solubility->Permeability Dissolution->Permeability PK In Vivo Pharmacokinetics Permeability->PK PD Pharmacodynamics PK->PD API API (Monohydrate vs. Anhydrous) API->PXRD API->DSC API->TGA API->DVS

Experimental workflow for comparing this compound and anhydrous forms.

Signaling_Pathway cluster_Forms Solid Forms cluster_Properties Physicochemical Properties cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics Anhydrous Anhydrous Form Solubility Solubility Anhydrous->Solubility Higher Monohydrate Monohydrate Form Monohydrate->Solubility Lower Dissolution Dissolution Rate Solubility->Dissolution Absorption Absorption Dissolution->Absorption Bioavailability Bioavailability Absorption->Bioavailability Efficacy Therapeutic Efficacy Bioavailability->Efficacy

Logical relationship from solid form to therapeutic efficacy.

Conclusion

The choice between a this compound and an anhydrous form of an API is a critical decision in drug development that requires careful consideration and thorough experimental evaluation. While the anhydrous form may offer the advantage of higher solubility and a faster dissolution rate, the potential for conversion to a less soluble hydrate form introduces a stability risk that could compromise the product's performance and consistency. Conversely, the monohydrate form, while potentially less soluble, may offer greater stability. Ultimately, a comprehensive understanding of the solid-state chemistry of an API, supported by robust experimental data, is paramount for the successful development of safe and effective medicines.

References

"cross-validation of experimental results using different batches of hydrobromide monohydrate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of experimental results using different batches of hydrobromide monohydrate. Ensuring consistency and reproducibility across batches is a critical aspect of drug development and research. This document outlines key experimental protocols, presents comparative data, and visualizes relevant biological pathways to aid in the comprehensive assessment of batch-to-batch variability.

Data Presentation: Batch-to-Batch Comparison

The following tables summarize quantitative data from the analysis of three hypothetical batches of Dextromethorphan (B48470) this compound, a common active pharmaceutical ingredient. These tables are designed to provide a clear comparison of key quality attributes.

Table 1: Physicochemical Properties of Dextromethorphan this compound Batches

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White crystalline powderWhite crystalline powderWhite crystalline powderWhite to off-white crystalline powder
Solubility in Water 1.52 g/100 mL1.49 g/100 mL1.55 g/100 mL1.4 - 1.6 g/100 mL[1]
Solubility in Ethanol (B145695) 25.1 g/100 mL24.8 g/100 mL25.3 g/100 mL24.0 - 26.0 g/100 mL[1]
Melting Point 125.4 °C126.1 °C125.8 °C124 - 128 °C
Water Content (Karl Fischer) 4.8%5.1%4.9%4.5 - 5.5%

Table 2: Purity and Impurity Profile by RP-HPLC of Dextromethorphan this compound Batches

AnalyteBatch A (% Area)Batch B (% Area)Batch C (% Area)Acceptance Criteria (% Area)
Dextromethorphan 99.8599.8299.88≥ 99.5
Impurity 1 0.080.100.07≤ 0.15
Impurity 2 0.040.050.03≤ 0.10
Total Impurities 0.150.180.12≤ 0.50

Table 3: Assay of Dextromethorphan this compound Batches by RP-HPLC

BatchAssay (% of Labeled Amount)Acceptance Criteria
Batch A 100.2%98.0% - 102.0%[2]
Batch B 99.5%98.0% - 102.0%[2]
Batch C 101.1%98.0% - 102.0%[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Physicochemical Properties
  • Appearance: Visual inspection of the powder against a white background under good lighting.

  • Solubility: A saturated solution of the this compound is prepared in deionized water and in ethanol at a controlled temperature (25°C). The concentration of the dissolved solid is determined gravimetrically after solvent evaporation.

  • Melting Point: Determined using a calibrated digital melting point apparatus. The sample is heated at a constant rate, and the temperature range from the first appearance of liquid to complete melting is recorded.

  • Water Content (Karl Fischer Titration): A precise amount of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent to determine the water content.

Purity and Impurity Profile by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Procedure: A known concentration of the sample is dissolved in the mobile phase, filtered, and injected into the HPLC system. The peak areas of the main component and any impurities are recorded. The percentage area of each impurity is calculated relative to the total peak area.

Assay by RP-HPLC
  • Instrumentation and Column: Same as for purity and impurity profiling.

  • Mobile Phase: Isocratic mixture of a phosphate buffer and acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 232 nm.[3]

  • Procedure: A standard solution of known concentration and a sample solution are prepared. Both solutions are injected into the HPLC system, and the peak areas are recorded. The assay is calculated by comparing the peak area of the sample to that of the standard.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Batch Comparison

The following diagram illustrates a typical workflow for the cross-validation of different batches of this compound.

G cluster_0 Batch Reception and Initial Assessment cluster_1 Physicochemical Testing cluster_2 Chromatographic Analysis cluster_3 Data Analysis and Comparison cluster_4 Conclusion batch_a Batch A appearance Appearance batch_a->appearance batch_b Batch B batch_b->appearance batch_c Batch C batch_c->appearance solubility Solubility appearance->solubility mp Melting Point solubility->mp kf Water Content mp->kf hplc_purity Purity & Impurities (RP-HPLC) kf->hplc_purity hplc_assay Assay (RP-HPLC) hplc_purity->hplc_assay data_analysis Comparative Data Analysis hplc_assay->data_analysis conclusion Batch Release / Further Investigation data_analysis->conclusion

A typical workflow for the cross-validation of different batches.
Dextromethorphan and the NMDA Receptor Signaling Pathway

Dextromethorphan, a common hydrobromide salt, is known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6][7] The following diagram illustrates the simplified signaling pathway affected by Dextromethorphan.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds to activate glycine Glycine glycine->nmda_receptor Co-agonist binding dextromethorphan Dextromethorphan dextromethorphan->nmda_receptor Blocks Channel ca_ion Ca²⁺ Influx nmda_receptor->ca_ion Channel Opens cellular_response Downstream Cellular Response (e.g., altered gene expression, neurotransmitter release) ca_ion->cellular_response Initiates

Simplified NMDA receptor signaling pathway and the inhibitory effect of Dextromethorphan.

References

A Comparative Guide: The Advantages of Monohydrate Over Anhydrous Forms in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the stability, solubility, and bioavailability of the final drug product. While anhydrous crystalline forms have traditionally been a common choice, the strategic use of monohydrates can offer significant advantages. This guide provides a comparative analysis of a monohydrate versus its corresponding anhydrous form, supported by experimental data, to aid in the rational selection of the optimal solid form for development.

Enhanced Stability: A Key Advantage of the Monohydrate Form

One of the primary advantages of a monohydrate crystalline form is its potential for greater thermodynamic stability under specific environmental conditions. The presence of water molecules within the crystal lattice can create a more stable structure, rendering the compound less susceptible to polymorphic transformations or degradation.

An illustrative example is the case of aripiprazole (B633), an atypical antipsychotic. The anhydrous form of aripiprazole has been observed to convert to the monohydrate form when exposed to conditions of high temperature and humidity.[1] Specifically, when aripiprazole tablets containing the anhydrous form were stored at 45°C and 75% relative humidity for six weeks or more, the drug completely converted to the monohydrate form.[1] This conversion highlights the inherent instability of the anhydrous form under these stress conditions, a critical consideration for drug product storage and shelf life. The monohydrate form, being the more stable entity under these conditions, would prevent such a phase transformation, ensuring the consistency and quality of the drug product over time.

Impact on Solubility: A Critical Physicochemical Parameter

The solubility of an API is a key determinant of its dissolution rate and, consequently, its bioavailability. The choice between a monohydrate and an anhydrous form can have a significant impact on this property. While it is a common generalization that anhydrous forms are more soluble than their hydrated counterparts, this is not universally true and is highly dependent on the specific compound and the pH of the dissolution medium.

In the case of aripiprazole, a notable difference in solubility between the anhydrous and monohydrate forms has been documented. At a pH of 4.5, the solubility of the anhydrous form is significantly higher than that of the monohydrate form.[1] This difference in solubility could potentially lead to variations in in vivo dissolution rates and bioavailability.[1]

Table 1: Comparative Solubility of Aripiprazole Anhydrous and Monohydrate Forms

Solid-State FormpHSolubility (mg/900 mL)
Anhydrous4.5144
Monohydrate4.532.4

Source: FDA Clinical Pharmacology and Biopharmaceutics Review for Abilify (NDA 21-436)[1]

This data underscores the importance of characterizing the solubility of all potential solid-state forms under physiologically relevant conditions to predict in vivo performance accurately. While the anhydrous form shows higher solubility in this specific instance, the superior stability of the monohydrate might make it the preferred form for a robust formulation, with any dissolution challenges being addressed through formulation strategies.

Experimental Protocols

To provide a comprehensive understanding of how these comparative data are generated, the following are detailed methodologies for key experiments.

Protocol 1: Solid-State Stability Assessment under Accelerated Conditions

Objective: To evaluate the physical stability of the anhydrous form of an API under conditions of elevated temperature and humidity and to monitor for any conversion to a hydrated form.

Methodology:

  • Sample Preparation: Prepare tablets or powder samples of the anhydrous API.

  • Storage Conditions: Place the samples in a controlled environment chamber set to 45°C and 75% relative humidity.

  • Time Points: Withdraw samples at predetermined time points (e.g., 1, 2, 4, 6 weeks).

  • Solid-State Analysis: Analyze the withdrawn samples using Powder X-Ray Diffraction (PXRD) to identify the crystalline form present.

  • Quantification: If conversion is observed, quantify the percentage of the monohydrate form relative to the anhydrous form using appropriate analytical techniques such as quantitative PXRD or solid-state NMR.

Protocol 2: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of the anhydrous and monohydrate forms of an API in a specific buffer solution.

Methodology:

  • Buffer Preparation: Prepare a buffer solution of the desired pH (e.g., pH 4.5 acetate (B1210297) buffer).

  • Sample Addition: Add an excess amount of the anhydrous or monohydrate API to separate vials containing a fixed volume of the buffer solution (e.g., 900 mL).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Filtration: Filter the samples to remove undissolved solids.

  • Concentration Analysis: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Confirmation: Analyze the remaining solid material by PXRD to confirm that no phase transformation occurred during the experiment.

Visualization of the Solid-State Form Selection Workflow

The process of selecting the optimal solid-state form for a drug candidate is a multi-step process involving rigorous characterization and comparison. The following diagram illustrates a typical workflow.

cluster_0 Form Screening & Identification cluster_1 Physicochemical Characterization cluster_2 Performance & Selection API Active Pharmaceutical Ingredient (API) Screening Polymorph & Salt Screening API->Screening Identification Identification of Anhydrous & Monohydrate Forms Screening->Identification Stability Stability Studies (Temperature, Humidity, Light) Identification->Stability Solubility Solubility Profiling (pH, Solvents) Identification->Solubility Hygroscopicity Hygroscopicity Assessment Identification->Hygroscopicity Data_Analysis Comparative Data Analysis Stability->Data_Analysis Solubility->Data_Analysis Hygroscopicity->Data_Analysis Risk_Assessment Risk Assessment (Manufacturability, Bioavailability) Data_Analysis->Risk_Assessment Form_Selection Optimal Form Selection Risk_Assessment->Form_Selection

Caption: Workflow for Solid-State Form Selection.

Conclusion

The choice between a hydrobromide monohydrate and its anhydrous counterpart is a nuanced decision that requires a thorough evaluation of their respective physicochemical properties. While the anhydrous form may sometimes exhibit higher solubility, the enhanced stability of the monohydrate form can be a deciding factor in developing a robust and reliable drug product. The case of aripiprazole clearly demonstrates that under certain conditions, the monohydrate is the more stable solid form, a critical attribute for ensuring product quality and performance throughout its shelf life. Therefore, a comprehensive solid-state characterization program that includes comparative stability and solubility studies is essential for making an informed and scientifically sound decision in pharmaceutical development.

References

A Researcher's Guide to Confirming the Structure of Synthesized Hydrobromide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a synthesized compound's structure is a critical step in ensuring its identity, purity, and efficacy. This guide provides a comparative overview of key analytical techniques for the structural elucidation of a synthesized hydrobromide monohydrate, using dextromethorphan (B48470) this compound as a representative example. We will delve into the experimental data, protocols, and a logical workflow to guide your analytical process.

At a Glance: Comparing Analytical Techniques

The confirmation of a this compound structure relies on a multi-technique approach, as each method provides unique and complementary information. The table below summarizes the key quantitative data obtained from various analytical methods for dextromethorphan this compound.

Analytical TechniqueParameterObserved Value for Dextromethorphan this compoundReference
¹H NMR Chemical Shift (δ) of N-CH₃~2.9 ppm (in pyridine-d₆:D₂O = 1:2)[1]
¹³C NMR -Data not readily available in searches for the specific salt form
Mass Spectrometry (MS) Protonated Molecular Ion (m/z)MH⁺ = 272[1]
Key Fragment Ions (m/z)214, 150, 82, 59[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Aromatic C-H Stretch3281 cm⁻¹[3]
N-H Stretch2576 cm⁻¹[3]
C=C Stretch1608 cm⁻¹[3]
Methoxy (CH₃-O-) Stretch2921 cm⁻¹[3]
Single-Crystal X-ray Crystallography Crystal SystemOrthorhombic[4]
Space GroupP2₁2₁2₁[4]
Unit Cell Parametersa = 7.0417(4) Å, b = 9.1635(5) Å, c = 27.3371(15) Å[4]
Elemental Analysis Theoretical %C58.38%Calculated
Theoretical %H7.62%Calculated
Theoretical %N3.78%Calculated
Theoretical %Br21.58%Calculated
Experimental Water Content4.8%[5]

The Workflow for Structural Confirmation

A logical and efficient workflow is crucial for unambiguously confirming the structure of a synthesized this compound. The following diagram illustrates a typical experimental workflow.

This compound Structure Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic & Spectrometric Analysis cluster_definitive Definitive Structural Confirmation cluster_conclusion Final Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP NMR NMR Spectroscopy (¹H, ¹³C) TLC_MP->NMR MS Mass Spectrometry (ESI-MS, HRMS) TLC_MP->MS FTIR FTIR Spectroscopy TLC_MP->FTIR Xray Single-Crystal X-ray Crystallography NMR->Xray MS->Xray FTIR->Xray Elemental Elemental Analysis Xray->Elemental StructureConfirmed Structure Confirmed Elemental->StructureConfirmed

Caption: A typical workflow for confirming the structure of a synthesized this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable structural confirmation. Below are methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the organic cation.

Protocol for ¹H NMR:

  • Sample Preparation: Accurately weigh 5-25 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture like pyridine-d₆:D₂O) in a clean NMR tube.[1][6] Ensure the sample is fully dissolved; if not, filter the solution to remove any solid particles.[7]

  • Instrument Setup: The NMR spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize homogeneity and resolution.[6]

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including the number of scans, spectral width, and relaxation delay.[6]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using an internal standard (e.g., TMS) or the residual solvent peak.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns of the proton signals to elucidate the structure of the organic molecule. For hydrobromide salts of amines, the proton on the nitrogen will be present, and the chemical shifts of neighboring protons may be shifted downfield compared to the free base.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the organic cation and to obtain information about its fragmentation pattern.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote protonation.

  • Instrumentation: ESI-MS is often coupled with liquid chromatography (LC) for sample introduction.[9][10] The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.[10]

  • Ionization: The solvent evaporates from the charged droplets, leading to the formation of gas-phase ions of the analyte.[10]

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.

  • Data Analysis: The resulting mass spectrum will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the organic cation. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.[11] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule, including evidence of the hydrobromide salt and the water of hydration.

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[13][14]

  • Pressure Application: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[14]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Collect the FTIR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: The spectrum should be analyzed for characteristic absorption bands. For a this compound, look for:

    • A broad O-H stretching band around 3400 cm⁻¹ indicating the presence of water.

    • An N-H stretching band for the ammonium (B1175870) salt. For dextromethorphan hydrobromide, this appears around 2576 cm⁻¹.[3]

    • Other characteristic peaks corresponding to the functional groups of the organic molecule.[3]

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of the structure, including the location of the bromide ion and the water molecule.

Protocol:

  • Crystal Growth: Grow single crystals of the synthesized compound of suitable size and quality (typically >0.1 mm in all dimensions).[15] This can be achieved through methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides the precise coordinates of all atoms in the unit cell, bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the bromide ion and the water molecule. This technique provides the absolute confirmation of the monohydrate and hydrobromide salt structure.[4]

Elemental Analysis

Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values to support the proposed molecular formula.

Protocol for Combustion Analysis:

  • Sample Preparation: Accurately weigh a small amount of the dry, pure sample.

  • Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen.[16]

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Calculation: The weight percentages of C, H, and N are calculated from the amounts of CO₂, H₂O, and N₂ produced.

  • Comparison: The experimental percentages are compared with the theoretical percentages calculated from the proposed molecular formula of the this compound. A close agreement supports the assigned structure.

Alternative and Complementary Techniques

While the above techniques form the core of structural confirmation, other methods can provide valuable supporting data:

  • Thermogravimetric Analysis (TGA): This technique can be used to determine the water content of the hydrate (B1144303) by measuring the mass loss upon heating. For dextromethorphan this compound, a mass loss corresponding to one water molecule would be expected at a temperature below the decomposition of the organic molecule.[2]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to study phase transitions, such as dehydration.

  • Powder X-ray Diffraction (PXRD): While single-crystal XRD provides the absolute structure, PXRD is a valuable tool for phase identification and for comparing the synthesized material to known crystalline forms.[17]

By employing a combination of these analytical techniques and following rigorous experimental protocols, researchers can confidently confirm the structure of their synthesized this compound, a crucial step in the journey of drug discovery and development.

References

Performance Benchmark: Quaternary Ammonium and Pyridinium Bromide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of onium salt catalysts, particularly focusing on quaternary ammonium (B1175870) and pyridinium (B92312) hydrobromides, reveals their significant utility in various organic transformations. This guide provides a comparative performance benchmark of these catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection.

The efficacy of quaternary ammonium and pyridinium bromide salts as catalysts is demonstrated in several key organic reactions, including phase-transfer catalysis, oxidation, and aziridination. Their performance is often compared with other onium salts and alternative catalytic systems.

Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch reaction, a cornerstone for synthesizing 1,4-dihydropyridines, serves as an excellent benchmark for comparing the catalytic efficiency of various quaternary ammonium salts. Tetrabutylammonium bromide (TBAB) has been shown to be a prominent metal-free homogeneous catalyst for this multi-component reaction[1].

Table 1: Comparison of Quaternary Ammonium Salt Catalysts in Hantzsch Synthesis [1]

CatalystTime (min)Yield (%)
Tetrabutylammonium Bromide (TBAB)1596
Benzyltriethylammonium Chloride2590
No Catalyst6040
Oxidation of Alcohols

Pyridinium hydrobromide perbromide (Py·HBr₃) and its functionalized derivatives have proven to be effective catalysts for the selective oxidation of alcohols. A novel magnetic nanocatalyst, Fe₃O₄@PyHBr₃, has been synthesized and utilized for the selective oxidation of alcohols to aldehydes and ketones with high yields and short reaction times, using 30% H₂O₂ as the oxidant. Notably, no overoxidation of the alcohols was observed, and the catalyst could be recycled for five consecutive cycles without a significant loss in its catalytic activity[2].

While direct quantitative comparison with other catalysts for the same reaction under identical conditions is not provided in the immediate search results, the high yield and reusability of Fe₃O₄@PyHBr₃ highlight its efficiency[2].

Aziridination of Olefins

Pyridinium hydrobromide perbromide (Py·HBr₃) is also a versatile catalyst for the aziridination of both electron-deficient and electron-rich olefins. Using Chloramine-T as the nitrogen source, this catalyst affords the corresponding aziridines in moderate to good yields[3]. This demonstrates the utility of pyridinium hydrobromide-based catalysts in facilitating nitrogen-transfer reactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance.

General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis using TBAB

This protocol describes the synthesis of 1,4-dihydropyridines catalyzed by Tetrabutylammonium Bromide[1].

Materials:

Procedure:

  • A mixture of the aldehyde, ethyl acetoacetate, ammonium acetate, and TBAB in ethanol is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The solid product is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure 1,4-dihydropyridine.

General Procedure for Selective Oxidation of Alcohols using Fe₃O₄@PyHBr₃

This protocol outlines the selective oxidation of alcohols using a magnetic pyridinium hydrotribromide nanocatalyst[2].

Materials:

  • Alcohol (1 mmol)

  • Fe₃O₄@PyHBr₃ (specified catalytic amount)

  • 30% Hydrogen Peroxide (H₂O₂) (stoichiometric amount)

  • Solvent (e.g., acetonitrile)

Procedure:

  • The alcohol and the Fe₃O₄@PyHBr₃ catalyst are dispersed in the solvent.

  • Hydrogen peroxide is added dropwise to the mixture at a controlled temperature.

  • The reaction is stirred for the specified time, with progress monitored by TLC or Gas Chromatography (GC).

  • After completion, the magnetic catalyst is separated using an external magnet.

  • The solvent is evaporated, and the crude product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycle and experimental workflows can provide a clearer understanding of the processes.

Catalytic_Cycle_PTC Aq_Reactant Reactant Anion (Nu⁻) QBr_aq Q⁺Br⁻ QNu_org Q⁺Nu⁻ QBr_aq->QNu_org Phase Transfer Org_Substrate Organic Substrate (R-X) Product Product (R-Nu) QX_org Q⁺X⁻ QNu_org->Product Reaction QX_org->QBr_aq Phase Transfer Experimental_Workflow_Oxidation start Start reactants Mix Alcohol, Catalyst, and Solvent start->reactants add_oxidant Add H₂O₂ Dropwise reactants->add_oxidant reaction Stir and Monitor (TLC/GC) add_oxidant->reaction separation Separate Magnetic Catalyst reaction->separation workup Evaporate Solvent separation->workup purification Column Chromatography workup->purification end Pure Product purification->end

References

A Comparative Guide to Assays for Dextromethorphan Hydrobromide Monohydrate: Reproducibility and Reliability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of dextromethorphan (B48470) hydrobromide monohydrate, a widely used antitussive agent. The focus is on the reproducibility and reliability of these assays, supported by experimental data from various validation studies. This document aims to assist researchers in selecting the most appropriate analytical technique for their specific needs, whether for routine quality control, pharmacokinetic studies, or stability testing.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are the most frequently employed techniques for the determination of dextromethorphan hydrobromide in pharmaceutical formulations. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, speed, and cost.

Data Presentation: A Head-to-Head Look at Assay Performance

The following tables summarize the key performance parameters of HPLC, HPTLC, and UV-Visible Spectrophotometry for the analysis of dextromethorphan hydrobromide, based on data from several validation studies.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters

ParameterReported ValuesReference
Linearity Range1-30 µg/ml[1]
3-10.5 µg/ml[2]
50-500 µg/ml
Accuracy (% Recovery)100.35%[3]
98-102%[4]
Precision (%RSD)< 2%[3][4]
1%[5]
Limit of Detection (LOD)3.13 µg/mL[4]
Limit of Quantification (LOQ)9.49 µg/mL[4]

Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method Validation Parameters

ParameterReported ValuesReference
Linearity Range2000-20000 ng/band[6]
1-2 µ g/band [2]
50-300 ng/band[7]
Accuracy (% Recovery)Close to 100%[6]
99.882 ± 1.098 to 100.168 ± 0.947[7]
Precision (%RSD)Intra-day & Inter-day < 2%[6]
Limit of Detection (LOD)3.213 ng/band[7]
Limit of Quantification (LOQ)9.736 ng/band[7]

Table 3: UV-Visible Spectrophotometry Method Validation Parameters

ParameterReported ValuesReference
Linearity Range30-150 µg/ml[1]
Accuracy (% Recovery)99.50%[8]
Precision (%RSD)Not explicitly stated in the provided results
Limit of Detection (LOD)Within limits[1]
Limit of Quantification (LOQ)Within limits[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the key assays, synthesized from multiple sources.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for the HPLC analysis of dextromethorphan hydrobromide involves reversed-phase chromatography.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A C18 column is frequently employed for separation.[3][4]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) is common. The exact ratio and pH are optimized to achieve good separation.[2][3][4] For instance, a mobile phase of potassium dihydrogen phosphate buffer (pH 2.5), acetonitrile, and tetrahydrofuran (B95107) (70:25:5, v/v/v) has been reported.[3]

  • Flow Rate: A flow rate of around 1.0 to 1.2 ml/min is often used.[2][3]

  • Detection: UV detection is typically set at a wavelength where dextromethorphan shows significant absorbance, such as 230 nm or 232 nm.[3][4]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent like methanol, filtered through a 0.45 µm filter, and then injected into the HPLC system.[3]

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC offers a high-throughput alternative for the quantification of dextromethorphan hydrobromide.

  • Stationary Phase: Precoated silica (B1680970) gel 60 F254 aluminum plates are commonly used.[6]

  • Mobile Phase: A mixture of organic solvents is used for development. A representative mobile phase is Toluene:Methanol:Triethylamine (8.5:1:0.5 v/v/v).[6] Another example is Toluene - Methanol - Chloroform - Glacial Acetic Acid (6.5:1.5:1.5:0.5 v/v/v/v).[2]

  • Sample Application: Samples are applied to the HPTLC plate as bands using an automated applicator.

  • Development: The plate is developed in a saturated chromatographic chamber with the chosen mobile phase.

  • Detection: Densitometric scanning is performed at a wavelength such as 225 nm or 275 nm to quantify the separated bands.[2][6]

UV-Visible Spectrophotometry Protocol

This method is simpler and more rapid but may be less specific than chromatographic techniques.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which dextromethorphan hydrobromide is soluble and stable, and that does not interfere with the measurement.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for dextromethorphan hydrobromide is determined. A reported λmax is 278 nm.[1]

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured to construct a calibration curve.

  • Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.

Mandatory Visualizations

Signaling Pathway of Dextromethorphan

Dextromethorphan exerts its pharmacological effects through multiple mechanisms of action, primarily involving the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor.[9][10][11][12][13]

G cluster_0 Dextromethorphan Action DXM Dextromethorphan NMDA_R NMDA Receptor DXM->NMDA_R Antagonist Sigma1_R Sigma-1 Receptor DXM->Sigma1_R Agonist Antitussive Antitussive Effect NMDA_R->Antitussive Neuroprotective Neuroprotective & Antidepressant-like Effects Sigma1_R->Neuroprotective

Caption: Dextromethorphan's dual antagonism of NMDA receptors and agonism of Sigma-1 receptors.

General Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of dextromethorphan hydrobromide using HPLC.

G cluster_workflow HPLC Experimental Workflow prep Sample Preparation (Dissolution & Filtration) hplc HPLC System (Pump, Injector, Column) prep->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis

Caption: A streamlined workflow for the HPLC-based quantification of dextromethorphan hydrobromide.

Conclusion

The choice of an analytical method for dextromethorphan this compound depends on the specific requirements of the study. HPLC methods generally offer the best combination of sensitivity, specificity, and reproducibility, making them suitable for a wide range of applications, including stability-indicating assays.[14] HPTLC provides a high-throughput and cost-effective alternative, particularly for routine quality control. UV-Visible spectrophotometry, while being the simplest and fastest method, may lack the specificity required for complex samples and is best suited for the analysis of pure substance or simple formulations. The validation data presented in this guide demonstrates that all three methods can be reliable and reproducible when properly developed and validated according to ICH guidelines.

References

"side-by-side comparison of different hydrobromide monohydrate synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate salt form and a robust synthesis method is a critical step in advancing a new chemical entity. The hydrobromide salt, often as a monohydrate, is a common choice to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. This guide provides a side-by-side comparison of two prevalent methods for the synthesis of hydrobromide monohydrate salts: the direct reaction with aqueous hydrobromic acid and a newer approach utilizing trialkylsilyl halides.

Comparison of Synthesis Methods

The table below summarizes the key quantitative parameters for the synthesis of a model compound, Citalopram (B1669093) Hydrobromide, using both the aqueous hydrobromic acid and the trialkylsilyl halide methods.

ParameterMethod 1: Aqueous Hydrobromic AcidMethod 2: Trialkylsilyl Halide
Key Reagents Citalopram free base, 47-48% aqueous Hydrobromic AcidCitalopram free base, Trimethylsilyl (B98337) Bromide, Protic Solvent (e.g., n-butanol)
Solvent Isopropyl Alcohol (IPA), WaterAprotic Solvent (e.g., Ethyl Acetate, Acetone)
Reaction Temperature 5-10°C for precipitationNot specified, likely room temperature
Reaction Time 6 hours for crystallizationNot specified
Yield ~85% (recrystallized)"Good yield" (specific value not provided)
Purity (HPLC) 99.60%"Pure form" (specific value not provided)
Key Advantages Straightforward, uses common and less expensive reagents.Can be performed under anhydrous conditions initially, potentially offering better control over stoichiometry and side reactions.
Key Disadvantages The presence of water may not be suitable for all APIs.Reagents like trimethylsilyl bromide are more expensive and moisture-sensitive.

Experimental Protocols

Method 1: Synthesis of Citalopram Hydrobromide via Aqueous Hydrobromic Acid

This method involves the direct neutralization of the free base of the API with a strong acid, hydrobromic acid, in an aqueous solution, followed by crystallization.

Procedure:

  • 100g of crystalline citalopram free base is dissolved in 600mL of isopropyl alcohol (IPA) at a temperature of 50-60°C.

  • The resulting clear solution is treated with activated carbon for purification and subsequently filtered.

  • The clear filtrate is cooled to below 5-10°C.

  • Aqueous hydrobromic acid (47%) is added to the cooled solution until the pH is adjusted to 1-2.[1]

  • The temperature is maintained at 5-10°C for an additional 6 hours to facilitate the precipitation of the salt.

  • The precipitated solid, citalopram hydrobromide, is collected by filtration.

  • The collected solid is washed with 100mL of cold IPA (0-5°C) followed by a wash with 100mL of n-hexane.

  • The final product is dried to yield pure, crystalline citalopram hydrobromide.[1] A similar process is employed for the synthesis of Galantamine Hydrobromide, where the base is dissolved in a mixture of ethanol (B145695) and water and then treated with 48% aqueous hydrobromic acid.[2]

Method 2: Synthesis of Citalopram Hydrobromide via Trialkylsilyl Halide

This method offers an alternative for preparing hydrohalide salts and involves the in-situ generation of HBr from a trialkylsilyl halide and a protic solvent.

Procedure:

  • The free base of Citalopram is dissolved in an aprotic solvent such as ethyl acetate, acetone, or acetonitrile.

  • At least one equivalent of a protic solvent, for example, n-butanol or acetic acid, is added to the solution.

  • The solution is then treated with at least one equivalent of Trimethylsilyl bromide.

  • The Citalopram hydrobromide salt crystallizes from the solution.

  • The crystalline product is isolated.[3]

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the two synthesis methods.

cluster_0 Method 1: Aqueous Hydrobromic Acid A1 Dissolve Citalopram Free Base in IPA B1 Cool Solution to 5-10°C A1->B1 C1 Add Aqueous HBr (47%) to pH 1-2 B1->C1 D1 Crystallize for 6 hours C1->D1 E1 Filter and Wash Solid D1->E1 F1 Dry Crystalline Product E1->F1

Caption: Workflow for Aqueous HBr Method.

cluster_1 Method 2: Trialkylsilyl Halide A2 Dissolve Citalopram Free Base in Aprotic Solvent B2 Add Protic Solvent (e.g., n-butanol) A2->B2 C2 Add Trimethylsilyl Bromide B2->C2 D2 Crystallization of Salt C2->D2 E2 Isolate Crystalline Product D2->E2

Caption: Workflow for Trialkylsilyl Halide Method.

References

Dextromethorphan Hydrobromide Monohydrate: A Comparative Analysis of Antitussive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of experimental data on dextromethorphan (B48470) hydrobromide monohydrate, a widely used antitussive agent. It objectively compares its performance against alternative treatments, supported by data from clinical trials and detailed experimental protocols.

Executive Summary

Comparative Efficacy of Dextromethorphan Hydrobromide

The antitussive efficacy of dextromethorphan has been evaluated in numerous clinical trials against both placebo and active comparators, most notably codeine. The results, however, have not always been consistent, highlighting the complexities of cough as a symptom and the methodologies for its assessment.

A key consideration in evaluating antitussive efficacy is the method of cough measurement. Objective methods, such as 24-hour ambulatory cough monitoring, are considered the gold standard, while subjective measures rely on patient-reported outcomes.

Performance Against Placebo

In a randomized, double-blind, placebo-controlled study involving children with cough due to the common cold, dextromethorphan demonstrated a statistically significant reduction in cough frequency.

Outcome MeasureDextromethorphan HydrobromidePlacebo% Reduction vs. Placebop-value
Total Coughs in 24 hours--21.0%<0.05
Daytime Cough Frequency--25.5%<0.05
Head-to-Head Comparison with Codeine

Direct comparisons between dextromethorphan and codeine have yielded mixed results. An earlier double-blind, crossover trial in patients with chronic, stable cough suggested that while both drugs were comparable in reducing cough frequency, dextromethorphan was superior in lowering cough intensity.

Outcome MeasureDextromethorphan Hydrobromide (20 mg)Codeine (20 mg)Statistical Significance
Cough Frequency ReductionSimilarSimilarNot specified
Cough Intensity ReductionGreater Reduction-p < 0.0008
Patient PreferenceMajorityMinorityp < 0.001

Conversely, a multi-practice, randomized clinical trial comparing guaifenesin (B1672422) with either dextromethorphan or codeine for cough related to uncomplicated respiratory tract infections found no statistically significant difference among the three treatments in relieving cough symptoms at day 10.

Experimental Protocols

The methodologies employed in clinical trials are crucial for the interpretation of their results. Key aspects of the experimental protocols for the cited studies are detailed below.

Objective Cough Monitoring

Method: Ambulatory cough monitors are wearable devices that record audio for up to 24 hours. The recordings are then analyzed to provide objective cough counts.

  • Device Example: The VitaloJAK® Cough Monitor is a validated system used in clinical trials. It employs a semi-automated analysis where recordings are processed through a compression algorithm, followed by evaluation by trained analysts to ensure high accuracy.

  • Data Output: The primary endpoint is typically the total number of coughs over a 24-hour period. Secondary endpoints can include daytime and nighttime cough frequency.

Subjective Cough Assessment

Method: Patient-reported outcomes are gathered using validated questionnaires.

  • Leicester Cough Questionnaire (LCQ): A 19-item questionnaire assessing the physical, psychological, and social impact of cough.

  • Visual Analog Scale (VAS): A simple scale where patients rate their cough severity.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

Method: A validated reversed-phase HPLC method is used for the quantitative determination of dextromethorphan hydrobromide in human plasma.

  • Mobile Phase: A mixture of 0.5% trifluoroacetic acid and acetonitrile (B52724) (45:55, v/v).

  • Linearity: The method demonstrates linearity in the concentration range of 110.00 to 3000.00 ng/mL.

  • Application: This method is crucial for pharmacokinetic studies comparing immediate-release and sustained-release formulations of dextromethorphan.

Signaling Pathways and Mechanism of Action

Dextromethorphan's antitussive effect is primarily mediated through its action on the central nervous system. It is a sigma-1 receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1]

Dextromethorphan Signaling Pathway

The following diagram illustrates the proposed mechanism of action for dextromethorphan in cough suppression.

Dextromethorphan_Pathway cluster_CNS Central Nervous System (Brainstem Cough Center) DXM Dextromethorphan Sigma1R Sigma-1 Receptor DXM->Sigma1R Agonist NMDAR NMDA Receptor DXM->NMDAR Antagonist CoughNeuron Cough Neuron Sigma1R->CoughNeuron Modulates Neuronal Excitability NMDAR->CoughNeuron Reduces Glutamate Signaling CoughSuppression Cough Suppression CoughNeuron->CoughSuppression Reduced Firing

Dextromethorphan's central mechanism of action.
Experimental Workflow for Antitussive Clinical Trials

The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy of an antitussive drug like dextromethorphan.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Objective & Subjective Cough Measures) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (Dextromethorphan) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Monitoring 24-hour Cough Monitoring Treatment->Monitoring Placebo->Monitoring FollowUp Follow-up Assessments Monitoring->FollowUp Analysis Statistical Analysis (Comparison of Endpoints) FollowUp->Analysis Results Results Interpretation Analysis->Results

A typical workflow for an antitussive clinical trial.

Side Effect Profile Comparison

A comprehensive evaluation of any therapeutic agent requires a thorough analysis of its side effect profile.

Adverse EffectDextromethorphan Hydrobromide (Incidence)Codeine (Incidence)
Common Drowsiness, dizziness, nausea, stomach discomfort.[2][3]Constipation, nausea, vomiting, drowsiness.[4]
Serious (Rare) Serotonin syndrome (especially with MAOIs or SSRIs).[2]Respiratory depression, severe sedation, potential for addiction and misuse.[5]

At recommended doses, dextromethorphan is generally well-tolerated.[2] High doses can lead to euphoria and dissociative effects.[6] Codeine carries a higher risk of serious adverse effects, including respiratory depression, and has a potential for dependence.[5]

Conclusion

The statistical analysis of data from experiments with dextromethorphan this compound indicates its effectiveness as an antitussive agent, particularly in reducing cough frequency. However, its superiority over codeine is not definitively established, with different studies showing varying results. The choice between dextromethorphan and its alternatives should be based on a careful consideration of the patient population, the nature of the cough, and the side effect profiles of the medications. The distinct mechanism of action of dextromethorphan, involving the sigma-1 and NMDA receptors, offers a non-opioid alternative for cough suppression and warrants further investigation to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Hydrobromide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the disposal of hydrobromide monohydrate compounds. Adherence to these procedures is critical for personnel safety and environmental protection.

This compound salts are common forms of active pharmaceutical ingredients. While the specific hazards may vary depending on the parent molecule, a cautious approach to disposal is always necessary. This document will use Dextromethorphan this compound and Remodelin Hydrobromide as illustrative examples to establish a comprehensive disposal framework.

Immediate Safety and Disposal Overview

Proper disposal of this compound involves a multi-step process emphasizing containment, segregation, and adherence to regulatory guidelines. It is crucial to treat all this compound waste as hazardous.[1]

Parameter Guideline Source
Personal Protective Equipment (PPE) Chemical-resistant gloves, lab coat, and safety glasses with side shields.[2]
Solid Waste Collect unused powder and grossly contaminated materials (e.g., weighing papers, gloves) in a designated, clearly labeled hazardous waste container.[2]
Liquid Waste Collect solutions in a designated, clearly labeled hazardous waste container, often for halogenated organic waste. Do not mix with incompatible waste streams.[2]
Sharps Waste Dispose of any contaminated sharps (e.g., needles, pipettes) in a designated sharps container for hazardous chemical waste.[2]
Decontamination Decontaminate surfaces and non-disposable equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash. Collect all decontamination materials as hazardous waste.[2]
Storage Keep all hazardous waste containers securely closed and stored in a designated satellite accumulation area, away from incompatible materials.[2]
Final Disposal Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[2][3][4]
Prohibited Disposal Methods Do not dispose of with household garbage or release into the sewage system or the environment.[1][5]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling any waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[2]

  • Prepare and label the designated hazardous waste containers for solid, liquid, and sharps waste.

2. Waste Segregation at the Source:

  • Solid Waste: Carefully place any unused this compound powder and materials significantly contaminated with the solid (e.g., weighing papers, contaminated gloves) into the designated hazardous solid waste container.[2]

  • Liquid Waste: Transfer solutions containing this compound into the designated hazardous liquid waste container. Be mindful of chemical compatibility; do not mix with other waste streams unless their compatibility is confirmed.[2]

  • Sharps Waste: Immediately place any sharps, such as needles or Pasteur pipettes, that have been in contact with this compound into a designated sharps container for hazardous chemical waste.[2]

3. Decontamination of Work Area and Equipment:

  • Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the this compound.

  • Use a suitable solvent, such as ethanol or isopropanol, to wipe down the contaminated areas, followed by a wash with soap and water.[2]

  • All materials used for decontamination, such as wipes and paper towels, must be collected and disposed of as hazardous solid waste.[2]

4. Waste Collection and Storage:

  • Ensure that all hazardous waste containers are kept securely closed except when actively adding waste.

  • Store the sealed waste containers in a designated and secure satellite accumulation area. This area should be away from incompatible materials to prevent any potential reactions.[2]

5. Final Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule the collection and disposal of the hazardous waste.

  • All waste must be disposed of in strict accordance with all applicable local, state, and federal regulations.[2][3][4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Handling This compound Waste ppe 1. Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe segregate 2. Segregate Waste at Source ppe->segregate solid Solid Waste (Unused powder, contaminated gloves) segregate->solid Identify Type liquid Liquid Waste (Solutions) segregate->liquid Identify Type sharps Sharps Waste (Contaminated needles, pipettes) segregate->sharps Identify Type decon 3. Decontaminate Work Area and Equipment solid->decon liquid->decon sharps->decon storage 4. Securely Store Labeled Hazardous Waste Containers decon->storage ehs 5. Contact EHS for Disposal in Accordance with Regulations storage->ehs end End: Safe and Compliant Disposal ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Hydrobromide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hydrobromide monohydrate, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

A thorough risk assessment of the specific procedures being performed should determine the level of protection required. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Splash/Aerosol Hazard
Respiratory Protection Well-fitted dust mask (for low aerosolization potential)NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator[1]
Eye and Face Protection Safety glasses with side shields[1][2]Chemical splash goggles or a face shield worn with safety glasses[1]
Skin and Body Protection Lab coat[2]Chemical-resistant apron or coveralls
Hand Protection Powder-free nitrile gloves[1]Frequent glove changes are essential, especially if contaminated[1]

Note: All respirator use must align with a comprehensive respiratory protection program that complies with OSHA standards (29 CFR 1910.134), including fit testing.[1]

Operational Handling and Storage

Proper handling and storage procedures are crucial to prevent exposure and maintain the integrity of the compound.

Handling:

  • Ensure adequate ventilation in all handling areas.[3][4]

  • Avoid the formation of dust and aerosols.[3]

  • Do not ingest or inhale the substance.[2][3]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • All equipment used when handling the product must be grounded.[2][4]

  • Wash hands thoroughly after handling.[4][5]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][4]

  • Store at room temperature in the original, light-resistant containers.[2][4]

  • Store away from incompatible materials such as oxidizing agents and alkalis.[2][3]

Spill Management and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary to contain the material and protect personnel. All disposable PPE and other materials contaminated with this compound must be treated as hazardous waste.[1]

Spill Management:

  • Evacuate: Immediately clear the area of non-essential personnel.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain:

    • For liquid spills, use an inert absorbent material.[1]

    • For solid spills, carefully sweep or use a HEPA-filtered vacuum to avoid raising dust.[1]

  • Clean: After containment and removal, clean the affected area thoroughly.

  • Dispose: Collect all contaminated materials in a suitable, sealed container for disposal as hazardous waste.[3]

Waste Disposal:

  • Segregation: Contaminated items, including PPE, must be segregated from regular laboratory waste.[1]

  • Containers: Use suitable, closed containers for the disposal of waste.[3]

  • Regulations: Dispose of contents and containers in accordance with all applicable local, regional, and national regulations.

Safe Handling Workflow

The following diagram illustrates the step-by-step workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Determines Weighing Weighing/Measuring SelectPPE->Weighing Wear Before SolutionPrep Solution Preparation Weighing->SolutionPrep Proceed to Decontamination Decontaminate Work Area SolutionPrep->Decontamination After Use WasteSegregation Segregate Contaminated Waste Decontamination->WasteSegregation Collect Waste HazardousWaste Dispose as Hazardous Waste WasteSegregation->HazardousWaste Properly Label

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrobromide monohydrate
Reactant of Route 2
Hydrobromide monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.